1H-indole-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTITARLOCZPDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396409 | |
| Record name | 1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36193-65-4 | |
| Record name | 1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H-Indole-2-carbonitrile: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1H-indole-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical structure, physicochemical and spectroscopic properties, established synthesis protocols, and its reactivity, with a focus on its application in the development of functionalized indole derivatives.
Chemical Structure and Identification
This compound, also commonly known as 2-cyanoindole, is an organic compound featuring an indole scaffold substituted with a nitrile group at the 2-position.[1] The indole ring system is a bicyclic structure consisting of a fused benzene and pyrrole ring.
Systematic Information:
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 36193-65-4[1] |
| Molecular Formula | C₉H₆N₂[1] |
| SMILES | C1=CC=C2C(=C1)C=C(N2)C#N[1] |
| InChI | InChI=1S/C9H6N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H[1] |
| InChIKey | CBTITARLOCZPDU-UHFFFAOYSA-N[1] |
Physicochemical Properties
The following table summarizes key computed physicochemical properties of this compound, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Weight | 142.16 g/mol | PubChem[1] |
| Monoisotopic Mass | 142.053098200 Da | PubChem[1] |
| XLogP3 | 2.5 | PubChem[1] |
| Topological Polar Surface Area | 39.6 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
| Complexity | 191 | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | 97% | Sigma-Aldrich |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz | Assignment |
| ¹H NMR | CDCl₃ | 8.66 | bs | 1H, NH |
| 7.68 | dq, J = 8.1, 0.9 | 1H, Ar-H | ||
| 7.45–7.36 | m | 2H, Ar-H | ||
| 7.25–7.19 | m | 2H, Ar-H | ||
| ¹³C NMR | CDCl₃ | 137.1 | Cquat | |
| 126.3 | Ar-CH | |||
| 126.2 | Cquat | |||
| 122.1 | Ar-CH | |||
| 121.7 | Ar-CH | |||
| 114.6 | Cquat | |||
| 114.5 | Ar-CH | |||
| 112.0 | Ar-CH | |||
| 106.0 | Cquat |
Spectroscopic data corresponds to reported values.[2]
Synthesis Protocols
Several synthetic routes to this compound have been established. Below are detailed experimental protocols for common laboratory-scale preparations.
Synthesis from 1H-Indole-2-carboxamide
This method involves the dehydration of the corresponding amide using a dehydrating agent like phosphorus oxychloride.[3]
Experimental Protocol:
-
To a solution of 1H-indole-2-carboxamide (4.0 g, 25.0 mmol, 1.0 equiv.) in chloroform (75 mL), add phosphorus oxychloride (9.24 mL, 99.1 mmol, 4.0 equiv.) dropwise.
-
Stir the mixture under reflux for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of a 25% aqueous NH₄OH solution (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using petroleum ether/ethyl acetate (80:20) as the eluent to yield this compound as a yellow solid (79% yield, 2.83 g).[3]
Synthesis via Iodination and Cyanation of Indole
This multi-step synthesis involves the initial iodination of the indole ring followed by a cyanation reaction. A general procedure for the synthesis of substituted indole-2-carbonitriles often starts with the appropriate indole precursor.[3]
Experimental Protocol for Iodination:
-
To a solution of this compound (2.0 g, 14.1 mmol, 1.0 equiv.) in DMF (10 mL), add KOH (0.79 g, 50.3 mmol, 3.6 equiv.) in small portions.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of iodine (3.57 g, 14.1 mmol, 1.0 equiv.) in DMF (3 mL) dropwise at 0 °C.
-
Stir the mixture for 4 hours at room temperature.
-
Pour the mixture into a mixture of water (600 mL) and saturated aqueous NH₄Cl (40 mL) and stir for 30 minutes.
-
Filter the precipitate on a Büchner funnel and dry under vacuum for 2 hours to obtain the 3-iodo-1H-indole-2-carbonitrile derivative.[3]
Chemical Reactivity and Applications
This compound is a versatile precursor for the synthesis of more complex, highly functionalized indole derivatives.[3][4] The 2-cyanoindole unit serves as a valuable building block for creating indole-fused polycycles and for introducing various substituents onto the indole core.[3]
Its reactivity at the N-H position of the indole and the potential for electrophilic substitution at the 3-position make it a key intermediate. Furthermore, it is extensively used in cross-coupling reactions.
Cross-Coupling Reactions
The 3-iodo derivative of this compound is a key substrate for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of substituted indoles.[3][4]
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids.
-
Stille Coupling: Reaction with organostannanes.
-
Heck Coupling: Reaction with alkenes.
Biological Significance of the Indole Scaffold
The indole skeleton is a prominent structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[3] Indole derivatives exhibit a wide spectrum of biological activities, making them privileged scaffolds in drug discovery.[5][6][7] These activities include:
While specific biological activities for this compound itself are not extensively detailed in the cited literature, its role as a crucial intermediate allows for the synthesis of novel indole derivatives that are screened for a wide range of pharmacological effects. The development of new synthetic methodologies, such as the cross-coupling reactions described, is paramount for expanding the chemical space of potential drug candidates based on the indole core.[4]
References
- 1. This compound | C9H6N2 | CID 3787599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review Reports - Synthesis of New Highly Functionalized 1<i>H</i>-Indole-2-carbonitriles via Cross-Coupling Reactions | MDPI [mdpi.com]
- 5. rjpn.org [rjpn.org]
- 6. researchgate.net [researchgate.net]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. mdpi.com [mdpi.com]
1H-indole-2-carbonitrile CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1H-indole-2-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. This document details its chemical identifiers, experimental protocols for its synthesis, and insights into its biological significance, particularly in the context of anticancer research.
Core Chemical Identifiers
This compound is a foundational molecule for the development of a wide range of biologically active compounds. Its key identifiers are summarized in the table below for easy reference.
| Identifier | Value |
| CAS Number | 36193-65-4[1] |
| Molecular Formula | C₉H₆N₂[1] |
| Molecular Weight | 142.16 g/mol [1] |
| IUPAC Name | This compound[1] |
| PubChem CID | 3787599[1] |
| SMILES | C1=CC=C2C(=C1)C(=CN2)C#N[1] |
| InChI | InChI=1S/C9H6N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H[1] |
| InChIKey | CBTITARLOCZPDU-UHFFFAOYSA-N[1] |
Experimental Protocols
The synthesis of this compound can be achieved through various methods. A common and effective protocol involves the dehydration of the corresponding amide.
Synthesis of this compound from 1H-Indole-2-carboxamide
This protocol details the synthesis of this compound from 1H-indole-2-carboxamide using a dehydrating agent such as phosphorus oxychloride.
Materials:
-
1H-Indole-2-carboxamide
-
Chloroform (CHCl₃)
-
Phosphorus oxychloride (POCl₃)
-
25% Ammonium hydroxide solution (NH₄OH)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a solution of 1H-indole-2-carboxamide (4.0 g, 25.0 mmol, 1.0 equiv.) in chloroform (75 mL), add phosphorus oxychloride (9.24 mL, 99.1 mmol, 4.0 equiv.) dropwise.
-
Stir the mixture under reflux for 3 hours.
-
After reflux, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a 25% aqueous solution of ammonium hydroxide (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (80:20) as the eluent.
Expected Outcome: This procedure is expected to yield this compound as a yellow solid with a yield of approximately 79% (2.83 g).
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound as described in the protocol above.
Biological Significance and Signaling Pathways
The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively studied for their therapeutic potential, particularly as anticancer agents.[2][3][4] While this compound itself is a building block, its derivatives have been identified as potent inhibitors of key proteins involved in cancer cell survival.
A significant mechanism of action for many indole-based anticancer compounds is the inhibition of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Mcl-1.[5][6][7] These proteins are often overexpressed in cancer cells, enabling them to evade programmed cell death (apoptosis). By inhibiting these anti-apoptotic proteins, indole derivatives can restore the natural apoptotic process in cancer cells.
The diagram below illustrates the signaling pathway leading to apoptosis upon inhibition of Bcl-2/Mcl-1 by an indole-2-carbonitrile derivative.
This guide provides foundational information for researchers working with this compound and its derivatives. The provided protocols and pathway diagrams serve as a starting point for further investigation and drug development efforts in this promising area of medicinal chemistry.
References
- 1. This compound | C9H6N2 | CID 3787599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Mcl-1 Inhibitors with a 3-Substituted-1 H-indole-1-yl Moiety Binding to the P1-P3 Pockets to Induce Apoptosis in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1H-indole-2-carbonitrile from Indole-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1H-indole-2-carbonitrile, a valuable building block in medicinal chemistry, from its precursor, indole-2-carboxamide. This document details the necessary experimental protocols, comparative data on synthetic methodologies, and characterization of the compounds involved.
Introduction
The indole scaffold is a privileged structure in drug discovery, present in a wide array of pharmacologically active compounds. The functionalization of the indole ring is a key strategy in the development of new therapeutic agents. This compound serves as a versatile intermediate, allowing for further chemical transformations at the nitrile group. The synthesis of this compound is most commonly achieved through the dehydration of indole-2-carboxamide. This guide will explore the established methods for this conversion, providing detailed procedures and comparative data to assist researchers in selecting the optimal synthetic route for their needs.
Synthesis of the Starting Material: Indole-2-carboxamide
The requisite starting material, indole-2-carboxamide, can be synthesized from the commercially available indole-2-carboxylic acid. The most common method involves the activation of the carboxylic acid followed by amidation.
Experimental Protocol: Synthesis of Indole-2-carboxamide
This protocol describes the synthesis of indole-2-carboxamide from indole-2-carboxylic acid via an acid chloride intermediate.
Reagents and Materials:
-
Indole-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia solution (25% in water)
-
Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware and work-up equipment
Procedure:
-
To a solution of indole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of dimethylformamide.
-
Slowly add thionyl chloride (1.2 eq) to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in an appropriate solvent (e.g., THF or acetone).
-
Slowly add the acid chloride solution to a cooled (0 °C) concentrated ammonia solution.
-
Stir the mixture vigorously for 1-2 hours.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield indole-2-carboxamide.
Characterization Data for Indole-2-carboxamide
A comprehensive characterization of the starting material is crucial for ensuring the success of the subsequent dehydration step.
| Property | Data |
| Appearance | White to off-white solid |
| Melting Point | 274.6 °C[1] |
| IR (ν, cm⁻¹) | 3419 (indole NH), 3334 (amide NH), 1639 (C=O)[1] |
| ¹H NMR (DMSO-d₆) | δ 11.78 (s, 1H, indole NH), 10.34 (s, 1H, CONH), 7.84 (d, J = 8.8 Hz, 2H), 7.67 (d, J = 8.8 Hz, 1H), 7.46 (d, J = 8.0 Hz, 1H), 7.44-7.41 (m, 3H), 7.22 (t, J = 16.0 Hz, 1H), 7.06 (t, J = 14.8 Hz, 1H)[1] |
| ¹³C NMR (DMSO-d₆) | δ 160.5 (C=O), 143.9, 137.8, 137.5, 131.3, 130.6 (2C), 124.5, 122.3, 120.3, 119.7 (2C), 112.9, 105.1 |
Dehydration of Indole-2-carboxamide to this compound
The conversion of indole-2-carboxamide to this compound is a dehydration reaction. Several reagents are effective for this transformation, with phosphorus oxychloride (POCl₃) being a commonly employed and high-yielding option. Other reagents such as trifluoroacetic anhydride (TFAA), thionyl chloride (SOCl₂), and cyanuric chloride can also be utilized.
Experimental Protocol using Phosphorus Oxychloride (POCl₃)
This protocol provides a detailed procedure for the dehydration of indole-2-carboxamide using phosphorus oxychloride.[2]
Reagents and Materials:
-
Indole-2-carboxamide
-
Phosphorus oxychloride (POCl₃)
-
Chloroform (CHCl₃)
-
Ammonium hydroxide solution (25%)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and work-up equipment
Procedure:
-
To a solution of indole-2-carboxamide (1.0 eq) in chloroform, add phosphorus oxychloride (4.0 eq) dropwise.[2]
-
Stir the mixture at reflux for 3 hours.[2]
-
Cool the reaction mixture to room temperature.[2]
-
Carefully quench the reaction by the slow addition of a 25% ammonium hydroxide aqueous solution.[2]
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).[2]
-
Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate 80:20) to afford this compound.[2]
Alternative Dehydration Methods
While phosphorus oxychloride is effective, other dehydrating agents can also be employed. Below is a summary of alternative reagents. Detailed experimental protocols for these specific reagents with indole-2-carboxamide are less commonly reported but can be adapted from general procedures for amide dehydration.
-
Trifluoroacetic Anhydride (TFAA): TFAA in the presence of a base like pyridine or triethylamine is a powerful dehydrating agent that often allows for mild reaction conditions.
-
Thionyl Chloride (SOCl₂): Similar to its use in forming the acid chloride, SOCl₂ can also effect the dehydration of the primary amide to the nitrile.
-
Cyanuric Chloride: This reagent, often used in combination with DMF, provides a mild and efficient method for amide dehydration.[3] A general procedure involves adding cyanuric chloride to a solution of the amide in DMF at 0 °C and then stirring at room temperature.
Comparative Data of Dehydration Methods
The choice of dehydration reagent can significantly impact the reaction yield and conditions. The following table summarizes the available quantitative data for the synthesis of this compound.
| Dehydrating Agent | Reaction Conditions | Yield (%) | Reference |
| Phosphorus Oxychloride (POCl₃) | Reflux in Chloroform, 3 hours | 79 | [2] |
| Trifluoroacetic Anhydride (TFAA) | Data not available for this specific substrate | - | - |
| Thionyl Chloride (SOCl₂) | Data not available for this specific substrate | - | - |
| Cyanuric Chloride | Data not available for this specific substrate | - | - |
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity.
| Property | Data |
| Appearance | Yellow solid[2] |
| ¹H NMR (CDCl₃) | δ 8.66 (bs, 1H, NH), 7.68 (dq, J = 8.1, 0.9 Hz, 1H, Ar-H), 7.45–7.36 (m, 2H, Ar-H), 7.25–7.19 (m, 2H, Ar-H)[2] |
| ¹³C NMR (CDCl₃) | δ 137.1 (Cq), 126.3 (CH), 126.2 (Cq), 122.1 (CH), 121.7 (CH), 114.6 (Cq), 114.5 (CH), 112.0 (CH), 106.0 (Cq) |
Visualizing the Synthesis Workflow
The following diagrams illustrate the key chemical transformation and a general experimental workflow for the synthesis of this compound.
Caption: Chemical conversion of indole-2-carboxamide to this compound.
Caption: General experimental workflow for the synthesis and purification.
Conclusion
The synthesis of this compound from indole-2-carboxamide is a straightforward and efficient transformation. The use of phosphorus oxychloride provides a high-yielding and reliable method. This guide has provided detailed experimental protocols for both the synthesis of the starting material and the final product, along with comprehensive characterization data. The inclusion of alternative dehydration methods and a visual representation of the workflow offers researchers a complete resource for the preparation of this important synthetic intermediate. This information is intended to facilitate the work of scientists in the field of medicinal chemistry and drug development, enabling the efficient synthesis of novel indole-based compounds.
References
Spectroscopic Profile of 1H-Indole-2-Carbonitrile: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 1H-indole-2-carbonitrile, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Executive Summary
This compound is a versatile building block in organic synthesis. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and the development of new synthetic methodologies. This guide presents tabulated NMR and MS data, detailed experimental protocols for acquiring such data, and a visual representation of a general spectroscopic analysis workflow.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.66 | br s | - | NH |
| 7.68 | dq | 8.1, 0.9 | Ar-H |
| 7.45–7.36 | m | - | Ar-H |
| 7.25–7.19 | m | - | Ar-H |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| 137.1 | C |
| 126.3 | CH |
| 126.2 | C |
| 122.1 | CH |
| 121.7 | CH |
| 114.6 | C |
| 114.5 | CH |
| 112.0 | CH |
| 106.0 | C |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Infrared (IR) Spectroscopy
Table 3: Characteristic Infrared Absorption Frequencies for Indole
| Wavenumber (cm⁻¹) | Vibration |
| 3406 | N-H stretch |
| 3049, 3022 | Aromatic C-H stretch |
| 1577, 1508 | Aromatic C=C stretch |
| 1456, 1616 | C-C (in-ring) stretch |
| 1352, 1336 | C-H bend |
| 744, 731, 609 | =C-H bend |
Mass Spectrometry (MS)
The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern.
Table 4: Predicted Mass Spectrometry Data for this compound [2]
| Adduct | m/z |
| [M+H]⁺ | 143.06038 |
| [M+Na]⁺ | 165.04232 |
| [M-H]⁻ | 141.04582 |
| [M+NH₄]⁺ | 160.08692 |
| [M+K]⁺ | 181.01626 |
| [M]⁺ | 142.05255 |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300 MHz for ¹H and 75 MHz for ¹³C).
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of this compound with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
The Multifaceted Biological Activities of 2-Cyanoindole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a cyano group at the 2-position of the indole ring gives rise to 2-cyanoindole derivatives, a class of compounds demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth overview of the anticancer, anti-inflammatory, antimicrobial, and antiviral properties of these derivatives, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action through signaling pathway diagrams.
Anticancer Activity
A significant body of research has focused on the potent anticancer activities of 2-cyanoindole derivatives against various human cancer cell lines.[1][2] Certain 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives, for instance, have demonstrated excellent anti-tumor activity.[1][2] The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[3][4][5]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative 2-cyanoindole derivatives against several human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives (compounds 10, 11, 14, 16, 17, 26, 27, 29, 30, 31) | A549, H460, HT-29, SMMC-7721 | Displayed excellent anti-tumor activity | [1] |
| 3-(1-Benzyl-1H-indol-3-yl)-2-cyano-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)prop-2-enamide (7b) | MG-MID | GI50 = 3.903 | [6] |
| Hybrid 3-(6-phenylimidazo[2,1-b][7][8][9]thiadiazole-2-yl)-1H-indoles (60a) | SUIT-2, Panc-1 | 8.4, 9.8 | [10] |
| Hybrid 3-(6-phenylimidazo[2,1-b][7][8][9]thiadiazole-2-yl)-1H-indoles (60b) | SUIT-2 | 5.16 | [10] |
| Indole-based Bcl-2 Inhibitor (U2) | MCF-7 | 0.83 ± 0.11 | [11] |
| Indole-based Bcl-2 Inhibitor (U2) | A549 | 0.73 ± 0.07 | [11] |
| Indole-based Bcl-2 Inhibitor (U2) | MDA-MB-231 | 5.22 ± 0.55 | [11] |
| Indole-based Bcl-2 Inhibitor (U3) | MCF-7 | 1.17 ± 0.10 | [11] |
| Indole-based Bcl-2 Inhibitor (U3) | A549 | 2.98 ± 0.19 | [11] |
| Indole-based Bcl-2 Inhibitor (U3) | MDA-MB-231 | 4.07 ± 0.35 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for assessing the cytotoxic effects of 2-cyanoindole derivatives on cancer cell lines.[3][5]
Materials:
-
Cancer cell lines (e.g., A549, H460, HT-29, SMMC-7721)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
2-Cyanoindole derivative compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the 2-cyanoindole derivatives in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.[5]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C in the dark.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 10 minutes to ensure complete dissolution.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Signaling Pathway in Anticancer Activity
The anticancer activity of some indole derivatives is linked to the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12][13] NF-κB plays a crucial role in regulating cell proliferation, survival, and inflammation, and its aberrant activation is a hallmark of many cancers.[12]
Anti-inflammatory Activity
2-Cyanoindole derivatives have also been investigated for their anti-inflammatory properties. The mechanism of action is often associated with the inhibition of pro-inflammatory mediators and signaling pathways, such as the NF-κB pathway, which is also implicated in inflammation.[8][12][14]
Quantitative Anti-inflammatory Activity Data
The following table presents data on the anti-inflammatory activity of a representative 2-cyanoindole derivative.
| Compound | Assay | Result | Reference |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b) | NO production inhibition in RAW264.7 cells | IC50 = 10.992 µM | [15] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b) | IL-6 release inhibition in RAW264.7 cells | IC50 = 2.294 µM | [15] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b) | TNF-α release inhibition in RAW264.7 cells | IC50 = 12.901 µM | [15] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is a standard method for evaluating the anti-inflammatory activity of novel compounds.[16]
Materials:
-
Wistar rats
-
2-Cyanoindole derivative compounds
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize Wistar rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the 2-cyanoindole derivative or the standard drug orally or intraperitoneally to the test groups of rats. The control group receives the vehicle only.
-
Induction of Edema: After one hour of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Signaling Pathway in Anti-inflammatory Activity
The anti-inflammatory effects of 2-cyanoindole derivatives are often mediated through the suppression of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[17]
Antimicrobial Activity
Several 2-cyanoindole derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains.[18][19] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.[20]
Quantitative Antimicrobial Activity Data
The following table summarizes the MIC values of some 2-cyanoindole and related derivatives against various microorganisms.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| (Cyano-NNO-azoxy)pyrazole derivative (7a) | Candida krusei | 0.25 | [18] |
| (Cyano-NNO-azoxy)pyrazole derivative (7a) | Candida glabrata | 0.5 | [18] |
| Indole-thiadiazole derivative (2c) | Bacillus subtilis | 3.125 | [19] |
| Indole-triazole derivative (3c) | Bacillus subtilis | 3.125 | [19] |
| Indole-triazole derivative (3d) | Staphylococcus aureus | 3.125 | [19] |
| Indole-triazole derivative (3d) | MRSA | 3.125 | [19] |
| Synthetic indole derivative (SMJ-2) | Gram-positive bacteria (MRSA, MDR-Enterococcus) | 0.25 - 2 | [21] |
| Synthetic indole derivative (SMJ-4) | Gram-positive bacteria (MRSA, MDR-Enterococcus) | 0.25 - 16 | [21] |
| 3-Alkylidene-2-indolone derivative (Violacein) | Staphylococcus aureus | 6.25 µM | [22] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes a standard method for determining the MIC of an antimicrobial agent.[23][24][25]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Sterile 96-well microtiter plates
-
2-Cyanoindole derivative compounds
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of the 2-cyanoindole derivative in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for determining the antimicrobial activity of 2-cyanoindole derivatives.
Antiviral Activity
The antiviral potential of 2-cyanoindole derivatives is an emerging area of research, with studies exploring their efficacy against various viruses, including influenza and human immunodeficiency virus (HIV).[26][27] The plaque reduction assay is a widely used method to quantify the ability of a compound to inhibit viral replication.[7][28][29]
Quantitative Antiviral Activity Data
The following table provides examples of the antiviral activity of indole derivatives.
| Compound/Derivative Class | Virus | Assay | Result | Reference |
| Cyanovirin-N (an antiviral protein) | Influenza virus | Plaque Reduction Assay | >1,000-fold reduction in viral titer | [27] |
| 5,6-dihydroxyindole carboxamide derivative II | HIV-1 integrase | - | IC50 = 1.4 µM | [30] |
Experimental Protocol: Plaque Reduction Assay
This protocol details the steps to evaluate the antiviral activity of 2-cyanoindole derivatives.[7][31]
Materials:
-
Susceptible host cell line (e.g., MDCK for influenza)
-
Virus stock
-
6-well plates
-
2-Cyanoindole derivative compounds
-
Infection medium (e.g., serum-free DMEM)
-
Overlay medium (containing agarose or methylcellulose)
-
Crystal violet solution
-
Formalin solution (4%)
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and grow to a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock in infection medium.
-
Compound Treatment: Pre-treat the cell monolayers with various concentrations of the 2-cyanoindole derivative for 1 hour.
-
Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.
-
Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing the respective compound concentration and agarose or methylcellulose to restrict virus spread.
-
Incubation: Incubate the plates for 2-3 days until plaques are visible.
-
Plaque Visualization: Fix the cells with formalin and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value.
Logical Relationship in Antiviral Screening
The following diagram illustrates the logical flow of an in vitro antiviral screening campaign.
References
- 1. Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 14. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 18. Synthesis and in vitro antimicrobial activities of new (cyano-NNO-azoxy)pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Broth Microdilution | MI [microbiology.mlsascp.com]
- 21. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 26. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Potent Anti-Influenza Activity of Cyanovirin-N and Interactions with Viral Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 29. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 30. mdpi.com [mdpi.com]
- 31. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Indole-2-carbonitrile Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Among its myriad derivatives, indole-2-carbonitrile and its analogues have garnered significant attention due to their versatile synthetic utility and diverse biological activities. The introduction of a nitrile group at the 2-position of the indole ring provides a unique electronic profile and a valuable chemical handle for further molecular elaboration, making these compounds attractive scaffolds in drug discovery. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of indole-2-carbonitrile compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action.
I. Historical Perspective and Key Synthetic Milestones
While the precise first synthesis of the parent indole-2-carbonitrile is not prominently documented in easily accessible historical records, its conceptual origins can be traced back to the classical era of indole chemistry. The development of robust methods for the synthesis of the indole core itself, such as the Fischer, Bischler, and Madelung syntheses, laid the groundwork for the exploration of a wide range of substituted indoles.
A pivotal and historically significant route that provides access to the direct precursors of indole-2-carbonitriles is the Reissert Indole Synthesis , first reported by Arnold Reissert in 1897.[1] This reaction, involving the condensation of an o-nitrotoluene with diethyl oxalate followed by reductive cyclization, yields indole-2-carboxylic acids.[1] The conversion of a carboxylic acid to a nitrile is a fundamental transformation in organic synthesis, typically proceeding through the corresponding primary amide followed by dehydration. This establishes a clear and early synthetic pathway to the indole-2-carbonitrile scaffold.
From Reissert's Precursor to Indole-2-carbonitrile: A Logical Progression
The conversion of indole-2-carboxylic acid, the product of the Reissert synthesis, to indole-2-carbonitrile can be achieved via a two-step sequence: amidation followed by dehydration. This well-established chemical transformation provides a historical basis for the synthesis of indole-2-carbonitriles.
In the modern era, the focus has shifted towards more efficient and versatile methods for the synthesis and functionalization of the indole-2-carbonitrile core. The advent of palladium-catalyzed cross-coupling reactions has revolutionized the construction of highly substituted and complex indole derivatives.[2] Reactions such as the Sonogashira, Suzuki-Miyaura, Stille, and Heck couplings allow for the introduction of a wide variety of substituents at various positions of the indole ring, starting from appropriately halogenated indole-2-carbonitrile precursors.[2]
II. Key Experimental Protocols
A. Classical Approach: Reissert Synthesis of Indole-2-Carboxylic Acid
This protocol is based on the classical Reissert indole synthesis, which yields the direct precursor to indole-2-carbonitrile.
Step 1: Condensation of o-Nitrotoluene with Diethyl Oxalate
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.
-
To this solution, add o-nitrotoluene.
-
Add diethyl oxalate dropwise to the reaction mixture with stirring.
-
After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into a mixture of ice and water.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the ethyl o-nitrophenylpyruvate.
-
Filter the precipitate, wash with cold water, and dry.
Step 2: Reductive Cyclization to Indole-2-Carboxylic Acid
-
Suspend the ethyl o-nitrophenylpyruvate in a mixture of glacial acetic acid and water.
-
Add zinc dust portion-wise to the stirred suspension. The reaction is exothermic and may require external cooling to maintain a moderate temperature.
-
After the addition of zinc is complete, continue stirring until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove excess zinc and inorganic salts.
-
Cool the filtrate in an ice bath to crystallize the indole-2-carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
B. Modern Approach: Synthesis of Substituted Indole-2-carbonitriles via Sonogashira Coupling
This protocol describes a modern method for the functionalization of a pre-existing indole-2-carbonitrile scaffold.
General Procedure for Sonogashira Cross-Coupling
-
To a solution of 1-benzyl-3-iodo-1H-indole-2-carbonitrile in a suitable solvent (e.g., THF or DMF) in a Schlenk tube, add the terminal alkyne (1.2 equivalents).
-
Add Pd(PPh₃)₂Cl₂ (0.1 equivalents) and CuI (0.1 equivalents) to the mixture.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add triethylamine (3.0 equivalents) via syringe and stir the reaction mixture at room temperature or elevated temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-indole-2-carbonitrile derivative.[2]
III. Biological Activities and Quantitative Data
Indole-2-carbonitrile derivatives have been investigated for a wide range of biological activities, with a significant focus on their potential as anticancer agents. The nitrile group can act as a hydrogen bond acceptor and participate in other non-covalent interactions with biological targets, while the indole scaffold itself is a well-known pharmacophore that can mimic the side chain of tryptophan and interact with various protein targets.
A. Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of indole-2-carbonitrile and related derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Indole-2-carboxamide Derivatives | MCF-7 (Breast Cancer) | 2.16 - 21.43 | [3] |
| MDA-MB-231 (Breast Cancer) | 8.33 - 61.61 | [3] | |
| Indole-acrylonitrile Derivatives | NCI-H522 (Non-small cell lung cancer) | 0.0244 - 5.06 | [4] |
| HL-60(TB) (Leukemia) | 0.0866 - 0.938 | [4] | |
| Indole-2-carboxylic Acid Derivatives | HepG2 (Liver Cancer) | 3.5 | [5] |
B. Enzyme Inhibition
Indole-2-carbonitrile derivatives have been shown to inhibit various enzymes, highlighting their potential as therapeutic agents for a range of diseases.
| Compound Type | Enzyme Target | IC₅₀ (µM) | Reference |
| Indole-2-carboxylic Acid Derivatives | HIV-1 Integrase | 0.13 | [6] |
| Indole-2-carboxamide Derivatives | PI3Kα | 15 - 19 | [7] |
| Indole-2-carboxamide Derivatives | EGFR | 15 - 19 | [7] |
IV. Mechanism of Action and Signaling Pathways
The anticancer activity of many indole derivatives is attributed to their ability to interfere with crucial cellular signaling pathways that regulate cell growth, proliferation, and survival. While specific signaling pathways for indole-2-carbonitrile compounds are still under active investigation, the broader class of indole derivatives is known to modulate several key pathways, including the PI3K/Akt/mTOR and EGFR signaling cascades.
A. The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway is a key strategy in anticancer drug development. Indole derivatives have been shown to inhibit components of this pathway, leading to the induction of apoptosis and cell cycle arrest.
B. The EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Overexpression or mutations of EGFR are common in various cancers, making it a prime target for cancer therapy. Certain indole derivatives have been developed as EGFR inhibitors.
V. Conclusion and Future Directions
The journey of indole-2-carbonitrile compounds from their conceptual origins in classical indole chemistry to their current status as promising scaffolds in modern drug discovery is a testament to the enduring importance of the indole nucleus. The historical synthetic routes, while foundational, have given way to more sophisticated and versatile methodologies that allow for the precise and efficient construction of complex molecular architectures. The demonstrated biological activities, particularly in the realm of oncology, underscore the therapeutic potential of this class of compounds.
Future research in this area will likely focus on several key aspects. The continued development of novel and efficient synthetic methods will be crucial for accessing a wider diversity of indole-2-carbonitrile derivatives. A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be essential for rational drug design and the development of more potent and selective therapeutic agents. Furthermore, the exploration of indole-2-carbonitriles in other therapeutic areas beyond cancer is a promising avenue for future investigation. The unique chemical properties and biological activities of the indole-2-carbonitrile scaffold ensure that it will remain a fertile ground for discovery and innovation in the years to come.
References
- 1. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, anticancer and antioxidant properties of new indole and pyranoindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecules | Free Full-Text | Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions [mdpi.com]
A Comprehensive Technical Guide to 1H-Indole-2-carbonitrile
For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical scaffolds is paramount. The indole nucleus, a prevalent motif in numerous natural products and pharmacologically active compounds, continues to be a focal point of medicinal chemistry.[1][2] This guide provides an in-depth technical overview of 1H-indole-2-carbonitrile, a significant derivative within the indole family.
Nomenclature and Chemical Identity
The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[3] It is also known by several synonyms, which are crucial for comprehensive literature and database searches.
| Identifier Type | Value |
| IUPAC Name | This compound[3] |
| CAS Number | 36193-65-4[3] |
| Molecular Formula | C₉H₆N₂[3] |
| InChI | InChI=1S/C9H6N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H[3] |
| InChIKey | CBTITARLOCZPDU-UHFFFAOYSA-N[3] |
| SMILES | C1=CC=C2C(=C1)C(=CN2)C#N |
| Synonyms | 2-Cyanoindole, Indole-2-carbonitrile[3][4] |
Physicochemical Properties
A summary of the key computed and experimental physicochemical properties of this compound is provided below. These properties are essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 142.16 g/mol | PubChem[3] |
| Monoisotopic Mass | 142.053 Da | PubChem[3] |
| Physical Form | Solid | Sigma-Aldrich[5] |
| Purity | 97% | Sigma-Aldrich[5] |
| Storage Temperature | Room temperature, under inert atmosphere | Sigma-Aldrich[5] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods. A common and effective laboratory-scale synthesis involves the dehydration of the corresponding amide.
General Procedure for the Synthesis of this compound from 1H-Indole-2-carboxamide
This protocol is adapted from a general method for nitrile synthesis.
Materials and Reagents:
-
1H-Indole-2-carboxamide
-
Phosphorus oxychloride (POCl₃)
-
Chloroform (CHCl₃)
-
25% Ammonium hydroxide (NH₄OH) aqueous solution
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a solution of 1H-indole-2-carboxamide (1.0 equivalent) in chloroform, add phosphorus oxychloride (4.0 equivalents) dropwise.
-
Stir the mixture under reflux for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a 25% aqueous solution of ammonium hydroxide.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 80:20) as the eluent to yield this compound as a yellow solid.[4]
Characterization Data:
-
¹H NMR (300 MHz, CDCl₃): δ = 8.66 (bs, 1H, NH), 7.68 (dq, J = 8.1 Hz, 0.9 Hz, 1H, Ar-H), 7.45–7.36 (m, 2H, Ar-H), 7.25–7.19 (m, 2H, Ar-H) ppm.[4]
-
¹³C NMR (75 MHz, CDCl₃): δ = 137.1 (Cquat), 126.3 (Ar-CH), 126.2 (Cquat), 122.1 (Ar-CH), 121.7 (Ar-CH), 114.6 (Cquat), 114.5 (Ar-CH), 112.0 (Ar-CH), 106.0 (Cquat) ppm.[4]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Biological and Pharmacological Context
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, alkaloids, and pharmaceuticals with a wide array of biological activities.[1] Derivatives of indole are known to exhibit anticancer, antimicrobial, antiviral, anti-inflammatory, and other pharmacological properties.[2][6]
The 2-cyanoindole unit, in particular, is a valuable building block in the synthesis of more complex heterocyclic systems and has been identified in molecules with antagonist activity, for instance, at adrenergic receptors.[7] While specific signaling pathways directly modulated by this compound are not extensively detailed in publicly available literature, its utility as a synthetic intermediate suggests its incorporation into novel drug candidates targeting a variety of biological pathways is an active area of research.
Safety Information
Based on available data, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.[3]
-
H312: Harmful in contact with skin.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H332: Harmful if inhaled.[3]
-
H335: May cause respiratory irritation.[3]
Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a well-characterized indole derivative with significant applications in synthetic and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the nitrile group make it a valuable precursor for the development of novel, biologically active molecules. A thorough understanding of its properties, synthesis, and handling is essential for researchers leveraging this important scaffold in their drug discovery and development endeavors.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H6N2 | CID 3787599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 36193-65-4 [sigmaaldrich.com]
- 6. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Stability and Storage of 1H-Indole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known stability profile and recommended storage conditions for 1H-indole-2-carbonitrile. It includes detailed experimental protocols for assessing its stability under various stress conditions, crucial for its handling, formulation development, and regulatory compliance.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Understanding its stability is paramount for ensuring its quality, purity, and performance in research and development. The indole scaffold, while versatile, is susceptible to degradation under certain environmental conditions. This document outlines the key factors influencing the stability of this compound and provides methodologies for its systematic evaluation.
Recommended Storage Conditions
Proper storage is essential to maintain the integrity of this compound. Based on information for this compound and related indole derivatives, the following conditions are recommended:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation[1].
-
Temperature: For long-term storage, refrigeration at 2-8°C is advisable[2]. For short-term use, room temperature storage is acceptable[1].
-
Light: Protect from light by using amber vials or by storing in a dark place to prevent photodegradation[3][4].
-
Moisture: Keep in a dry, well-ventilated area to avoid hydrolysis and other moisture-related degradation[2]. Containers should be kept tightly closed[2][5].
Stability Profile and Degradation Pathways
The stability of the indole ring is influenced by pH, oxygen, light, and temperature[4][6]. While specific quantitative data for this compound is not extensively documented in publicly available literature, the general degradation pathways for indole derivatives can be anticipated.
Key Factors Influencing Stability:
-
pH: The indole nucleus is generally most stable in neutral to slightly basic conditions (pH 7-8.5)[4]. Strong acidic conditions can lead to protonation, primarily at the C3 position, which may initiate polymerization or other side reactions[4][6].
-
Oxidation: The electron-rich pyrrole ring of the indole moiety is susceptible to oxidation from atmospheric oxygen, which can be accelerated by heat and light[4]. This can lead to the formation of oxindole derivatives[4][6].
-
Photodegradation: Exposure to UV and ambient light can trigger degradation[4][6].
-
Thermal Stress: Elevated temperatures can lead to decomposition[4].
The following diagram illustrates the potential degradation pathways for the indole core of this compound.
Caption: Potential degradation pathways of the indole core.
Experimental Protocols for Stability Assessment
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods[5][7]. The following are generalized protocols that can be adapted for this compound. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[8].
The following diagram outlines a general workflow for conducting a forced degradation study.
Caption: Experimental workflow for a forced degradation study.
4.1. Preparation of Stock Solution
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol[1].
4.2. Stress Conditions
4.2.1. Acidic Hydrolysis
-
To a portion of the stock solution, add an equal volume of a suitable acid (e.g., 0.1 M HCl).
-
Incubate the solution at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of base (e.g., 0.1 M NaOH) before analysis.
4.2.2. Basic Hydrolysis
-
To a portion of the stock solution, add an equal volume of a suitable base (e.g., 0.1 M NaOH).
-
Incubate the solution at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at appropriate time intervals.
-
Neutralize the aliquots with an equivalent amount of acid (e.g., 0.1 M HCl) before analysis.
4.2.3. Oxidative Degradation
-
To a portion of the stock solution, add an equal volume of an oxidizing agent (e.g., 3% H₂O₂).
-
Incubate the solution at room temperature, protected from light.
-
Withdraw aliquots at appropriate time intervals.
-
If necessary, quench the reaction (e.g., by dilution) before analysis.
4.2.4. Thermal Degradation
-
Store the solid compound and a solution of the compound in a stability chamber at an elevated temperature (e.g., 80°C).
-
Sample at various time points (e.g., 1, 3, 7 days).
4.2.5. Photolytic Degradation
-
Expose the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Maintain a control sample in the dark at the same temperature.
-
Sample at appropriate time intervals.
4.3. Analytical Method
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be used to separate the parent compound from any degradation products.
-
Detection: UV detection at a wavelength where the indole chromophore has significant absorbance (e.g., around 220 nm and 280 nm) is common[1].
-
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is highly recommended for the identification and structural elucidation of degradation products[1].
Summary of Stability Testing Conditions
The following table summarizes the recommended conditions for forced degradation studies of this compound.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 7 days |
| Thermal (Dry Heat) | N/A | 80°C | Up to 7 days |
| Thermal (Solution) | In suitable solvent | 80°C | Up to 7 days |
| Photolytic | ICH Q1B compliant light source | As per chamber | As per guidelines |
Conclusion
While this compound is a stable compound under proper storage conditions, it is susceptible to degradation by acid, base, oxidation, light, and heat. The information and protocols provided in this guide are intended to assist researchers in the proper handling, storage, and stability assessment of this important molecule. It is recommended that forced degradation studies be performed to understand its specific degradation profile and to develop robust, stability-indicating analytical methods for its quality control.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H6N2 | CID 3787599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1H-Indole-2-carbonitrile Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1H-indole-2-carbonitrile scaffold is a valuable structural motif in medicinal chemistry and materials science. The cyano group at the C2 position serves as a versatile synthetic handle for further functionalization. Palladium-catalyzed cross-coupling and C-H functionalization reactions have emerged as powerful and efficient methods for the synthesis of these derivatives, offering significant advantages over traditional synthetic routes. This document provides detailed application notes and experimental protocols for three prominent palladium-catalyzed methods for the synthesis of this compound derivatives.
Method 1: Direct C-H Cyanation of Indoles
This method facilitates the direct introduction of a cyano group onto the indole ring, representing a highly atom-economical approach. The reaction typically employs a palladium catalyst and a non-toxic cyanide source, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).
General Reaction Scheme:
Data Presentation:
| Entry | Indole Substrate | Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Methylindole | Pd(OAc)₂ (10 mol%) | Cu(OAc)₂ (3.0 equiv) | DMSO | 130 | 12-24 | 75 | [1] |
| 2 | 1,2-Dimethylindole | Pd(OAc)₂ (10 mol%) | Cu(OAc)₂ (3.0 equiv) | DMSO | 130 | 12-24 | 85 | |
| 3 | Indole | Pd(OAc)₂ (10 mol%) | Cu(OAc)₂ (3.0 equiv) | DMSO | 130 | 12-24 | 68 | [1] |
| 4 | 5-Bromo-N-methylindole | Pd(OAc)₂ (10 mol%) | Cu(OAc)₂ (3.0 equiv) | DMSO | 130 | 12-24 | 72 |
Experimental Protocol:
Materials:
-
Indole substrate (0.45 mmol, 1.0 equiv)
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.225 mmol, 0.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.045 mmol, 10 mol%)
-
Copper(II) acetate (Cu(OAc)₂) (1.35 mmol, 3.0 equiv)
-
Potassium acetate (KOAc) (0.90 mmol, 2.0 equiv) (for N-H indoles)
-
Dry Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a sealable reaction tube, add the indole substrate, potassium hexacyanoferrate(II), palladium(II) acetate, and copper(II) acetate.[1]
-
For N-H indoles, add potassium acetate.[1]
-
Add dry DMSO to the reaction tube.
-
Seal the reaction tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water (30 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.
Visualization:
Caption: Workflow for direct C-H cyanation of indoles.
Method 2: Synthesis from 2-gem-Dihalovinylanilines
This protocol describes an efficient palladium(0)-catalyzed synthesis of 2-cyanoindoles from readily available 2-gem-dihalovinylanilines.[2][3][4] This method is notable for its use of a robust catalyst system and minimization of cyanide concentration in the reaction phase.[2][3]
General Reaction Scheme:
Data Presentation:
| Entry | 2-gem-Dihalovinylaniline Substrate | Catalyst System | Additive | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | N-Methyl-2-(2,2-dibromovinyl)aniline | Pd(tBu₃P)₂ (5 mol%) | Zn(TFA)₂ (10 mol%) | K₃PO₄ (2 equiv) | PhMe-DMA | 110 | 74 | [3] |
| 2 | 2-(2,2-Dibromovinyl)aniline | Pd(tBu₃P)₂ (5 mol%) | Zn(TFA)₂ (10 mol%) | K₃PO₄ (2 equiv) | PhMe-DMA | 110 | 65 | [3] |
| 3 | 4-Methoxy-2-(2,2-dibromovinyl)aniline | Pd(tBu₃P)₂ (5 mol%) | Zn(TFA)₂ (10 mol%) | K₃PO₄ (2 equiv) | PhMe-DMA | 110 | 71 | [3] |
| 4 | 4-Fluoro-N-methyl-2-(2,2-dibromovinyl)aniline | Pd(tBu₃P)₂ (5 mol%) | Zn(TFA)₂ (10 mol%) | K₃PO₄ (2 equiv) | PhMe-DMA | 110 | 68 | [3] |
Experimental Protocol:
Materials:
-
2-gem-Dihalovinylaniline substrate (1.0 equiv)
-
Zinc cyanide (Zn(CN)₂) (0.55 equiv)
-
Pd(tBu₃P)₂ (5 mol%)
-
Zinc trifluoroacetate (Zn(TFA)₂) (10 mol%)
-
Potassium phosphate (K₃PO₄) (2 equiv)
-
Toluene (PhMe) and Dimethylacetamide (DMA) solvent mixture
-
Argon atmosphere
Procedure:
-
In an oven-dried Schlenk tube under an argon atmosphere, combine the 2-gem-dihalovinylaniline substrate, Zn(CN)₂, Pd(tBu₃P)₂, Zn(TFA)₂, and K₃PO₄.[3]
-
Add the PhMe-DMA solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the this compound product.
Visualization:
Caption: Catalytic cycle for synthesis from 2-gem-dihalovinylanilines.
Method 3: Sonogashira Coupling and Cyclization Cascade
This versatile method allows for the synthesis of polysubstituted 1H-indole-2-carbonitriles through a Sonogashira cross-coupling reaction followed by an intramolecular cyclization.[5][6] This approach offers a high degree of flexibility in introducing various substituents onto the indole core.
General Reaction Scheme:
Data Presentation:
| Entry | Aryl Iodide | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ (10 mol%), CuI (10 mol%) | Et₃N (3 equiv) | DMF | 80 | 90 | [5][6] |
| 2 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | 4-Ethynyltoluene | PdCl₂(PPh₃)₂ (10 mol%), CuI (10 mol%) | Et₃N (3 equiv) | DMF | 80 | 85 | [5][6] |
| 3 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | 1-Ethynyl-4-fluorobenzene | PdCl₂(PPh₃)₂ (10 mol%), CuI (10 mol%) | Et₃N (3 equiv) | DMF | 80 | 88 | [5][6] |
| 4 | 1-(But-2-ynyl)-1H-indole-2-carbonitrile | Iodobenzene | PdCl₂(PPh₃)₂ (10 mol%), CuI (10 mol%) | Et₃N (3 equiv) | DMF | 80 | 90 | [5][6] |
Experimental Protocol:
Materials:
-
Substituted iodoaniline or iodoindole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (10 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (3 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a reaction flask, add the substituted iodoaniline/iodoindole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add DMF, triethylamine, and the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
Stir for the required time, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the desired polysubstituted this compound.
Visualization:
Caption: Logical flow for Sonogashira coupling and cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sonogashira Cross-Coupling Reactions Using 3-iodo-1H-indole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira cross-coupling reaction utilizing 3-iodo-1H-indole-2-carbonitrile and its derivatives. The indole scaffold is a significant structural motif in numerous biologically active compounds, and the introduction of an alkynyl group at the 3-position via Sonogashira coupling provides a powerful method for generating novel chemical entities for drug discovery and development.
The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] The mild reaction conditions tolerate a wide variety of functional groups, making it a valuable tool in organic synthesis.[2][3]
While direct Sonogashira coupling on 3-iodo-1H-indole-2-carbonitrile can be challenging due to the acidic N-H proton, protection of the indole nitrogen, for instance with a benzyl group, has been shown to facilitate efficient cross-coupling with a range of terminal alkynes.[4][5]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the Sonogashira cross-coupling of N-benzyl-3-iodo-1H-indole-2-carbonitrile with various terminal alkynes, as reported in the literature.
Table 1: Sonogashira Coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with Aromatic Alkynes [4]
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (10) | Et₃N (3) | DMF | 80 | 12 | 85 |
| 2 | 4-Ethynyltoluene | PdCl₂(PPh₃)₂ (10) | CuI (10) | Et₃N (3) | DMF | 80 | 12 | 82 |
| 3 | 4-Methoxyphenylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (10) | Et₃N (3) | DMF | 80 | 12 | 90 |
| 4 | 4-Chlorophenylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (10) | Et₃N (3) | DMF | 80 | 12 | 78 |
Data extracted from a study on the synthesis of highly functionalized 1H-indole-2-carbonitriles.[4]
Experimental Protocols
Below are detailed protocols for the synthesis of the starting material and the subsequent Sonogashira cross-coupling reaction.
Protocol 1: Synthesis of 3-iodo-1H-indole-2-carbonitrile [5]
This protocol describes the iodination of 1H-indole-2-carbonitrile at the 3-position.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Iodine (I₂)
-
Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Water
Procedure:
-
To a solution of this compound (1.0 equiv.) in DMF, add KOH (3.6 equiv.) in small portions.
-
Stir the mixture for 30 minutes at room temperature.
-
Cool the mixture to 0 °C and add a solution of iodine (1.0 equiv.) in DMF dropwise.
-
Stir the reaction mixture for 4 hours at room temperature.
-
Pour the mixture into a solution of water and saturated aqueous NH₄Cl and stir for 30 minutes.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield 3-iodo-1H-indole-2-carbonitrile.
Protocol 2: General Procedure for Sonogashira Cross-Coupling of N-Protected 3-iodo-1H-indole-2-carbonitrile [4]
This protocol is a general method for the coupling of N-benzyl-3-iodo-1H-indole-2-carbonitrile with various terminal alkynes. It is recommended to protect the indole nitrogen for improved yields and cleaner reactions.
Materials:
-
N-benzyl-3-iodo-1H-indole-2-carbonitrile
-
Terminal alkyne (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (10 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (3 equiv.)
-
Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add N-benzyl-3-iodo-1H-indole-2-carbonitrile (1.0 equiv.), the terminal alkyne (1.2 equiv.), PdCl₂(PPh₃)₂ (10 mol%), and CuI (10 mol%).
-
Add anhydrous DMF as the solvent, followed by triethylamine (3 equiv.).
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkynyl-1-benzyl-1H-indole-2-carbonitrile.
Visualizations
The following diagrams illustrate the experimental workflow of the Sonogashira cross-coupling reaction.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions [mdpi.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling Functionalization of Indole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indole scaffold is a cornerstone in medicinal chemistry and drug discovery, owing to its prevalence in a vast array of biologically active compounds.[1][2] The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile tool for the C-C bond formation, enabling the introduction of diverse aryl and heteroaryl moieties onto the indole core.[3][4] This document provides detailed application notes and protocols for the functionalization of indole-2-carbonitrile derivatives, specifically focusing on the C3-position, a crucial modification for tuning the biological activity of indole-based molecules.[5]
The protocols detailed below are based on the successful synthesis of 3-aryl-1H-indole-2-carbonitriles from 3-iodo-1H-indole-2-carbonitrile precursors.[5][6] The methodologies are applicable to a range of substituted boronic acids, showcasing the broad scope of this transformation.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction for the functionalization of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with various arylboronic acids is depicted below. This palladium-catalyzed reaction typically proceeds in the presence of a base and a suitable solvent system to afford the desired 3-aryl-indole-2-carbonitrile derivatives in good yields.[5][7]
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Quantitative Data Summary
The following table summarizes the yields obtained for the Suzuki-Miyaura coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with various arylboronic acids.
| Entry | Arylboronic Acid (R-B(OH)2) | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Benzyl-3-phenyl-1H-indole-2-carbonitrile | 75 |
| 2 | 4-Methylphenylboronic acid | 1-Benzyl-3-(p-tolyl)-1H-indole-2-carbonitrile | 80 |
| 3 | 4-Methoxyphenylboronic acid | 1-Benzyl-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile | 82 |
| 4 | 4-Fluorophenylboronic acid | 1-Benzyl-3-(4-fluorophenyl)-1H-indole-2-carbonitrile | 70 |
| 5 | 4-Chlorophenylboronic acid | 1-Benzyl-3-(4-chlorophenyl)-1H-indole-2-carbonitrile | 65 |
| 6 | 4-Trifluoromethylphenylboronic acid | 1-Benzyl-3-(4-(trifluoromethyl)phenyl)-1H-indole-2-carbonitrile | 60 |
| 7 | Naphthalene-2-boronic acid | 1-Benzyl-3-(naphthalen-2-yl)-1H-indole-2-carbonitrile | 78 |
Data synthesized from related studies on indole functionalization.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile (Precursor)
This protocol describes the synthesis of the starting material, 1-benzyl-3-iodo-1H-indole-2-carbonitrile, from 1H-indole-2-carbonitrile.
Materials:
-
This compound
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (eluents)
Procedure:
-
Iodination of this compound:
-
To a solution of this compound (1.0 eq) in DMF, add powdered KOH (2.0 eq) and I₂ (1.2 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into an aqueous solution of Na₂S₂O₃ and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain 3-iodo-1H-indole-2-carbonitrile.
-
-
N-Benzylation of 3-Iodo-1H-indole-2-carbonitrile:
-
To a solution of 3-iodo-1H-indole-2-carbonitrile (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and benzyl bromide (1.2 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Add water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate, 80:20) to afford 1-benzyl-3-iodo-1H-indole-2-carbonitrile as a white solid.[5]
-
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-1H-indole-2-carbonitriles
This protocol details the palladium-catalyzed cross-coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with various arylboronic acids.[7]
Materials:
-
1-Benzyl-3-iodo-1H-indole-2-carbonitrile (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (10 mol%)
-
Saturated aqueous sodium bicarbonate solution (Sat. aq. NaHCO₃)
-
Ethanol (EtOH)
-
Toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (eluents)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine 1-benzyl-3-iodo-1H-indole-2-carbonitrile (1.0 eq), the corresponding arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (10 mol%).
-
Add a 3:2 mixture of ethanol and toluene, followed by a saturated aqueous solution of NaHCO₃.
-
-
Reaction Execution:
-
Heat the reaction mixture to 130 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After completion of the reaction, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to yield the desired 1-benzyl-3-aryl-1H-indole-2-carbonitrile.[7]
-
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow for the Suzuki-Miyaura coupling and a simplified catalytic cycle.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps include oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.
The indole nitrogen is often protected (e.g., with a benzyl group) to prevent side reactions and improve solubility, although methods for coupling unprotected indoles exist.[3] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates.[4][8] The use of microwave irradiation can sometimes accelerate the reaction.[8][9] The functionalized indole-2-carbonitriles are valuable intermediates for the synthesis of more complex molecules with potential applications in drug development.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of New Highly Functionalized 1 H-Indole-2-carbonitriles via Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecules | Free Full-Text | Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions [mdpi.com]
- 8. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 9. Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Heck and Stille Reactions on the 1-benzyl-3-iodo-1H-indole-2-carbonitrile Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing Heck and Stille cross-coupling reactions on the 1-benzyl-3-iodo-1H-indole-2-carbonitrile scaffold. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the indole nucleus in a wide array of biologically active compounds.[1] The methodologies described herein offer efficient pathways to functionalize the C-3 position of the indole ring, enabling the synthesis of diverse molecular architectures for drug discovery and development programs.
Introduction
The indole scaffold is a cornerstone in the development of pharmaceuticals, natural products, and agrochemicals, exhibiting a broad spectrum of biological activities.[1] Specifically, derivatives of 2-cyanoindoles have garnered considerable attention for their potential as therapeutic agents.[1] Palladium-catalyzed cross-coupling reactions, such as the Heck and Stille reactions, are powerful tools for the construction of carbon-carbon bonds, allowing for the introduction of various substituents onto the indole core.[1]
The 1-benzyl-3-iodo-1H-indole-2-carbonitrile is an excellent substrate for these transformations due to the presence of the iodine atom at the C-3 position, which readily participates in the catalytic cycle of palladium-mediated cross-coupling reactions.
Synthesis of the Starting Material: 1-benzyl-3-iodo-1H-indole-2-carbonitrile
The synthesis of the 1-benzyl-3-iodo-1H-indole-2-carbonitrile scaffold is a two-step process starting from 1H-indole-2-carbonitrile. The first step involves an electrophilic iodination at the C-3 position, followed by N-benzylation.[1]
Experimental Protocol: Synthesis of 3-iodo-1H-indole-2-carbonitrile
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium hydroxide (KOH) (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of iodine (I₂) (1.1 eq) in DMF dropwise to the reaction mixture.
-
Continue stirring at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into an ice-water bath.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to afford 3-iodo-1H-indole-2-carbonitrile.
Experimental Protocol: Synthesis of 1-benzyl-3-iodo-1H-indole-2-carbonitrile
-
To a solution of 3-iodo-1H-indole-2-carbonitrile (1.0 eq) in DMF, add potassium carbonate (K₂CO₃) (2.0 eq).
-
Add benzyl bromide (1.2 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-benzyl-3-iodo-1H-indole-2-carbonitrile.[1]
Heck Reaction on the 1-benzyl-3-iodo-1H-indole-2-carbonitrile Scaffold
The Mizoroki-Heck reaction facilitates the coupling of the 3-iodoindole with various alkenes to introduce a vinyl substituent at the C-3 position. This reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer.
General Workflow for the Heck Reaction
Caption: General workflow for the Heck reaction.
Experimental Protocol: Heck Reaction
-
To a reaction vessel, add 1-benzyl-3-iodo-1H-indole-2-carbonitrile (1.0 eq), palladium(II) acetate (Pd(OAc)₂) (0.04 eq), potassium acetate (KOAc) (6.0 eq), and tetra-n-butylammonium chloride (n-Bu₄NCl) (2.0 eq).
-
Add the desired alkene (1.5 eq) to the mixture.
-
Add anhydrous DMF as the solvent.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired 3-vinyl-1H-indole-2-carbonitrile derivative.[1]
Data Presentation: Heck Reaction Yields
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | 1-benzyl-3-((E)-styryl)-1H-indole-2-carbonitrile | 92 |
| 2 | 4-Methylstyrene | 1-benzyl-3-((E)-4-methylstyryl)-1H-indole-2-carbonitrile | 88 |
| 3 | 4-Methoxystyrene | 1-benzyl-3-((E)-4-methoxystyryl)-1H-indole-2-carbonitrile | 85 |
| 4 | Methyl acrylate | Methyl (E)-3-(1-benzyl-2-cyano-1H-indol-3-yl)acrylate | 81 |
| 5 | n-Butyl acrylate | n-Butyl (E)-3-(1-benzyl-2-cyano-1H-indol-3-yl)acrylate | 90 |
| 6 | Acrylonitrile | (E)-3-(1-benzyl-2-cyano-1H-indol-3-yl)acrylonitrile | 83 |
Data sourced from Hrizi et al., Molecules, 2021.[1]
Stille Reaction on the 1-benzyl-3-iodo-1H-indole-2-carbonitrile Scaffold
The Stille reaction provides a pathway to couple the 3-iodoindole with various organostannane reagents, enabling the introduction of a wide range of substituents, including aryl, heteroaryl, and vinyl groups.
General Workflow for the Stille Reaction
Caption: General workflow for the Stille reaction.
Experimental Protocol: Stille Reaction
-
To a reaction vessel, add 1-benzyl-3-iodo-1H-indole-2-carbonitrile (1.0 eq) and dichlorobis(acetonitrile)palladium(II) (PdCl₂(MeCN)₂) (0.05 eq).
-
Add anhydrous DMF as the solvent.
-
Add the organostannane reagent (1.2 eq) to the mixture.
-
Degas the reaction mixture with an inert gas.
-
Heat the reaction to 40 °C and stir until the starting material is consumed, as monitored by TLC.
-
Upon completion, cool the reaction to room temperature and add an aqueous solution of potassium fluoride (KF) to quench the reaction and precipitate the tin byproducts.
-
Stir the mixture for 30 minutes, then filter through a pad of celite.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Data Presentation: Stille Reaction Yields
| Entry | Organostannane | Product | Yield (%) |
| 1 | Tributyl(vinyl)stannane | 1-benzyl-3-vinyl-1H-indole-2-carbonitrile | 0 |
| 2 | Tributyl(furan-2-yl)stannane | 1-benzyl-3-(furan-2-yl)-1H-indole-2-carbonitrile | 40 |
| 3 | Tributyl(thiophen-2-yl)stannane | 1-benzyl-3-(thiophen-2-yl)-1H-indole-2-carbonitrile | 35 |
Data sourced from Hrizi et al., Molecules, 2021.[1]
Applications in Drug Development
The functionalized 1-benzyl-1H-indole-2-carbonitrile derivatives synthesized via Heck and Stille reactions are valuable scaffolds for the development of new therapeutic agents. The indole nucleus is a privileged structure in medicinal chemistry, and modifications at the C-3 position can significantly impact biological activity. These compounds can be further elaborated to generate libraries of diverse molecules for screening against various biological targets. For instance, many indole derivatives have shown promise as anticancer, antiviral, and anti-inflammatory agents. The cyano group at the C-2 position can also serve as a handle for further chemical transformations, expanding the accessible chemical space.
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway where a synthesized indole derivative could act as an inhibitor of a protein kinase, a common target in cancer therapy.
Caption: Hypothetical kinase inhibition pathway.
Conclusion
The Heck and Stille reactions are highly effective methods for the C-3 functionalization of the 1-benzyl-3-iodo-1H-indole-2-carbonitrile scaffold. The protocols outlined in this document provide a robust foundation for the synthesis of a diverse range of substituted indole derivatives. These compounds hold significant potential as key intermediates and final products in drug discovery and development, offering opportunities to explore new chemical space and identify novel therapeutic agents.
References
Applications of 1H-Indole-2-carbonitrile in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1H-indole-2-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique electronic and structural features allow for the development of potent and selective modulators of various physiological targets. This document provides an overview of the applications of this compound derivatives in medicinal chemistry, with a focus on their use as anticancer agents and receptor antagonists. Detailed experimental protocols and quantitative biological data are provided to facilitate further research and drug development in this area.
Anticancer Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer cell proliferation and survival.
Antiproliferative Activity
Several studies have reported the synthesis of substituted 1H-indole-2-carbohydrazide derivatives that exhibit cytotoxicity against various cancer cell lines. These compounds often induce apoptosis, a form of programmed cell death, in cancer cells.
Table 1: Antiproliferative Activity of Substituted-N-benzyl-1H-indole-2-carbohydrazides
| Compound ID | Substitution | Cell Line | IC50 (µM) | Reference |
| 4e | 5-methoxy-N'-(4-chlorobenzyl) | MCF-7 (Breast) | 2 | [1] |
| A549 (Lung) | 2 | [1] | ||
| HCT-116 (Colon) | 2 | [1] | ||
| Staurosporine (Reference) | - | MCF-7, A549, HCT-116 | Similar to 4e | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the overnight culture medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Experimental Workflow
Receptor Antagonist Applications
The this compound scaffold has been successfully employed in the design of antagonists for several G-protein coupled receptors (GPCRs) and ion channels, demonstrating its utility in developing therapeutics for a range of disorders.
Adrenergic Receptor Antagonists
Derivatives of this compound have been identified as potent and selective antagonists of α1A-adrenergic receptors, which are implicated in conditions such as benign prostatic hyperplasia (BPH).[2][3]
Table 2: α1A-Adrenoceptor Antagonist Activity of Indole Derivatives
| Compound ID | Receptor Subtype | IC50 (nM) | Selectivity (α1B/α1A) | Selectivity (α1D/α1A) | Reference |
| (R)-14r | α1A | 2.7 | 640.1 | 408.2 | [3] |
| (R)-23l | α1A | 1.9 | 1506 | 249.6 | [3] |
| Silodosin (Reference) | α1A | 1.9 | 285.9 | 14.4 | [3] |
Experimental Protocol: Radioligand Binding Assay for α1A-Adrenergic Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound derivatives for the α1A-adrenergic receptor.
Materials:
-
Cell membranes expressing the human α1A-adrenergic receptor
-
Radioligand (e.g., [³H]-Prazosin)
-
Unlabeled this compound derivatives (test compounds)
-
Binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the following in each well:
-
50 µL of cell membrane preparation (containing a specific amount of protein)
-
50 µL of binding buffer containing the radioligand at a fixed concentration (typically at its Kd value).
-
50 µL of binding buffer containing the test compound at various concentrations (to create a dose-response curve).
-
For total binding, add 50 µL of binding buffer without any test compound.
-
For non-specific binding, add 50 µL of a high concentration of a known α1-adrenergic antagonist (e.g., phentolamine).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway: α1-Adrenergic Receptor
NMDA Receptor Antagonists
The this compound scaffold has been explored for the development of N-methyl-D-aspartate (NMDA) receptor antagonists.[2] These compounds are of interest for treating neurological disorders associated with excessive NMDA receptor activity.
Signaling Pathway: NMDA Receptor
Dopamine D4 Receptor Ligands
The this compound moiety is a key structural feature in ligands targeting the dopamine D4 receptor.[2] These compounds have potential applications in the treatment of neuropsychiatric disorders such as schizophrenia and ADHD.
Signaling Pathway: Dopamine D4 Receptor
Synthesis Protocols
General Synthesis of this compound
A common method for the synthesis of the parent this compound involves the dehydration of 1H-indole-2-carboxamide.[2]
Materials:
-
1H-indole-2-carboxamide
-
Phosphorus oxychloride (POCl₃)
-
Chloroform (CHCl₃)
-
Ammonium hydroxide (NH₄OH) solution (25%)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve 1H-indole-2-carboxamide in chloroform.
-
Add phosphorus oxychloride dropwise to the solution.
-
Reflux the mixture for 3 hours and then cool to room temperature.
-
Quench the reaction by carefully adding 25% aqueous ammonium hydroxide.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 80:20) as the eluent to afford this compound as a yellow solid.[2]
Conclusion
The this compound scaffold continues to be a valuable starting point for the development of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive core for medicinal chemists. The application notes and protocols provided herein offer a foundation for researchers to explore the potential of this compound-based compounds in various therapeutic areas, particularly in oncology and neurology. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved drug candidates.
References
- 1. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Polysubstituted Indole-2-carbonitriles via Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of polysubstituted indole-2-carbonitriles utilizing palladium-catalyzed cross-coupling reactions. The indole scaffold is a privileged structure in medicinal chemistry, and the methods described herein offer versatile strategies for the functionalization of the indole core, enabling the creation of diverse molecular libraries for drug discovery and development.
The following sections detail the experimental procedures for key cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Heck, and Stille couplings, starting from 3-iodo-1H-indole-2-carbonitrile derivatives. These protocols are based on established and reliable methodologies, providing a robust foundation for synthetic chemists.[1][2][3]
General Workflow for Synthesis
The overall synthetic strategy involves the initial preparation of a 3-iodo-1H-indole-2-carbonitrile scaffold, which serves as a versatile precursor for various palladium-catalyzed cross-coupling reactions. This iodinated intermediate can then be coupled with a range of partners, including terminal alkynes (Sonogashira), boronic acids (Suzuki-Miyaura), alkenes (Heck), or organostannanes (Stille), to yield a variety of polysubstituted indole-2-carbonitriles.
Caption: General workflow for the synthesis of polysubstituted indole-2-carbonitriles.
Data Presentation: Comparison of Cross-Coupling Reactions
The following table summarizes the typical reaction conditions and outcomes for various palladium-catalyzed cross-coupling reactions on 1-benzyl-3-iodo-1H-indole-2-carbonitrile. This allows for a direct comparison of the different methodologies.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield Range (%) | Reference |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 25-60 | 69-90 | [2][4] |
| Suzuki-Miyaura | Arylboronic Acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 55-85 | [1][2] |
| Heck | Alkenes | Pd(OAc)₂ | Et₃N | DMF | 100 | 40-75 | [1][4] |
| Stille | Organostannanes | PdCl₂(MeCN)₂ | - | DMF | 40 | 35-40 | [1][4] |
Experimental Protocols
Detailed experimental protocols for the synthesis of the 3-iodo precursor and subsequent cross-coupling reactions are provided below.
Protocol 1: Synthesis of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile
This protocol describes the iodination of 1-benzyl-1H-indole-2-carbonitrile, a key starting material for subsequent cross-coupling reactions.
Materials:
-
1-Benzyl-1H-indole-2-carbonitrile
-
Potassium hydroxide (KOH)
-
Iodine (I₂)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Water
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add KOH (3.6 eq) in small portions.
-
Stir the mixture for 30 minutes at room temperature.
-
Cool the mixture to 0 °C and add a solution of iodine (1.0 eq) in DMF dropwise.
-
Stir the reaction mixture for 4 hours at room temperature.[4]
-
Pour the mixture into a solution of water and saturated aqueous NH₄Cl and stir for 30 minutes.
-
Filter the resulting precipitate through a Büchner funnel and dry under vacuum to yield the 3-iodo-indole derivative.
Protocol 2: Sonogashira Cross-Coupling
This protocol details the coupling of a 3-iodo-indole-2-carbonitrile with a terminal alkyne.[2]
References
- 1. Synthesis of New Highly Functionalized 1 H-Indole-2-carbonitriles via Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1H-Indole-2-carbonitrile in the Synthesis of Anti-proliferative Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of anti-proliferative agents derived from 1H-indole-2-carbonitrile. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anti-cancer agents.[1][2] this compound serves as a versatile starting material for the creation of diverse compound libraries with potential therapeutic applications.
Introduction to this compound in Anti-proliferative Agent Synthesis
The indole nucleus is a key building block in many natural products and synthetic compounds with a wide range of biological activities, including potent anti-proliferative effects.[3] Derivatives of 1H-indole have been shown to target various cellular mechanisms involved in cancer progression, such as kinase signaling, tubulin polymerization, and cell cycle regulation.[4][5] The nitrile group at the C2 position of the indole ring is a valuable functional handle for various chemical transformations, allowing for the synthesis of diverse and complex molecules.[6]
This document will explore the synthesis of several classes of anti-proliferative agents derived from indole precursors, including VEGFR-2 inhibitors, tubulin polymerization inhibitors, and EGFR/SRC dual kinase inhibitors.
Data Presentation: Anti-proliferative Activity of Indole Derivatives
The following table summarizes the in vitro anti-proliferative activity (IC50 values) of various indole derivatives against a panel of human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7 | 1H-Indole Derivative | - | 0.025 (VEGFR-2) | [3] |
| Compound 10 | 1H-Indole Derivative | MCF-7 | 12.93 | [3] |
| HCT 116 | 11.52 | [3] | ||
| C11 | 1H-Indole-2-carboxylic acid derivative | Bel-7402 | - | [7] |
| SMMC-7721 | - | [7] | ||
| SNU-387 | - | [7] | ||
| Hep G2 | - | [7] | ||
| Hep 3B | - | [7] | ||
| 4e | N-benzyl-1H-indole-2-carbohydrazide | MCF-7, A549, HCT | ~2 (average) | [8] |
| 27q | Indole-based tubulin inhibitor | A549 | 0.15 | [5] |
| MCF-7 | 0.17 | [5] | ||
| HepG2 | 0.25 | [5] | ||
| Compound 9 | Benzimidazole-indole hybrid | A549 | 2.4 | [5] |
| HepG2 | 3.8 | [5] | ||
| MCF-7 | 5.1 | [5] | ||
| Compound 21 | Fused indole derivative | Various | 0.022 - 0.056 | [5] |
| 6e | Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate | HepG2, A549, MCF7 | 3.78 - 24.08 | [9] |
| 9l | Methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate | HepG2, A549, MCF7 | 3.78 - 24.08 | [9] |
| Compound 16 | Indole derivative | - | 1.026 (EGFR) | [10][11] |
| - | 0.002 (SRC) | [10][11] | ||
| 5c, 5d, 5f, 5g, 6e, 6f | Indole-2-carboxamides | - | 0.029 - 0.047 (GI50) | [12] |
| 5o | Indole-isatin hybrid | - | 1.69 | [13] |
| 5w | Indole-isatin hybrid | - | 1.91 | [13] |
| Compound 36 | Dienone/curcumin inspired analogue | MCF7 | 2.23 | |
| A549 | 4.27 | |||
| 7h | Indole/1,2,4-triazole hybrid | Various | 1.85 - 5.76 (GI50) | [14] |
| 7j | Indole/1,2,4-triazole hybrid | Various | 2.45 - 5.23 (GI50) | [14] |
| Compound 5 | Indole-aryl amide | HT29 | - | [15] |
| 4f | Indole-containing Passerini product | HeLa | 17.71 | [16] |
| MCF-7 | 19.92 | [16] |
Experimental Protocols
General Synthesis of Substituted N-benzyl-1H-indole-2-carbohydrazides (4a-q)
This protocol is adapted from the synthesis of a series of substituted-N-benzyl-1H-indole-2-carbohydrazides which demonstrated significant cytotoxicity against MCF-7, A549, and HCT cell lines.[8]
Step 1: Synthesis of Substituted Benzyl Hydrazine (3)
-
Dissolve the appropriate benzyl chloride (0.01 mol) in 8 mL of absolute ethanol.
-
Add the solution dropwise to a stirred solution of 98% hydrazine hydrate (6 mL, 0.12 mol) in 12 mL of absolute ethanol.
-
Continue stirring the resulting mixture at room temperature for 24 hours.
-
Evaporate the solvent under reduced pressure.
-
To the residue, add 0.12 mL of a 50% aqueous NaOH solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate to afford the benzyl hydrazine, which is used in the next step without further purification.[17]
Step 2: Synthesis of Target Compounds (4a-q)
-
Prepare a mixture of indole-2-carboxylic acid (0.25 g, 1.55 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (0.3 g, 1.55 mmol) in methylene chloride (5 mL).
-
Stir the mixture for approximately 10 minutes until a clear solution is obtained.
-
Dissolve the substituted benzyl hydrazine (1.55 mmol) in methylene chloride (5 mL) and add it to the reaction mixture.
-
Stir the mixture for 24 hours.
-
Wash the mixture successively with water (2 x 20 mL), 10% NaHCO3 solution (2 x 15 mL), and water (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate.
-
Collect the resulting precipitate and recrystallize from ethanol to yield the final compounds.[8][17]
Synthesis of Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions
This protocol describes a general approach for the synthesis of polysubstituted indole-2-carbonitriles using various cross-coupling reactions, demonstrating the versatility of the 2-cyanoindole scaffold.[6]
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
To a solution of 1-benzyl-3-iodo-1H-indole-2-carbonitrile (7a) (1 equivalent) in a suitable solvent (e.g., dioxane/water), add the corresponding boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3, 2 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted this compound.
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[18] Several indole derivatives have been designed as potent VEGFR-2 inhibitors.[3]
Caption: VEGFR-2 signaling pathway and inhibition by indole derivatives.
Tubulin Polymerization Inhibition Workflow
Certain indole derivatives exert their anti-proliferative effects by interfering with microtubule dynamics, which are essential for cell division.[1][5] They can bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules.[1]
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and antiproliferative activity of a novel class of indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aperta.ulakbim.gov.tr [aperta.ulakbim.gov.tr]
- 12. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]
Application Notes and Protocols: Regioselective Iodination of 1H-Indole-2-carbonitrile at the C-3 Position
Abstract
This document provides a detailed experimental procedure for the selective iodination of 1H-indole-2-carbonitrile at the 3-position. The protocol is based on a well-established method utilizing potassium hydroxide and molecular iodine in dimethylformamide. This synthesis yields 3-iodo-1H-indole-2-carbonitrile, a valuable intermediate for further functionalization in medicinal chemistry and materials science. The straightforward procedure, coupled with a high reported yield, makes this an accessible method for researchers in organic synthesis.
Introduction
The indole scaffold is a privileged structure in numerous natural products and pharmaceutical agents. Functionalization of the indole ring is a key strategy in the development of new therapeutic agents. Specifically, the introduction of a halogen at the C-3 position, such as iodine, provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce molecular diversity. This protocol details the synthesis of 3-iodo-1H-indole-2-carbonitrile, a useful building block for drug discovery and development.
Reaction Scheme
The iodination of this compound proceeds via an electrophilic substitution mechanism at the electron-rich C-3 position of the indole ring. The reaction is facilitated by the use of a base to deprotonate the indole nitrogen, thereby increasing the nucleophilicity of the indole ring.
Caption: Reaction scheme for the iodination of this compound.
Experimental Protocol
This protocol is adapted from the procedure described by O.A. Attanasi et al.[1].
3.1. Materials and Equipment
-
This compound
-
Potassium hydroxide (KOH)
-
Iodine (I₂)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
-
Standard laboratory glassware
3.2. Procedure
-
To a solution of this compound (1.0 equiv) in DMF (10 mL), add potassium hydroxide (3.6 equiv) in small portions.
-
Stir the resulting mixture for 30 minutes at room temperature.
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of iodine (1.0 equiv) in DMF (3 mL).
-
Add the iodine solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture into a beaker containing water (600 mL) and saturated aqueous NH₄Cl (40 mL).
-
Stir the resulting suspension for 30 minutes.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Dry the collected solid under vacuum for 2 hours to afford 3-iodo-1H-indole-2-carbonitrile.
3.3. Workflow Diagram
Caption: Experimental workflow for the synthesis of 3-iodo-1H-indole-2-carbonitrile.
Data Presentation
4.1. Product Characterization
The synthesized 3-iodo-1H-indole-2-carbonitrile is a white solid[1].
| Parameter | Value | Reference |
| Yield | 77% | [1] |
| Appearance | White Solid | [1] |
4.2. Spectroscopic Data
The following spectroscopic data has been reported for the characterization of 3-iodo-1H-indole-2-carbonitrile[1].
| ¹H NMR (300 MHz, CDCl₃) | |
| Chemical Shift (δ) / ppm | Description |
| 8.98 | bs, 1H, NH |
| 7.49 | dq, J = 8.1 Hz, J = 0.9 Hz, 1H, Ar-H |
| 7.47–7.39 | m, 2H, Ar-H |
| 7.30 | ddd, J = 8.1 Hz, J = 6.2 Hz, J = 1.8 Hz, 1H, Ar-H |
| ¹³C NMR (75 MHz, DMSO-d₆) | |
| Chemical Shift (δ) / ppm | Assignment |
| 137.0 | Cquat |
| 128.9 | Cquat |
| 126.6 | Ar-CH |
| 122.0 | Ar-CH |
| 121.8 | Ar-CH |
| 114.3 | Cquat |
| 112.8 | Ar-CH |
| 111.4 | Cquat |
| 72.0 | Cquat |
Safety Precautions
-
Conduct all manipulations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
DMF is a skin and respiratory irritant. Handle with care.
-
Iodine is corrosive and can cause burns. Avoid inhalation of vapors and contact with skin.
-
Potassium hydroxide is a corrosive solid. Avoid contact with skin and eyes.
Conclusion
The described protocol offers an efficient and direct method for the synthesis of 3-iodo-1H-indole-2-carbonitrile. The high yield and straightforward nature of the procedure make it a valuable tool for researchers engaged in the synthesis of functionalized indole derivatives for applications in drug discovery and materials science. The resulting product is a versatile intermediate for a variety of subsequent chemical transformations.
References
Application Notes and Protocols: Rhodium-Catalyzed C2-Selective Cyanation of Indoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the rhodium-catalyzed C2-selective cyanation of indoles. This method offers an efficient and direct approach to synthesize 2-cyanoindoles, which are valuable structural motifs in medicinal chemistry and materials science. The protocols described herein are based on the work of Chaitanya and Anbarasan, who developed a rhodium(III)-catalyzed C-H functionalization strategy using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an environmentally benign cyanating agent.[1][2][3][4]
Introduction
The selective functionalization of indole scaffolds is a cornerstone of synthetic chemistry, particularly in the development of novel therapeutic agents. While C3-functionalization of indoles is often favored due to the inherent electronic properties of the heterocycle, selective C2-functionalization remains a significant challenge.[1] This protocol outlines a robust and versatile method for the C2-cyanation of indoles, leveraging a chelation-assisted, rhodium-catalyzed C-H activation strategy.[1] The use of a removable pyridyl directing group allows for precise control of regioselectivity, and the reaction tolerates a wide range of functional groups, affording good to excellent yields of the desired 2-cyanoindole products.[1][2][3]
Data Presentation
The following tables summarize the optimized reaction conditions and the scope of the rhodium-catalyzed C2-selective cyanation of various N-(2-pyridyl)indoles.
Table 1: Optimization of Reaction Conditions for C2-Cyanation of N-(2-pyridyl)indole [1]
| Entry | Catalyst (mol %) | Additive (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | [CpRhCl₂]₂ (1) | AgSbF₆ (10) | Toluene | 100 | 36 | 20 |
| 2 | [CpRhCl₂]₂ (1) | AgSbF₆ (10) | Toluene | 120 | 36 | 92 |
| 3 | [Cp*RhCl₂]₂ (1) | - | Toluene | 120 | 36 | No Reaction |
| 4 | - | AgSbF₆ (10) | Toluene | 120 | 36 | No Reaction |
Reaction Conditions: N-(2-pyridyl)indole (1a) (1 equiv), NCTS (2 equiv), catalyst, additive in solvent.
Table 2: Substrate Scope for the Rhodium-Catalyzed C2-Selective Cyanation of Indoles [1]
| Product | Substituent on Indole | Yield (%) |
| 3a | H | 92 |
| 3b | 5-Ph | 76 |
| 3c | 5-Br | 77 |
| 3d | 5-Cl | 81 |
| 3e | 5-F | 83 |
| 3f | 5-Me | 85 |
| 3g | 5-OMe | 86 |
| 3h | 5-CO₂Me | 72 |
| 3i | 4-Me | 75 |
| 3j | 4-Cl | 78 |
| 3k | 6-Me | 88 |
| 3l | 6-Cl | 82 |
| 3m | 7-Me | 71 |
| 3n | 3-Me | 89 |
Reaction Conditions: N-(2-pyridyl)indole derivative (0.24 mmol), NCTS (0.2 mmol), [Cp*RhCl₂]₂ (1 mol %), AgSbF₆ (10 mol %) in toluene at 120 °C for 36 h.
Experimental Protocols
General Procedure for Rhodium-Catalyzed C2-Cyanation of N-(2-pyridyl)indoles [1]
-
To a dry 10 mL reaction tube, add the N-(2-pyridyl)indole derivative (0.24 mmol, 1.2 equiv), N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (54 mg, 0.2 mmol, 1 equiv), [Cp*RhCl₂]₂ (1.2 mg, 0.002 mmol, 1 mol %), and AgSbF₆ (6.8 mg, 0.02 mmol, 10 mol %).
-
Add 2 mL of anhydrous toluene to the reaction tube.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 36 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate (2 x 5 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired 2-cyanoindole product.
Procedure for the Removal of the Pyridyl Directing Group [1]
-
To a solution of the 2-cyano-N-(2-pyridyl)indole derivative (0.2 mmol) in DMSO (3 mL), add sodium methoxide (43 mg, 0.8 mmol, 4 equiv).
-
Stir the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Extract the mixture with water. The aqueous layer should be washed with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the deprotected 2-cyanoindole.
Visualizations
Caption: Experimental workflow for the rhodium-catalyzed C2-cyanation of indoles.
Caption: Proposed catalytic cycle for the rhodium-catalyzed C2-cyanation of indoles.
References
Troubleshooting & Optimization
Troubleshooting low yield in 1H-indole-2-carbonitrile synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1H-indole-2-carbonitrile. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low yields.
Troubleshooting Guide: Low Yield Diagnosis
This guide is presented in a question-and-answer format to address specific problems you may encounter during the synthesis.
Q1: My overall yield of this compound is significantly lower than reported in the literature. What are the general factors I should investigate first?
Low yields in indole synthesis can often be traced back to fundamental experimental conditions.[1] Before exploring more complex issues, consider the following:
-
Purity of Starting Materials: Ensure the purity of your starting materials, such as 1H-indole-2-carboxamide. Impurities can introduce side reactions that consume reagents and complicate purification.[1]
-
Reaction Conditions: Suboptimal conditions are a common cause of low yield.[1] Systematically verify and optimize temperature, reaction time, and reagent stoichiometry.
-
Solvent and Atmosphere: Indole synthesis can be sensitive to moisture and oxygen. Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon) if the chosen method is sensitive to air or water.[2]
Q2: I am using the common method of dehydrating 1H-indole-2-carboxamide with phosphorus oxychloride (POCl₃), but the yield is poor. What specific issues should I look for?
This is a robust method, but several factors can affect its efficiency.
-
Incomplete Reaction: If you observe a significant amount of starting material remaining (via TLC or NMR), the reaction may not have gone to completion.
-
Reagent Activity: Ensure your phosphorus oxychloride is not old or degraded. It should be a clear, colorless liquid.
-
Stoichiometry: A common procedure uses about 4 equivalents of POCl₃.[3] Using too little may result in an incomplete reaction.
-
Temperature and Time: The reaction is typically run at reflux for a few hours.[3] If the reaction is sluggish, you might need to increase the reflux time, monitoring progress carefully to avoid degradation.
-
-
Product Degradation: The reaction mixture turning very dark or the formation of baseline material on a TLC plate can indicate product degradation. The indole nucleus can be sensitive to harsh acidic conditions and high temperatures for extended periods.
-
Work-up Procedure: The quenching step is critical. The reaction is typically quenched by carefully adding the mixture to a cooled aqueous base like ammonium hydroxide.[3] Improper quenching can lead to product loss or the formation of impurities.
Q3: My reaction appears to form multiple products, making purification difficult and lowering the isolated yield. What could be the cause?
The formation of multiple products often points to side reactions or the instability of intermediates.
-
Side Reactions: Depending on your specific indole precursor, side reactions can occur. For instance, in some indole syntheses, unwanted but thermodynamically stable byproducts can form, effectively halting the desired reaction pathway.[4]
-
Regioisomer Formation: In syntheses involving substituted indoles, there is sometimes a possibility of forming regioisomers, which can be difficult to separate.[1]
-
Purification Technique: Purifying indole derivatives can be challenging.[1] Column chromatography is a standard method; finding the right solvent system (e.g., petroleum ether/ethyl acetate) is key for good separation.[3] Recrystallization can also be effective for achieving high purity, though it may reduce the overall recovery.[1]
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound and its derivatives?
Yields are highly dependent on the specific synthetic route and the substituents on the indole ring. However, yields for well-optimized procedures are often reported in the 70-80% range.
Table 1: Reported Yields for this compound Synthesis and Derivatization
| Compound Name | Synthesis Method | Yield (%) | Reference |
|---|---|---|---|
| This compound | Dehydration of amide with POCl₃ | 79% | [3] |
| 5-Fluoro-1H-indole-2-carbonitrile | Dehydration of amide with POCl₃ | 81% | [3] |
| 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile | Propargylation with NaH and propargyl bromide | 75% | [3] |
| 3-Iodo-1H-indole-2-carbonitrile | Iodination with KOH and I₂ | 77% | [3] |
| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | N-benzylation followed by iodination | 71% |[3] |
Q2: How can I effectively purify the crude this compound product?
Purification is crucial for obtaining a good final yield of a high-purity product.
-
Column Chromatography: This is the most common method. A typical eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 80:20 v/v), which can be adjusted based on TLC analysis.[3]
-
Recrystallization: This technique can be very effective for removing minor impurities and obtaining highly pure crystalline material, although some product loss is inevitable.[1]
-
Aqueous Work-up: Before purification, a thorough aqueous work-up is essential to remove inorganic salts and water-soluble impurities. This often involves extraction with an organic solvent, followed by washing with water and brine.[3]
Q3: Are there any known incompatibilities or sensitive functional groups to be aware of during indole synthesis?
Yes, the indole nucleus can be sensitive. For example, under certain acidic conditions, the indole side chain can react with carbonyl compounds like pyruvic acid, leading to unwanted side reactions and polymerization.[5] It is also important to consider that the N-H of the indole ring is acidic and can be deprotonated by strong bases, which is often used intentionally for N-alkylation but can be an unwanted side reaction if not controlled.
Experimental Protocols & Visualizations
Protocol: Synthesis of this compound from 1H-Indole-2-carboxamide
This protocol is adapted from a reported literature procedure.[3]
1. Reaction Setup:
-
To a solution of 1H-indole-2-carboxamide (1.0 equiv.) in a suitable solvent (e.g., chloroform, 75 mL for 25 mmol scale), add phosphorus oxychloride (POCl₃) (4.0 equiv.) dropwise at room temperature.
-
Equip the flask with a reflux condenser and a magnetic stirrer.
2. Reaction Execution:
-
Heat the mixture to reflux and stir for approximately 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
3. Work-up and Quenching:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a cold (0 °C) 25% aqueous ammonium hydroxide (NH₄OH) solution to quench the excess POCl₃. Caution: This is an exothermic reaction.
-
Separate the aqueous layer and extract it multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).
4. Isolation and Purification:
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, typically using a petroleum ether/ethyl acetate solvent system.[3]
Caption: General troubleshooting workflow for low yield synthesis.
Caption: Key reaction pathway for nitrile synthesis via amide dehydration.
Caption: Formation of an inert byproduct leading to lower yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Common side products in the synthesis of indole derivatives and their avoidance
Welcome to the Technical Support Center for the Synthesis of Indole Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the synthesis of indole derivatives. Here, you will find information on common side products, strategies for their avoidance, detailed experimental protocols, and quantitative data to help you optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side products in classical indole syntheses?
A1: Common side products in classical indole syntheses, such as the Fischer, Bischler-Möhlau, Reissert, Madelung, and Nenitzescu methods, can be broadly categorized as:
-
Regioisomers: Formation of undesired isomers, particularly when using unsymmetrical starting materials.
-
Incomplete Cyclization Products: Intermediates that fail to cyclize to the final indole ring.
-
Over-reduction or Over-oxidation Products: Depending on the synthesis, undesired redox transformations can occur.
-
Polymerization/Tar Formation: Harsh reaction conditions, especially high temperatures and strong acids, can lead to the formation of complex, high-molecular-weight byproducts.
-
Products from Competing Reaction Pathways: Alternative cyclization or rearrangement pathways can lead to entirely different heterocyclic systems.
Q2: How can I minimize the formation of tar and polymeric byproducts in my indole synthesis?
A2: Tar and polymer formation is a common issue, particularly in acid-catalyzed reactions like the Fischer and Bischler-Möhlau syntheses. To minimize these byproducts:
-
Optimize Reaction Temperature: Use the lowest temperature that allows the reaction to proceed at a reasonable rate. High temperatures often accelerate side reactions and decomposition.
-
Control Catalyst Concentration: Use the minimum effective amount of acid catalyst. Excess acid can promote polymerization.
-
Reduce Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction as soon as the starting material is consumed.
-
Use Milder Catalysts: Consider using milder Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) in place of strong mineral acids like sulfuric or polyphosphoric acid.
Q3: What are the best general purification techniques for crude indole derivatives?
A3: The choice of purification technique depends on the properties of the desired indole and the nature of the impurities. Common methods include:
-
Recrystallization: Effective for obtaining high-purity crystalline indoles. The choice of solvent is crucial and may involve a single solvent or a solvent pair.
-
Column Chromatography: A versatile technique for separating the desired product from side products with different polarities. Silica gel is the most common stationary phase, and the eluent system should be optimized to achieve good separation.
-
Acid-Base Extraction: If the indole derivative has a sufficiently acidic or basic character, and the impurities do not, an acid-base workup can be an effective preliminary purification step.
Troubleshooting Guides by Synthesis Method
Fischer Indole Synthesis
The Fischer indole synthesis is a versatile and widely used method. However, it is not without its challenges, including the formation of regioisomers and byproducts from competing reaction pathways.
Common Issues and Solutions
| Issue | Common Side Products | Avoidance Strategies & Troubleshooting |
| Poor Regioselectivity with Unsymmetrical Ketones | Mixture of indole regioisomers. | Optimize Acid Catalyst: The choice of Brønsted vs. Lewis acid and its strength can influence the regioselectivity of enamine formation. Experiment with different acids (e.g., PPA, ZnCl₂, TFA) to favor the desired isomer.[1] Control Temperature: Lower temperatures may favor the thermodynamically more stable enamine, while higher temperatures may favor the kinetic product. |
| Low Yield and Decomposition | Tar, polymeric materials, and cleavage products (e.g., aniline).[2] | Use Milder Conditions: Employ milder acid catalysts and lower reaction temperatures. Protecting Groups: If the starting materials contain sensitive functional groups, consider using appropriate protecting groups. One-Pot Procedures: In some cases, performing the hydrazone formation and cyclization in one pot without isolating the intermediate can improve yields. |
| Formation of 3H-Indole (Indolenine) Tautomers | 3,3-Disubstituted 3H-indoles. | This is more common when the C2 position is unsubstituted. Often, the 3H-indole can be isomerized to the desired 1H-indole under acidic or basic conditions. |
Quantitative Data: Regioselectivity in Fischer Indole Synthesis
The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is highly dependent on the reaction conditions. The following table provides an example of how the choice of acid catalyst can influence the product ratio.
| Ketone | Arylhydrazine | Acid Catalyst | Ratio of Indole A : Indole B |
| 2-Pentanone | Phenylhydrazine | Polyphosphoric Acid (PPA) | Varies with temperature and PPA concentration |
| 2-Pentanone | Phenylhydrazine | Acetic Acid | Varies with temperature |
Note: Specific quantitative ratios are highly substrate-dependent and require experimental optimization. The literature suggests that stronger acids tend to favor the more substituted enamine intermediate.[1]
Experimental Protocol: Minimized Side Product Formation in the Synthesis of 2-Phenylindole
This protocol utilizes polyphosphoric acid (PPA) as the catalyst, which often provides good yields with minimal tar formation.
-
Hydrazone Formation: In a round-bottom flask, dissolve acetophenone (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol. Add a catalytic amount of acetic acid and reflux the mixture for 1 hour. Cool the reaction mixture to room temperature and then in an ice bath to crystallize the acetophenone phenylhydrazone. Filter the solid and wash with cold ethanol.
-
Cyclization: Pre-heat polyphosphoric acid (PPA) (10 parts by weight relative to the hydrazone) to 100°C in a separate flask. Add the dried acetophenone phenylhydrazone in portions to the hot PPA with vigorous stirring. After the addition is complete, continue heating and stirring for 15-20 minutes.
-
Work-up and Purification: Carefully pour the hot reaction mixture onto crushed ice. The crude 2-phenylindole will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry. Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.
Troubleshooting Workflow for Fischer Indole Synthesis
Caption: Troubleshooting flowchart for the Fischer indole synthesis.
Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo ketone with an excess of an aniline. It is known for its harsh reaction conditions and the potential for low yields and the formation of regioisomeric products.[1][3]
Common Issues and Solutions
| Issue | Common Side Products | Avoidance Strategies & Troubleshooting |
| Low Yields and Tar Formation | Polymeric materials and decomposition products. | Use Milder Conditions: Microwave irradiation has been shown to improve yields and reduce reaction times.[4] The use of a catalyst like lithium bromide can also allow for milder conditions. Solvent-Free Conditions: In some cases, running the reaction neat can improve yields. |
| Formation of Regioisomers | 2-Arylindoles vs. 3-arylindoles and other isomers depending on the aniline substitution.[5] | The formation of the 2-aryl or 3-aryl indole is dependent on competing mechanistic pathways. The regiochemical outcome is highly substrate-dependent and can be difficult to control. Careful analysis of the product mixture is required to determine the major isomer. |
Quantitative Data: Regioselectivity in Bischler-Möhlau Synthesis
The ratio of 2-aryl to 3-aryl indole products is highly dependent on the specific substrates and reaction conditions. Isotopic labeling studies have been used to elucidate the mechanistic pathways leading to each isomer.[5]
| α-Halo Ketone | Aniline | Conditions | Major Product |
| α-Bromoacetophenone | Aniline | High Temperature | 2-Phenylindole[5] |
| Substituted α-bromoacetophenones | Substituted Anilines | Varies | Mixture of 2-aryl and 3-aryl indoles[5] |
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis
This protocol offers a milder and often higher-yielding alternative to the classical method.
-
Reaction Setup: In a microwave-safe vessel, combine the α-bromo ketone (1.0 eq) and the aniline (2.0-3.0 eq).
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor at a set temperature (e.g., 150-200°C) for a short period (e.g., 5-20 minutes). Monitor the progress of the reaction by TLC.
-
Work-up and Purification: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Competing Pathways in Bischler-Möhlau Synthesis
Caption: Competing pathways in the Bischler-Möhlau indole synthesis.
Reissert Indole Synthesis
The Reissert synthesis involves the reductive cyclization of an o-nitrophenylpyruvate derivative. A common side reaction is the formation of quinolone derivatives.[3]
Common Issues and Solutions
| Issue | Common Side Products | Avoidance Strategies & Troubleshooting |
| Formation of Quinolones | 3-Hydroxy-2-quinolone derivatives.[6] | Choice of Reducing Agent: Certain reduction conditions, particularly with PtO₂ in ethanol, can favor the formation of quinolones, especially with 7-substituted indoles. Using zinc in acetic acid is a more common and often more selective reducing agent for indole formation.[6] |
| Incomplete Reaction or Low Yield | Unreacted starting material or a mixture of partially reduced intermediates. | Optimize Reduction Conditions: Ensure the reducing agent is active and used in sufficient excess. The reaction time and temperature may also need optimization. |
Experimental Protocol: Reissert Synthesis of Indole-2-carboxylic Acid
-
Condensation: In a flame-dried flask under an inert atmosphere, dissolve o-nitrotoluene (1.0 eq) in anhydrous diethyl ether. Add potassium ethoxide (1.1 eq) and then slowly add diethyl oxalate (1.1 eq) at a temperature that maintains a gentle reflux. Stir the reaction mixture at room temperature overnight.
-
Work-up of Pyruvate: Quench the reaction with dilute acid and extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ethyl o-nitrophenylpyruvate.
-
Reductive Cyclization: Dissolve the crude pyruvate in a mixture of acetic acid and ethanol. Add zinc dust (excess) portion-wise with stirring. The reaction is exothermic and may require cooling. After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Isolation and Purification: Filter the reaction mixture to remove excess zinc. Concentrate the filtrate under reduced pressure. The resulting solid is indole-2-carboxylic acid, which can be purified by recrystallization from a suitable solvent like ethanol/water.
Madelung Indole Synthesis
The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. The harsh conditions can limit its applicability and lead to side reactions.[7]
Common Issues and Solutions
| Issue | Common Side Products | Avoidance Strategies & Troubleshooting |
| Harsh Reaction Conditions | Decomposition of starting materials and products, especially those with sensitive functional groups. | Use Milder Bases: Modern variations of the Madelung synthesis utilize strong but non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at lower temperatures (-78°C to room temperature). |
| Low Yields | Unreacted starting material. | Ensure Anhydrous Conditions: The strong bases used are highly sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocol: Modified Madelung Synthesis
This protocol uses n-BuLi as a strong base, allowing for milder reaction conditions.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, dissolve the N-acyl-o-toluidine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78°C in a dry ice/acetone bath. Slowly add n-butyllithium (2.2 eq) via the dropping funnel, maintaining the temperature below -70°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Work-up and Purification: Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Nenitzescu Indole Synthesis
The Nenitzescu synthesis produces 5-hydroxyindole derivatives from the reaction of a benzoquinone with a β-aminocrotonate. The main side products are often 5-hydroxybenzofuran derivatives.[6]
Common Issues and Solutions
| Issue | Formation of 5-Hydroxybenzofurans | Avoidance Strategies & Troubleshooting |
| Chemoselectivity | 5-Hydroxybenzofurans.[8] | Catalyst Selection: The choice of catalyst is crucial for directing the reaction towards the indole product. Zinc halides (e.g., ZnCl₂, ZnI₂) have been shown to favor the formation of 5-hydroxyindoles, while other Lewis acids (e.g., CuCl₂, FeCl₃) and Brønsted acids (e.g., TFA) can promote the formation of benzofurans.[8][9] Solvent Choice: The solvent can also influence the product distribution. Nitromethane has been reported to be a good solvent for favoring indole formation.[8] |
Quantitative Data: Selectivity in Nenitzescu Indole Synthesis
The ratio of 5-hydroxyindole to 5-hydroxybenzofuran is highly dependent on the catalyst and solvent used.
| Benzoquinone | β-Aminocrotonate | Catalyst | Solvent | Product Ratio (Indole:Benzofuran) |
| 1,4-Benzoquinone | Ethyl β-aminocrotonate | ZnI₂ | Nitromethane | High selectivity for indole[8] |
| 1,4-Benzoquinone | Ethyl β-aminocrotonate | CuCl₂ | Acetonitrile | High selectivity for benzofuran[9] |
| Methyl-p-benzoquinone | Piperazinone enaminoester | ZnCl₂ | Nitromethane | 27% combined yield of indoles[8] |
Experimental Protocol: Selective Nenitzescu Synthesis of a 5-Hydroxyindole
-
Reaction Setup: In a round-bottom flask, dissolve the 1,4-benzoquinone (1.0 eq) and the β-aminocrotonic ester (1.1 eq) in a suitable solvent (e.g., nitromethane).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., ZnCl₂, 0.5-1.0 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to separate the 5-hydroxyindole from any benzofuran byproduct.[10]
Nenitzescu Synthesis: Indole vs. Benzofuran Formation
Caption: Selectivity in the Nenitzescu indole synthesis.
References
- 1. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors | Related Topics [scispace.com]
- 5. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.foxchase.org [profiles.foxchase.org]
- 7. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. High-performance liquid chromatographic determination of 5-hydroxyindoles by post-column fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for the Cyanation of Indoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the cyanation of indoles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges in the cyanation of indoles, offering potential causes and solutions to streamline your experimental workflow.
Q1: I am observing a low or no yield of my desired cyanoindole product. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield is a frequent issue in indole cyanation. A systematic approach to troubleshooting is recommended:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the starting material is being fully consumed.[1] If not, consider optimizing the reaction time and temperature.
-
Catalyst and Ligand Choice (for Palladium-Catalyzed Reactions): The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical.[2] Sterically hindered biaryl phosphine ligands have demonstrated high efficacy in cross-coupling reactions.[2] Consider screening different catalyst and ligand combinations.
-
Reaction Temperature: Temperature significantly impacts the reaction rate.[2] Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to catalyst decomposition and byproduct formation.[2] Optimization through small-scale experiments is advised. Effective temperatures for the cyanation of haloindoles are often in the range of 110-130°C.[2]
-
Solvent Selection: The solvent affects the solubility of reactants and the catalyst.[2] Common solvents for palladium-catalyzed cyanations include DMF, DMA, and DMSO.[2]
-
Cyanide Source: The choice and stoichiometry of the cyanide source are crucial. While KCN and NaCN are effective, safer alternatives like K₄[Fe(CN)₆] and Zn(CN)₂ are often preferred.[2] An excess of the cyanide source can lead to catalyst inhibition.[2]
-
Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) form, are sensitive to oxygen.[2] Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation and deactivation.[2]
Q2: I am observing significant formation of side products in my reaction. How can I improve the selectivity?
A2: The reactive nature of the indole ring can lead to the formation of various side products. Here are some strategies to enhance selectivity:
-
Protecting Groups: The indole nitrogen (N-H) is nucleophilic and can participate in side reactions.[2] Using a protecting group such as tosyl (Ts), benzyl (Bn), or tert-butyloxycarbonyl (Boc) on the indole nitrogen can prevent N-functionalization and improve selectivity for C-H cyanation at other positions.[2]
-
Hydrolysis of the Nitrile Group: A common polar impurity is the corresponding carboxamide or carboxylic acid, resulting from the hydrolysis of the cyano group.[1] This can occur under acidic or basic conditions, especially with prolonged reaction times or harsh work-up procedures.[1] To mitigate this, minimize exposure to strong acids or bases, reduce reaction temperature and time, and use anhydrous conditions.[1]
-
Polymerization: High concentrations of reactive intermediates, the presence of strong acids, or elevated temperatures can promote the polymerization of indoles.[1] Running the reaction at a higher dilution, using a milder acid or a Lewis acid catalyst, and optimizing the temperature can help reduce polymerization.[1]
Q3: My cyanoindole derivative is difficult to purify. What purification strategies are recommended?
A3: The purification of indole derivatives can be challenging due to their potential for degradation on silica gel and the presence of closely related impurities.[2]
-
Chromatography Conditions: When using column chromatography, consider using a less acidic silica gel or neutralizing it by adding a small amount of a non-polar amine like triethylamine to the eluent.[2] This can help prevent product degradation on the column.[2]
-
Alternative Purification Methods: If column chromatography is not effective, other techniques such as recrystallization, preparative thin-layer chromatography (prep-TLC), or high-performance liquid chromatography (HPLC) should be considered.[2]
Data Presentation: Reaction Condition Optimization
The following tables summarize key quantitative data for optimizing reaction conditions in palladium-catalyzed cyanation of haloindoles.
Table 1: Cyanation of 5-Bromoindole using Different Cyanating Reagents
| Cyanating Reagent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Copper(I) Cyanide (CuCN) | N-methyl-2-pyrrolidone (NMP) | 85 | 18-25 | Excellent | [3] |
| Zinc Cyanide (Zn(CN)₂) | Pd₂(dba)₃, dppf / DMA | 80 | 12-24 | High | [3] |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Pd/C / Acetonitrile:Water (3:1) | 70-80 | 12-24 | Moderate | [3] |
Table 2: Optimization of Palladium-Catalyzed Cyanation of Aryl Halides
| Substrate | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd(OAc)₂ | - | Na₂CO₃ | DMA | 120 | 5 | 10 | [4] |
| Aryl Pentafluorobenzenesulfonate | Pd(OAc)₂ | XPhos | Na₂CO₃ | Toluene | 40 | 3 | Excellent | [4] |
| Aryl Nonaflate | Pd(OAc)₂ | XPhos | Na₂CO₃ | Toluene | 40 | 3 | Excellent | [4] |
Experimental Protocols
Below are detailed methodologies for key indole cyanation experiments.
Protocol 1: Palladium-Catalyzed Cyanation of Halo-Indoles using K₄[Fe(CN)₆]
-
To a screw-top test tube equipped with a magnetic stir bar, add the halo-indole substrate (1.0 mmol, 1.0 equiv), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol, 0.5 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).[5]
-
Add a suitable solvent (e.g., DMF, 5 mL) and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 120-140 °C for 12-24 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water (30 mL) and extract with ethyl acetate (3 x 30 mL).[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]
-
Filter the mixture and concentrate the solvent under reduced pressure.[5]
-
Purify the crude product by silica gel column chromatography to afford the desired cyanoindole derivative.[5]
Protocol 2: Electrochemical C-H Cyanation of Indoles
-
The reaction is performed in an undivided electrochemical cell at room temperature.[6]
-
The cell is equipped with a reticulated vitreous carbon (RVC) anode and a platinum cathode.[6]
-
The electrolyte consists of nBu₄NBF₄ in an acetonitrile-water mixture.[6]
-
To the cell, add the indole substrate, trimethylsilyl cyanide (TMSCN) as the cyano source, tris(4-bromophenyl)amine as a redox catalyst, and NaOH as a base.[6]
-
Apply a constant current of 10 mA.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform a standard aqueous work-up and purify the product by column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield in Indole Cyanation
Caption: A logical workflow for troubleshooting low product yield in indole cyanation reactions.
General Experimental Workflow for Palladium-Catalyzed Indole Cyanation
Caption: A generalized experimental workflow for palladium-catalyzed cyanation of indoles.
References
Technical Support Center: Purification of 1H-Indole-2-carbonitrile and its Derivatives
Welcome to the technical support center for the purification of 1H-indole-2-carbonitrile and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: Common impurities can originate from the specific synthetic route employed. These may include unreacted starting materials, reagents from previous synthetic steps, and byproducts from side reactions. For instance, if the synthesis involves the dehydration of 1H-indole-2-carboxamide, residual amide may be present. In Fischer indole syntheses, byproducts can include various rearranged or incompletely cyclized products.[1] It is also common to find colored polymeric materials resulting from the degradation of the indole ring.[1]
Q2: My purified this compound is an off-white or yellowish solid. Is this normal, and how can I decolorize it?
A2: An off-white to light yellow color can be characteristic of this compound and its derivatives.[1] However, a more intense coloration, such as pink, tan, or brown, often indicates the presence of oxidized or polymeric impurities.[1] Indoles can be sensitive to air and light, leading to the formation of these colored byproducts.[2] To decolorize your product, you can perform a recrystallization and treat the hot solution with a small amount of activated charcoal. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[1][2]
Q3: What are the recommended purification methods for this compound and its derivatives?
A3: The two most effective and commonly used purification methods for these compounds are column chromatography and recrystallization.
-
Column Chromatography: This is the preferred method for purifying crude mixtures with multiple components or when impurities have similar solubility to the desired product. Silica gel is the most common stationary phase.[3]
-
Recrystallization: This technique is ideal for purifying solids that are already relatively pure (>85-90%) to remove small amounts of impurities.[4][5][6] It relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures.[5][6]
Q4: How can I visualize this compound and its derivatives on a TLC plate?
A4: Since many indole derivatives are colorless, visualization on a Thin-Layer Chromatography (TLC) plate requires specific techniques. The most common non-destructive method is using a UV lamp. Due to their conjugated aromatic system, indole derivatives will appear as dark spots on a fluorescent TLC plate (F254) under short-wave UV light (254 nm).[7][8] For destructive visualization, various staining agents can be used. A highly specific stain for indoles is Ehrlich's reagent (p-dimethylaminobenzaldehyde), which typically produces blue or purple spots.[9] Other general stains that can be effective include potassium permanganate and p-anisaldehyde.[9]
Q5: My indole derivative appears to be degrading on the silica gel column, leading to streaking and colored bands. What can I do to prevent this?
A5: Indoles, particularly those with electron-rich substituents, can be sensitive to the acidic nature of standard silica gel, which can cause degradation or polymerization.[10][11] To mitigate this, you can deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (~0.5-1%), to your eluent. This neutralizes the acidic sites on the silica. Alternatively, using a different stationary phase like neutral or basic alumina can be a good option for acid-sensitive compounds.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Spots | - Inappropriate solvent system polarity. - Column overloading. | - Optimize the Solvent System: Use TLC to find a solvent system that gives good separation with an Rf value for your product of ~0.25-0.35. A common starting point for this compound is a petroleum ether/ethyl acetate mixture.[3] - Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. - Reduce the Sample Load: Use a higher ratio of silica gel to crude product (e.g., 50:1 to 100:1 by weight). |
| Streaking or Tailing of Spots | - Compound is too polar for the solvent system. - Interaction with acidic sites on silica gel. - Sample is not fully dissolved or is precipitating on the column. | - Increase Eluent Polarity: Add a more polar solvent to your mobile phase. - Add a Modifier: For basic compounds, add ~0.5-1% triethylamine to the eluent. For acidic compounds, add ~0.5-1% acetic acid. - Ensure Complete Dissolution: Dissolve your sample in a minimal amount of a slightly more polar solvent than your starting eluent before loading. |
| Cracks in the Silica Gel Bed | - The column has run dry. - Swelling or shrinking of the silica gel due to drastic changes in solvent polarity. | - Maintain Solvent Level: Never let the solvent level drop below the top of the silica gel. - Use a Gradual Gradient: When changing solvent systems, do so gradually to avoid shocking the column bed.[2] |
| Product Elutes Too Quickly or Not At All | - Solvent system is too polar or not polar enough. | - Adjust Solvent Polarity: If the product elutes too quickly (high Rf), decrease the polarity of the eluent. If it doesn't move from the baseline (low Rf), increase the polarity. |
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound "Oils Out" Instead of Crystallizing | - The solution is supersaturated. - The cooling process is too rapid. - The solvent is not ideal. | - Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus to provide a surface for crystal nucleation. - Add a Seed Crystal: Introduce a tiny crystal of the pure compound to induce crystallization. - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] - Re-evaluate Solvent: Try a different solvent or a solvent mixture.[2] |
| No Crystals Form Upon Cooling | - The solution is not saturated (too much solvent was added). - The solution is supersaturated. | - Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration. - Induce Crystallization: Try scratching the flask or adding a seed crystal. |
| Low Recovery of Purified Product | - Too much solvent was used for dissolution. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Use Minimal Hot Solvent: Dissolve the crude product in the minimum amount of boiling solvent required for complete dissolution.[5] - Ensure Complete Cooling: Allow the solution to cool in an ice bath for at least 30 minutes to maximize crystal formation. - Preheat Funnel and Flask: When performing a hot filtration, preheat the funnel and receiving flask to prevent the product from crystallizing on the filter paper.[6] |
| Product Purity is Still Low After Recrystallization | - The chosen solvent does not effectively differentiate between the product and impurities. - The crystals were not washed properly. | - Try a Different Solvent System: Experiment with different solvents or solvent pairs. - Wash Crystals with Cold Solvent: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor containing impurities.[5] |
Data Presentation
Table 1: Column Chromatography Solvent Systems for this compound and Derivatives
| Compound | Stationary Phase | Eluent System (v/v) | Reference |
| This compound | Silica Gel | Petroleum Ether / Ethyl Acetate (80:20) | [3] |
| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Silica Gel | Petroleum Ether / Ethyl Acetate (80:20) | [3] |
| 1,3-Dimethyl-1H-indole-2-carbonitrile | Silica Gel | Ethyl Acetate / Petroleum Ether (10:90) | [12] |
| Substituted 3-Indolyl-methyl-malononitriles | Silica Gel | Ethyl Acetate / n-Hexane (1:9) for TLC monitoring | [4] |
Table 2: Recrystallization Solvents for Indole Derivatives
| Compound Class | Recommended Solvent(s) | Notes | Reference |
| General Indoles | Ethanol, Methanol/Water, Toluene | The choice depends on the specific derivative and impurities.[13] | [13] |
| 3-Substituted Indoles | Absolute Ethanol | Effective for purifying products from the reaction of indoles with aldehydes and malononitrile. | [4] |
| Indole Schiff Bases | Ethanol | Generally effective for this class of compounds. | [6] |
| 1,3-Dimethyl-1H-indole-2-carbonitrile | Ethyl Acetate / Petroleum Ether (1:1) | Yielded colorless blocks suitable for X-ray crystallography. | [12] |
Experimental Protocols
Protocol 1: Column Chromatography of this compound
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Petroleum Ether
-
Ethyl Acetate
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: In a beaker, make a slurry of silica gel in the starting eluent (e.g., 95:5 Petroleum Ether/Ethyl Acetate). Use approximately 50g of silica for every 1g of crude product.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top.
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
Monitor the elution of the product by TLC analysis of the collected fractions. For this compound, a petroleum ether/ethyl acetate (80:20) system can be used.[3]
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization of a Substituted Indole-2-carbonitrile
Objective: To purify a solid, substituted indole-2-carbonitrile by recrystallization.
Materials:
-
Crude substituted indole-2-carbonitrile
-
Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Choose a suitable solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Ethanol is often a good choice for indole derivatives.[4][6]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the solvent, just enough to cover the solid.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary, but avoid adding a large excess.[6]
-
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[6]
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Slow cooling promotes the formation of larger, purer crystals.
-
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. silicycle.com [silicycle.com]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,3-Dimethyl-1H-indole-2-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Overcoming challenges in the Fischer indole synthesis of substituted indoles
Welcome to the technical support center for the Fischer indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered when synthesizing substituted indoles. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield in the Fischer indole synthesis?
A1: Low yields in the Fischer indole synthesis can stem from several factors. One of the primary reasons is the instability of the phenylhydrazone intermediate, which can decompose under the harsh acidic conditions and high temperatures often required.[1][2] Side reactions, such as the formation of tar-like substances, are also common. Additionally, the electronic properties of the substituents on both the phenylhydrazine and the carbonyl compound can significantly impact the reaction's efficiency.[3][4] For instance, electron-withdrawing groups on the phenylhydrazine can hinder the reaction, while certain electron-donating groups on the carbonyl component can promote undesired side reactions.[3][5][6]
Q2: How do substituents on the phenylhydrazine ring affect the reaction?
A2: Substituents on the phenylhydrazine ring have a pronounced effect on both the reaction rate and the regioselectivity of the cyclization.
-
Electron-donating groups (EDGs) generally increase the rate of the reaction by making the aniline intermediate more nucleophilic for the key[5][5]-sigmatropic rearrangement.[3][4]
-
Electron-withdrawing groups (EWGs) tend to decrease the reaction rate and may require more forceful conditions.[3][4]
-
Positional Effects:
-
A para-substituent will result in a 5-substituted indole.[4]
-
An ortho-substituent will lead to a 7-substituted indole.[4] However, bulky ortho groups can sterically hinder the reaction, leading to low yields.[7]
-
A meta-substituent can lead to a mixture of 4- and 6-substituted indoles, with the regioselectivity depending on the electronic nature of the substituent and the reaction conditions.[4]
-
Q3: Can I use an unsymmetrical ketone in the Fischer indole synthesis? What should I expect?
A3: Yes, unsymmetrical ketones can be used, but they often lead to the formation of a mixture of regioisomeric indoles.[2][8] The regioselectivity is determined by which α-carbon of the ketone participates in the enamine formation and subsequent sigmatropic rearrangement. This, in turn, is influenced by the acidity of the medium, the nature of the substituents on the ketone, and steric effects.[8][9] Generally, under strong acidic conditions, enolization tends to occur at the less substituted side of the ketone.[4]
Q4: What is the role of the acid catalyst, and which one should I choose?
A4: The acid catalyst is crucial for several steps in the mechanism, including the isomerization of the hydrazone to the enamine and the final cyclization and dehydration steps.[4][8] The choice of acid can significantly impact the reaction's success.
-
Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid (PPA) are commonly used.[7][10]
-
Lewis acids such as ZnCl₂, BF₃·OEt₂, and AlCl₃ are also effective and can sometimes provide better yields, especially for substrates that are sensitive to strong protic acids.[5][6][7][10] The optimal catalyst depends on the specific substrates being used. It is often necessary to screen a few different catalysts to find the best conditions for a new synthesis.[9]
Q5: The synthesis of 3-aminoindoles via the Fischer method is reported to be challenging. Why is that?
A5: The synthesis of 3-aminoindoles and related N-substituted indoles at the C3 position is notoriously difficult with the classic Fischer indole synthesis.[5][6] This is because the electron-donating nature of the nitrogen substituent on the starting carbonyl compound (or its precursor) can stabilize an intermediate iminylcarbocation. This stabilization favors a competing reaction pathway involving heterolytic N-N bond cleavage over the desired[5][5]-sigmatropic rearrangement, leading to reaction failure and the formation of byproducts like aniline and 3-methylindole.[5][6] While Lewis acids like ZnCl₂ have been shown to improve the efficiency of these cyclizations to some extent, it remains a significant challenge.[5][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Decomposition of starting materials or intermediates.[1][2] 2. Inappropriate choice of acid catalyst.[9] 3. Reaction temperature is too high or too low. 4. Presence of strongly deactivating groups on the phenylhydrazine.[3][4] 5. Competing N-N bond cleavage with electron-donating substituents on the carbonyl compound.[5][6] | 1. Isolate the phenylhydrazone intermediate before proceeding with the cyclization to improve stability.[8] Consider milder reaction conditions, such as using a lower temperature for a longer duration. 2. Screen a variety of Brønsted and Lewis acids (e.g., PPA, ZnCl₂, BF₃·OEt₂).[7][10] 3. Optimize the reaction temperature. Some reactions benefit from elevated temperatures, while others require milder conditions.[10] 4. Use more forcing conditions (higher temperature, stronger acid) or consider an alternative synthetic route. 5. If synthesizing a 3-aminoindole or similar derivative, switch from a protic acid to a Lewis acid like ZnCl₂.[5][6] |
| Formation of a Mixture of Regioisomers | 1. Use of an unsymmetrical ketone.[2][8] 2. Use of a meta-substituted phenylhydrazine.[4] | 1. The regioselectivity can sometimes be controlled by the choice of acid catalyst and reaction conditions.[9] Stronger acids may favor enolization at the less substituted position.[4] If inseparable, consider a different synthetic strategy that provides better regiocontrol. 2. The product ratio is dependent on the electronic nature of the substituent. An electron-releasing group tends to favor the formation of the 6-substituted indole.[4] Chromatographic separation of the isomers may be necessary. |
| Formation of Tar and Dark-colored Byproducts | 1. High reaction temperatures and strong acid concentrations can lead to polymerization and decomposition. | 1. Reduce the reaction temperature and/or use a milder acid catalyst. 2. Ensure the purity of starting materials, as impurities can promote side reactions. 3. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Reaction Fails to Proceed to Completion | 1. Insufficient acid catalyst. 2. Reaction time is too short. 3. The equilibrium of hydrazone formation is unfavorable. | 1. Increase the amount of acid catalyst. 2. Extend the reaction time and monitor the progress by TLC or LC-MS. 3. If forming the hydrazone in situ, ensure the removal of water, for example, by using a Dean-Stark apparatus, to drive the equilibrium towards the hydrazone.[4] |
Experimental Protocols
General Procedure for Fischer Indole Synthesis:
This is a general guideline and may require optimization for specific substrates.
-
Hydrazone Formation (Optional but Recommended for Troubleshooting):
-
Dissolve the phenylhydrazine (1.0 eq.) and the ketone or aldehyde (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
The resulting phenylhydrazone may precipitate from the solution and can be isolated by filtration. If it does not precipitate, the solvent can be removed under reduced pressure. The crude hydrazone can be purified by recrystallization if necessary.
-
-
Indolization:
-
To the phenylhydrazone (1.0 eq.), add the acid catalyst. The choice and amount of catalyst can vary significantly:
-
Polyphosphoric acid (PPA): Often used as both the solvent and the catalyst. Heat the mixture at 80-150 °C.
-
Zinc Chloride (ZnCl₂): Use 1.2-2.0 eq. of anhydrous ZnCl₂. The reaction can be run neat or in a high-boiling solvent like toluene or xylene at elevated temperatures.
-
Sulfuric Acid or Hydrochloric Acid: Can be used in a solvent like ethanol, acetic acid, or water at reflux temperatures.
-
-
Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: The work-up procedure will depend on the catalyst used. For reactions with PPA, the mixture is typically poured onto ice and neutralized with a base (e.g., NaOH or NaHCO₃ solution). For reactions with ZnCl₂, the mixture is often diluted with water and extracted with an organic solvent.
-
The crude product is then purified, typically by column chromatography.
-
Visualizing the Process
Fischer Indole Synthesis Mechanism
Caption: The reaction mechanism of the Fischer indole synthesis.
Troubleshooting Workflow for Low Yield
References
- 1. Fischer Indole Synthesis [organic-chemistry.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
Technical Support Center: Minimizing Byproduct Formation in Indole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in indole synthesis. The focus is on minimizing the formation of tar and polymeric byproducts, common challenges in widely used synthetic methods.
Troubleshooting Guides
Issue 1: Excessive Tar Formation in Fischer Indole Synthesis
Symptoms: A dark, viscous, and often insoluble material contaminates the reaction mixture, making product isolation difficult and significantly reducing the yield.
Possible Causes and Solutions:
-
Harsh Reaction Conditions: High temperatures and strong Brønsted acids (e.g., H₂SO₄, HCl) can promote side reactions and polymerization of the indole product.[1][2][3][4][5]
-
Substituent Effects: Electron-donating groups on the arylhydrazine or the carbonyl compound can destabilize intermediates, leading to undesired N-N bond cleavage and subsequent side reactions that contribute to tar formation.[6]
-
Solution: For substrates with strongly electron-donating groups, consider alternative indole synthesis methods that do not proceed through the same intermediates. Protecting groups on sensitive functionalities may also mitigate side reactions.
-
-
Impure Starting Materials: Impurities in the arylhydrazine or carbonyl compound can act as catalysts for polymerization or participate in side reactions.
-
Solution: Ensure the purity of all starting materials and solvents. Purification of reagents before use is highly recommended.
-
Issue 2: Formation of Polymeric Byproducts in Bischler-Möhlau Indole Synthesis
Symptoms: The desired indole product is contaminated with high molecular weight, often insoluble, polymeric material.
Possible Causes and Solutions:
-
High Reaction Temperatures: The classical Bischler-Möhlau synthesis often requires high temperatures, which can lead to polymerization of the aniline starting material and the indole product.[7][8][9]
-
Solution: Employ modern modifications of the Bischler-Möhlau synthesis that utilize milder reaction conditions. Microwave-assisted synthesis, for instance, can significantly reduce reaction times and temperatures, thereby minimizing polymerization.[8][9][10] The use of catalysts like lithium bromide has also been shown to promote the reaction under milder conditions.[8]
-
-
Excess Aniline: While an excess of aniline is a requirement for the classical reaction, it can also contribute to byproduct formation at elevated temperatures.[9]
-
Solution: Carefully control the stoichiometry of the reactants. While an excess of aniline is necessary, using a very large excess may not be beneficial and could increase the likelihood of polymerization.
-
-
Strongly Acidic Conditions: Although not always a primary catalyst, acidic impurities or conditions can catalyze the polymerization of indoles.
-
Solution: Ensure the reaction is performed under neutral or mildly acidic conditions as specified in optimized protocols.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism leading to tar and polymer formation in indole synthesis?
A1: Tar and polymeric byproducts in indole synthesis, particularly the Fischer synthesis, often arise from a combination of factors. Strong acids and high temperatures can promote the protonation of the indole ring, making it susceptible to electrophilic attack by other indole molecules, leading to polymerization.[3] Additionally, side reactions, such as the heterolytic cleavage of the N-N bond in the hydrazone intermediate of the Fischer synthesis, can generate reactive species that undergo complex, uncontrolled reactions to form tarry substances.[6]
Q2: How does the choice of acid catalyst affect byproduct formation in the Fischer Indole Synthesis?
A2: The choice of acid catalyst is critical in controlling byproduct formation.[1][2] While strong Brønsted acids like sulfuric acid can be effective, they are often too harsh and can lead to significant charring and tar formation.[3][5] Lewis acids, such as zinc chloride or boron trifluoride, are generally considered milder and can provide higher yields of the desired indole with fewer byproducts.[1][2][5] The optimal catalyst is often substrate-dependent and may require empirical screening.
Q3: Are there any "greener" or milder alternatives to traditional Fischer Indole Synthesis conditions?
A3: Yes, several milder and more environmentally friendly approaches have been developed. One such method involves using a low-melting mixture of a solid organic acid, like tartaric acid, and a hydrogen bond donor, such as dimethylurea. This mixture acts as both the solvent and the catalyst, allowing the reaction to proceed at lower temperatures and often with higher yields and purity.
Q4: Can the order of reagent addition impact the formation of byproducts?
A4: Yes, the order of addition can be important. In the Fischer indole synthesis, it is often preferable to form the phenylhydrazone first at a lower temperature before introducing the acid catalyst and increasing the temperature for the cyclization step. This can help to minimize the exposure of the starting materials and intermediates to harsh conditions for extended periods, thereby reducing the formation of byproducts.
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts in the Fischer Indole Synthesis of 2-phenylindole.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnCl₂ | Acetic Acid | 100 | 1 | 85 | BenchChem |
| BF₃·OEt₂ | Dioxane | 100 | 2 | 90 | BenchChem |
| AlCl₃ | Benzene | 80 | 3 | 78 | BenchChem |
| FeCl₃ | Ethanol | 78 | 4 | 75 | BenchChem |
| PPA | - | 120 | 0.5 | 92 | BenchChem |
Table 2: Effect of Reaction Conditions on the Bischler-Möhlau Synthesis of 1-methyl-3-phenyl-1H-indole.
| Conditions | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | 180 | 24 h | 45 | MDPI |
| Microwave Irradiation (HFIP) | 120 | 40 min | 88 | [10] |
| Conventional Heating (HFIP) | 100 | 40 min | 72 | [10] |
| Conventional Heating (HFIP) | 80 | 40 min | 51 | [10] |
Experimental Protocols
Protocol 1: Minimized Tar Formation in Fischer Indole Synthesis of 2-phenylindole
This protocol utilizes a two-step, one-pot procedure with milder conditions to reduce tar formation.
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Glacial Acetic Acid
-
Polyphosphoric Acid (PPA)
-
Ethanol
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve acetophenone (1.0 eq) in a minimal amount of ethanol. Add glacial acetic acid (0.1 eq). To this solution, add phenylhydrazine (1.0 eq) dropwise with stirring at room temperature.
-
Heat the mixture gently at 60-70°C for 30 minutes to ensure complete formation of the phenylhydrazone. The formation of a precipitate may be observed.
-
Cyclization: Cool the reaction mixture to room temperature. Carefully add polyphosphoric acid (PPA) (10 eq by weight to the phenylhydrazone).
-
Heat the reaction mixture to 100-120°C with vigorous stirring for 20-30 minutes. Monitor the reaction progress by TLC.
-
Work-up: After completion, pour the hot reaction mixture into a beaker of ice-water with stirring. The crude 2-phenylindole will precipitate.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product and recrystallize from ethanol to obtain pure 2-phenylindole.
Protocol 2: Optimized Bischler-Möhlau Indole Synthesis using Microwave Irradiation
This protocol employs microwave irradiation to significantly reduce reaction time and temperature, thus minimizing polymeric byproduct formation.[10]
Materials:
-
Aniline
-
Phenacyl bromide
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Procedure:
-
In a microwave-safe reaction vessel, combine the desired aniline (2.0 eq) and phenacyl bromide (1.0 eq) in HFIP as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 40 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylindole.
Visualizations
Caption: Byproduct formation pathways in the Fischer indole synthesis.
Caption: Simplified workflow for the Bischler-Möhlau indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. testbook.com [testbook.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Improving Regioselectivity in the Functionalization of the Indole Ring
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the functionalization of the indole ring. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the C3 position of the indole ring typically more reactive towards electrophiles than the C2 position?
A1: The preferential electrophilic attack at the C3 position of the indole ring is due to the greater stability of the resulting cationic intermediate (σ-complex). When an electrophile attacks the C3 position, the positive charge in the intermediate can be delocalized over the nitrogen atom and the C2 carbon without disrupting the aromaticity of the fused benzene ring.[1][2] In contrast, electrophilic attack at the C2 position leads to an intermediate where some resonance structures disrupt the benzene ring's aromaticity, rendering it less stable.[1][2] This inherent electronic preference establishes the C3 position as the most nucleophilic and, therefore, the most reactive site for electrophilic substitution.
Q2: What are the primary strategies to achieve selective functionalization at the C2 position of an indole?
A2: Overcoming the intrinsic C3 selectivity of the indole ring requires specific synthetic strategies. The most common and effective approaches include:
-
Blocking the C3 Position: If the C3 position is already substituted, electrophilic attack is naturally directed to the C2 position.[1]
-
Utilizing Directing Groups: Attaching a directing group to the indole nitrogen (N1) can sterically and electronically favor functionalization at the C2 position.[1] Common directing groups include sulfonyl, pivaloyl, and various amides which can facilitate metallation at the C2 position.[1][3]
-
Transition-Metal Catalysis: Palladium, rhodium, ruthenium, and iridium catalysts are widely used to direct C-H activation to the C2 position.[1][3][4] The choice of ligands and reaction conditions is critical for achieving high C2 selectivity.[1][5][6] For example, in some palladium-catalyzed arylations, specific ligands can switch the selectivity from C3 to C2.[5]
Q3: How can I selectively functionalize the benzene ring (C4-C7 positions) of indole?
A3: Functionalization of the benzene portion of the indole ring is challenging due to the higher reactivity of the pyrrole ring. However, site-selective functionalization can be achieved through:
-
Directing Groups: Installing a directing group on the indole nitrogen is a key strategy. For instance, an N-P(O)tBu₂ group can direct arylation to the C7 and C6 positions using palladium and copper catalysts, respectively.[7] Similarly, blocking the C3 position with a pivaloyl group can enable C4 and C5 arylation.[7]
-
Reaction Conditions Control: In some cases, the choice of catalyst and reaction conditions can favor functionalization at the benzene ring. For example, specific palladium and copper catalytic systems have been developed for direct C4 and C5 arylation.[8]
-
Indolyne Chemistry: The generation of indole arynes (indolynes) provides a powerful method for the functionalization of the benzenoid positions through cycloaddition reactions.[9][10]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack, Friedel-Crafts)
Problem: My Vilsmeier-Haack or Friedel-Crafts reaction on an unsubstituted indole is giving me a mixture of C3 and other isomers, or the reaction is not proceeding as expected.
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure the purity of your reagents, especially for the Vilsmeier-Haack reaction where DMF and POCl₃ must be of high quality. Decomposition of DMF can inhibit the reaction.[11]
-
Control Reaction Temperature: These reactions are often temperature-sensitive. Running the reaction at a lower temperature may improve selectivity by favoring the kinetically controlled product (usually C3).
-
Consider Steric Hindrance: If your indole substrate has bulky substituents, particularly at the N1 or C7 positions, this can influence the regioselectivity.
-
Protect the N-H group: An unprotected N-H can be deprotonated or react with the electrophile. Using an N-protecting group, such as a sulfonyl or Boc group, can prevent side reactions and improve selectivity. An electron-withdrawing protecting group on the indole nitrogen can decrease the nucleophilicity of the C3 position, which can be leveraged to alter regioselectivity.[12]
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Difficulty in Achieving C2-Selective Functionalization in Metal-Catalyzed Cross-Coupling Reactions
Problem: My palladium-catalyzed direct arylation is yielding the C3-arylated product as the major isomer, despite aiming for C2-selectivity.
Troubleshooting Steps:
-
Choice of Ligand: The ligand is often the key to controlling regioselectivity. For palladium-catalyzed oxidative arylation, a "ligand-free" catalyst system may favor C2 selectivity, while the addition of ligands like 4,5-diazafluoren-9-one or 2,2'-bipyrimidine can switch the selectivity to C3.[5] In other cases, specific phosphine or carbene ligands can promote C2-arylation.[13]
-
Directing Group Strategy: Employ a directing group on the indole nitrogen. Groups like pyridylsulfonyl can effectively direct palladium catalysts to the C2 position.[3]
-
Solvent Effects: The reaction solvent can significantly influence the regioselectivity. For example, in some arylations, switching the solvent can alter the C2/C3 product ratio.[14]
-
Nature of the Base: In certain direct arylation reactions of free (NH)-indole, the choice of the magnesium base can be used to switch between C2 and C3 arylation.[13]
Caption: Strategic choices for achieving C2 vs. C3 arylation.
Quantitative Data Summary
The following tables summarize quantitative data for achieving regioselectivity in various indole functionalization reactions.
Table 1: Catalyst and Ligand Controlled C-H Arylation of N-(phenylsulfonyl)indole
| Catalyst System | Ligand | C2:C3 Selectivity | Yield (%) |
| Pd(OTs)₂/Fe(NO₃)₃ | None | >10:1 | Good |
| Pd(OTs)₂/Cu(OAc)₂/BQ | None | 1:13 | 81 |
| Pd(OTs)₂ | 4,5-diazafluoren-9-one | <1:10 | Good |
| Pd(OTs)₂ | 2,2'-bipyrimidine (bpym) | <1:10 | Good |
Data extracted from reference[5]. Conditions: N-(phenylsulfonyl)indole and aryl boronic acids with O₂ as the oxidant.
Table 2: Directing Group-Free C2-Selective Carbenoid Functionalization of NH-Indoles
| Catalyst | Substrate | Yield of C2-product (%) |
| [RuCl₂(p-cymene)]₂ | NH-indole | up to 96 |
| [RuCl₂(p-cymene)]₂ | 7-Me-indole | 96 |
| [RuCl₂(p-cymene)]₂ | 5-MeO-indole | 87 |
| [RuCl₂(p-cymene)]₂ | 5-Cl-indole | 72 |
Data extracted from reference[4]. Conditions: α-aryldiazoesters as carbenoid source.
Key Experimental Protocols
Protocol 1: C2-Selective Arylation of N-(phenylsulfonyl)indole
This protocol is adapted from the work of Stahl and coworkers.[5]
-
Reaction Setup: To an oven-dried reaction vessel, add Pd(OTs)₂ (5 mol %), Fe(NO₃)₃·9H₂O (20 mol %), N-(phenylsulfonyl)indole (1.0 equiv.), and the corresponding aryl boronic acid (2.0 equiv.).
-
Solvent Addition: Add the reaction solvent (e.g., toluene).
-
Reaction Conditions: The reaction vessel is charged with 1 atm of O₂ (balloon) and heated at the desired temperature (e.g., 100 °C) for the specified time (e.g., 24 h).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Vilsmeier-Haack Formylation of Indole
This is a general procedure for the C3-formylation of indole.
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath (0 °C) and under an inert atmosphere (e.g., argon), slowly add phosphorus oxychloride (POCl₃, 1.1 equiv.) to anhydrous dimethylformamide (DMF, 3.0 equiv.). Stir the mixture at 0 °C for 30-60 minutes.
-
Reaction with Indole: Dissolve the indole (1.0 equiv.) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 40-60 °C) for a few hours, monitoring by TLC.[11]
-
Workup and Purification: Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice and a basic solution (e.g., aqueous NaOH or NaHCO₃) until the pH is basic. The product usually precipitates and can be collected by filtration. The crude product can be further purified by recrystallization or column chromatography.
Protocol 3: Mannich Reaction of Indole (Gramine Synthesis)
This protocol describes the synthesis of gramine, a classic example of a C3-functionalized indole.[15][16]
-
Reaction Setup: In a reaction flask, combine a cold (ice bath) aqueous solution of dimethylamine with formaldehyde.
-
Addition of Indole: To this mixture, add a solution of indole in a suitable solvent (e.g., acetic acid or ethanol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for several hours or until the reaction is complete as monitored by TLC.
-
Workup and Purification: The product, gramine, often precipitates from the reaction mixture and can be collected by filtration. The product can be purified by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. soc.chim.it [soc.chim.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Diels-Alder cycloadditions and other reactions of 4,5-, 5,6-, and 6,7-indole arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental and Theoretical Investigations into the Unusual Regioselectivity of 4,5-, 5,6-, and 6,7-Indole Aryne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemtube3d.com [chemtube3d.com]
How to prevent degradation of indole derivatives on silica gel during chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of indole derivatives during silica gel chromatography.
Frequently Asked Questions (FAQs)
Q1: Why are my indole derivatives degrading during silica gel chromatography?
Indole derivatives, particularly those with electron-rich aromatic rings, are susceptible to degradation on silica gel.[1] This is primarily due to the acidic nature of the silica gel surface, which contains silanol groups (Si-OH) that can act as proton donors.[2] This acidity can lead to various side reactions, including polymerization, oxidation, and rearrangement of sensitive indole compounds.
Q2: How can I quickly check if my indole derivative is stable on silica gel?
A 2D Thin-Layer Chromatography (TLC) analysis is an effective method to assess the stability of your compound on silica gel.[1][3] If the compound is stable, it will appear as a single spot on the diagonal of the 2D TLC plate. The appearance of new spots off the diagonal indicates decomposition.[1]
Q3: What are the primary strategies to prevent the degradation of indoles on silica gel?
The main approaches to mitigate indole degradation include:
-
Deactivating the silica gel: Neutralizing the acidic silanol groups on the silica surface.[1][4][5]
-
Using mobile phase modifiers: Adding a basic modifier to the eluent to compete with the indole for interaction with the acidic sites on the silica.[2][6]
-
Choosing an alternative stationary phase: Employing a more inert or basic stationary phase like alumina.[1][6][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Appearance of new, more polar spots on TLC after streaking the crude mixture. | Degradation of the indole derivative on the acidic silica gel plate. | Perform a 2D TLC stability test. If degradation is confirmed, consider deactivating the silica gel or using an alternative stationary phase.[1][3] |
| Low or no recovery of the desired indole derivative from the column. | Irreversible adsorption or significant degradation on the column.[2] | Deactivate the silica gel with triethylamine before use.[1][4] Alternatively, use a less acidic stationary phase like neutral alumina.[1][7] |
| Streaking or tailing of spots on TLC or broad peaks during column chromatography. | Strong interaction between the basic indole nitrogen and acidic silanol groups on the silica surface.[1][2] | Add a small percentage (0.1-2%) of a basic modifier like triethylamine or ammonia to the mobile phase.[2][6][8] |
| The color of the purified compound changes upon standing after purification. | Oxidation of the sensitive indole derivative, which can be exacerbated by exposure to air and residual acid from the silica gel. | Immediately dry the fractions containing the purified compound and store them under an inert atmosphere (e.g., argon or nitrogen) in a freezer, protected from light.[9] |
Experimental Protocols
Protocol 1: 2D TLC for Compound Stability Analysis
This method helps determine if your indole derivative is stable on silica gel.[1]
Materials:
-
Square TLC plate (e.g., 10 x 10 cm)
-
Your indole derivative sample
-
Chosen eluent system
-
Developing chamber
-
Visualization method (e.g., UV lamp, staining agent)
Procedure:
-
Lightly spot your compound in one corner of the TLC plate, approximately 1 cm from the edges.
-
Develop the plate in the chosen eluent system in a developing chamber.
-
Once the solvent front has reached the desired height, remove the plate and thoroughly dry it.
-
Rotate the plate 90 degrees so that the line of separated spots is now the baseline.
-
Develop the plate again in the same eluent system.
-
Visualize the plate. A stable compound will show a spot on the diagonal. The appearance of spots off the diagonal indicates decomposition.[1]
Protocol 2: Deactivation of Silica Gel for Acid-Sensitive Compounds
This procedure reduces the acidity of silica gel, preventing the degradation of sensitive indoles.[1][4]
Materials:
-
Silica gel
-
Chosen eluent system (e.g., ethyl acetate/hexane)
-
Triethylamine (TEA)
-
Chromatography column
Procedure:
-
Prepare a solvent system containing your chosen eluent plus 1-3% triethylamine.[1][4]
-
Pack the chromatography column with silica gel using this solvent system as a slurry.
-
Flush the packed column with one to two column volumes of the eluent containing triethylamine.[10]
-
Discard the eluent that passes through.
-
You can then switch to your standard eluent (with or without triethylamine) to run the column. The silica is now deactivated.[4]
Data Presentation
Table 1: Comparison of Stationary Phases for Indole Purification
| Stationary Phase | Advantages | Disadvantages | Best Suited For |
| Silica Gel (Standard) | High resolving power, versatile, and widely available.[1] | Acidic nature can cause degradation of sensitive indoles.[1][2] | Non-acid sensitive, neutral, or weakly basic indole derivatives. |
| Deactivated Silica Gel | Reduces degradation of acid-sensitive indoles while maintaining good resolution.[1][4] | Requires an extra preparation step. The presence of a basic modifier might need to be removed from the final product. | Acid-sensitive indole derivatives. |
| Alumina (Neutral or Basic) | Good alternative for acid-sensitive indoles as it is available in neutral and basic forms.[1][6][7] | Can have different selectivity compared to silica gel, potentially requiring re-optimization of the mobile phase.[7] | Basic and acid-sensitive indole derivatives. |
| Reversed-Phase Silica (C18) | Suitable for polar indole derivatives using polar mobile phases like water/methanol or water/acetonitrile.[1] | Not ideal for non-polar indoles. Can be more expensive than normal-phase silica.[7] | Polar indole derivatives, such as those with hydroxyl or carboxylic acid groups. |
Visualizations
Caption: Interaction of an indole derivative with acidic silica gel leading to degradation.
Caption: A workflow for troubleshooting the degradation of indole derivatives during silica gel chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. silicycle.com [silicycle.com]
Addressing steric hindrance effects in Fischer indole synthesis
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions, with a special focus on addressing the challenges posed by steric hindrance.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q1: I am observing very low to no yield with my sterically hindered substrate. What are the likely causes and how can I improve it?
Possible Causes:
-
Steric hindrance impeding key steps: Bulky substituents on the ortho-position of the phenylhydrazine or on the alpha-carbon of the ketone can hinder the[1][1]-sigmatropic rearrangement, which is a crucial step in the reaction mechanism.[2]
-
Inappropriate acid catalyst: The choice and concentration of the acid catalyst are critical.[3] For sterically demanding substrates, a standard Brønsted acid like acetic acid may not be sufficient to promote cyclization.
-
Harsh reaction conditions: High temperatures and long reaction times can lead to the decomposition of starting materials or the desired product, especially with sensitive substrates.[3]
-
Poor hydrazone formation: Steric hindrance can also impede the initial formation of the phenylhydrazone intermediate.
Troubleshooting Steps:
-
Optimize the Acid Catalyst:
-
Switch to a Lewis Acid: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), or polyphosphoric acid (PPA) are often more effective for hindered substrates than Brønsted acids.[4][5]
-
Use Eaton's Reagent: A mixture of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MeSO₃H), known as Eaton's reagent, can provide unprecedented regiocontrol and improved yields for reactions involving methyl ketones.[6]
-
Screen Different Catalysts: It is advisable to screen a variety of acid catalysts to find the optimal one for your specific substrate.[3]
-
-
Employ Microwave-Assisted Synthesis:
-
Adjust Reaction Temperature and Time:
-
While elevated temperatures are often necessary, excessively high temperatures can be detrimental.[1][3] Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal balance.
-
For highly hindered substrates, a higher reaction temperature under controlled conditions (e.g., in a sealed tube or using a high-boiling point solvent) might be necessary.
-
-
Consider a One-Pot Procedure:
-
To minimize the loss of intermediates, a one-pot synthesis where the hydrazone is formed in situ and immediately cyclized without isolation can be beneficial.[3]
-
Q2: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve the regioselectivity for the desired product?
Problem: The use of an unsymmetrical ketone can lead to the formation of two different enamine intermediates, resulting in two regioisomeric indole products.[2]
Solutions:
-
Influence of Acid Strength: The strength of the acid catalyst can influence the regioselectivity. Stronger acids tend to favor the formation of the more stable (thermodynamic) enamine, while weaker acids may favor the less sterically hindered (kinetic) product.[6]
-
Steric Control:
-
Bulky substituents on the ketone will favor the formation of the enamine on the less sterically hindered side.[2]
-
Similarly, bulky groups on the phenylhydrazine can direct the cyclization to the less hindered ortho-position.
-
-
Catalyst Choice: The use of specific catalysts can enhance regioselectivity. For instance, Eaton's reagent has been shown to provide excellent regiocontrol in reactions involving methyl ketones.[6]
Q3: The reaction is failing completely, and I am only recovering starting materials or observing decomposition. What should I investigate?
Possible Issues:
-
Substrate Deactivation: Strongly electron-withdrawing groups on the phenylhydrazine ring can deactivate it towards the electrophilic cyclization step.[9]
-
N-N Bond Cleavage: Certain substitution patterns, particularly those that stabilize a positive charge on the nitrogen, can promote a competing N-N bond cleavage pathway, leading to failure of the indolization.[10]
-
Purity of Reagents: Impurities in the starting materials, especially the phenylhydrazine, can inhibit the reaction. It is recommended to use freshly purified reagents.[3]
-
Incompatible Functional Groups: Some functional groups may not be stable under the acidic and high-temperature conditions of the Fischer indole synthesis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Fischer indole synthesis failures.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis and where does steric hindrance play a role?
The Fischer indole synthesis proceeds through the following key steps:
-
Formation of a phenylhydrazone from a phenylhydrazine and a ketone or aldehyde.
-
Tautomerization of the phenylhydrazone to its enamine form.
-
A[1][1]-sigmatropic rearrangement of the protonated enamine, which is the key bond-forming step.
-
Loss of an amine and subsequent cyclization to form the indole ring.
-
Rearomatization to yield the final indole product.[11]
Steric hindrance can negatively impact steps 1 and 3. Bulky groups can slow down or prevent the initial hydrazone formation and, more critically, the[1][1]-sigmatropic rearrangement.
Caption: Key steps of the Fischer indole synthesis mechanism.
Q2: Can I use any acid for the Fischer indole synthesis?
Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can catalyze the reaction.[11] However, the choice of acid is crucial and depends on the substrate. For sterically hindered substrates, Lewis acids or stronger acid systems like Eaton's reagent are often more effective.[5][6]
Q3: Are there any alternatives to conventional heating for this reaction?
Yes, microwave-assisted synthesis is an excellent alternative. It often leads to shorter reaction times, higher yields, and cleaner reactions, especially for substrates that are prone to decomposition under prolonged heating.[7][8]
Q4: What is the Buchwald modification of the Fischer indole synthesis?
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 1,2,3,4-Tetrahydrocarbazole
This table summarizes the effect of different catalysts on the yield of 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone.
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Zinc Chloride (ZnCl₂) | Microwave, 3 min, 600W | 76 | [7] |
| p-Toluenesulfonic acid (p-TSA) | Microwave, 3 min, 600W | 91 | [7] |
| Phosphomolybdic acid | 60°C, Chloroform, 4h | 86 | [12] |
| Montmorillonite K10 | 60°C, Chloroform, 4h | 70 | [12] |
| Pyridinium-based Ionic Liquid | Microwave | 67.82 | [8] |
| Pyridinium-based Ionic Liquid + ZnCl₂ | Microwave | 89.66 | [8] |
Table 2: Effect of Substituents on Yield in Fischer Indole Synthesis
This table illustrates how different substituents on the phenylhydrazine ring affect the reaction yield with isopropyl methyl ketone.
| Phenylhydrazine Substituent | Product | Catalyst | Yield (%) | Reference |
| p-Methyl | 2,3,3,5-Tetramethylindolenine | Acetic Acid | High | [13] |
| m-Methyl | 2,3,3,4- and 2,3,3,6-Tetramethylindolenine | Acetic Acid | High | [13] |
| o-Nitro | 2,3,3-Trimethyl-7-nitroindolenine | Acetic Acid | High | [13] |
| m-Nitro | 2,3,3-Trimethyl-4- and 6-nitroindolenine | Acetic Acid | High | [13] |
| p-Nitro | 2,3,3-Trimethyl-5-nitroindolenine | Acetic Acid | High | [13] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis with a Sterically Hindered Ketone
This protocol is adapted for the synthesis of 2,3,3,5-tetramethylindolenine from p-tolylhydrazine hydrochloride and isopropyl methyl ketone.[13]
Materials:
-
p-Tolylhydrazine hydrochloride (1.62 mmol)
-
Isopropyl methyl ketone (1.62 mmol)
-
Glacial acetic acid (2 g, ~0.03 mol)
-
1 M Sodium hydroxide solution
-
Dichloromethane or Chloroform for extraction
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add p-tolylhydrazine hydrochloride and isopropyl methyl ketone.
-
Add glacial acetic acid to the mixture.
-
Reflux the mixture with stirring for 2.25 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with 1 M sodium hydroxide solution.
-
Dilute with water and extract with dichloromethane or chloroform (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by passing it through a short silica gel column to obtain the product.
Protocol 2: Microwave-Assisted One-Pot Fischer Indole Synthesis
This is a general procedure for the rapid synthesis of indoles using microwave irradiation.[3]
Materials:
-
Phenylhydrazine hydrochloride (1 eq.)
-
Ketone (e.g., butanone) (1.05 eq.)
-
Tetrahydrofuran (THF)
-
Sodium hydride (NaH) (for optional N-alkylation)
-
Anhydrous Dimethylformamide (DMF) (for optional N-alkylation)
-
Alkylating agent (e.g., benzyl bromide) (for optional N-alkylation)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Indolization:
-
In a microwave vial, combine phenylhydrazine hydrochloride and the ketone in THF (0.63 M).
-
Seal the vial and heat in a microwave reactor at 150°C for 15 minutes.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
(Note: The protocol also provides steps for an optional subsequent N-alkylation reaction.)
Visualizing the Experimental Workflow
Caption: A general experimental workflow for the Fischer indole synthesis.
References
- 1. Fischer Indole Synthesis [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchwithnj.com [researchwithnj.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for Indole C-H Cyanation
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the C-H cyanation of indoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of cyanoindoles via direct C-H functionalization.
Q1: I am observing low to no yield of my desired cyanoindole product. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield is a frequent issue that can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Activity: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation and deactivation.[1]
-
Cyanide Source Stoichiometry: While various cyanide sources can be used, their stoichiometry must be carefully optimized. An excess of a soluble cyanide source can inhibit the catalyst.[1] When using less toxic and safer alternatives like K₄[Fe(CN)₆], ensure appropriate reaction conditions are met to facilitate cyanide transfer, which can be temperature-dependent.
-
Reaction Temperature: Temperature is a critical parameter. For instance, in some palladium-catalyzed cyanations with K₄[Fe(CN)₆], temperatures below 120 °C may be insufficient for effective cyanide transfer, leading to trace product formation. Conversely, excessively high temperatures can lead to product degradation or side reactions.
-
Solvent Choice: The choice of solvent is crucial for substrate solubility and catalyst performance. Solvents like DMSO and DMF are commonly used in palladium-catalyzed systems.[2] For electrochemical methods, an appropriate electrolyte solution, such as nBu₄NBF₄ in acetonitrile-water, is necessary.[3]
Q2: My reaction is producing significant side products, such as homocoupled indoles or functionalization at the wrong position. How can I improve selectivity?
A2: Side product formation is a common challenge due to the reactive nature of the indole ring. To enhance selectivity:
-
Protecting Groups: The indole nitrogen (N-H) is nucleophilic and can compete in reactions. Using a protecting group like tosyl (Ts), benzyl (Bn), or tert-butyloxycarbonyl (Boc) can prevent N-functionalization and improve selectivity for C-H cyanation.[1]
-
Control of Regioselectivity: The C3 position of indole is the most electron-rich and generally the most reactive towards electrophilic attack.[2] Directing groups can be employed to achieve functionalization at other positions, such as C2, or on the benzene ring. For C3-cyanation, ensure your catalytic system favors this inherent reactivity.
-
Minimizing Homocoupling: A common side reaction is the homocoupling of the indole starting material. This can often be minimized by carefully controlling catalyst loading and the rate of reagent addition.[1]
Q3: I'm having difficulty with the purification of my cyanoindole product. What strategies are recommended?
A3: The purification of indole derivatives can be challenging due to their potential for degradation on silica gel and the presence of closely related impurities.
-
Chromatography Conditions: When using column chromatography, consider using a less acidic silica gel or neutralizing it by adding a small amount of a non-polar amine like triethylamine to the eluent. This can help prevent the degradation of the indole product on the column.[1]
-
Alternative Purification Methods: If column chromatography is not effective, other techniques such as recrystallization, preparative thin-layer chromatography (prep-TLC), or high-performance liquid chromatography (HPLC) should be considered.[1]
-
Work-up Procedure: A thorough aqueous work-up is essential to remove inorganic salts and other water-soluble impurities before chromatographic purification.[1]
Data Presentation: Comparative Analysis of Indole C-H Cyanation Methods
The selection of a synthetic route for indole C-H cyanation involves a trade-off between yield, reaction time, temperature, catalyst toxicity, and the nature of the cyanide source. The following tables summarize quantitative data for different methodologies to aid in this selection process.
Table 1: Comparison of Catalytic Systems for C3-Cyanation of Indoles [4]
| Synthetic Route | Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Palladium-Catalyzed C-H Cyanation | Pd(OAc)₂ (10 mol%) / Cu(OAc)₂ (3 equiv) | K₄[Fe(CN)₆] | DMSO | 130 | 12-24 | Moderate to Good |
| Copper-Mediated C-H Cyanation | Cu(OAc)₂ / 1,10-phen (20 mol%) | Acetonitrile | - | 150 | 2 (iodination) + reaction time | Moderate to Good |
| GaCl₃-Catalyzed C-H Cyanation | GaCl₃ | N-Cyanosuccinimide | - | - | - | Good |
| Electrochemical C-H Cyanation | Tris(4-bromophenyl)amine (redox catalyst) | TMSCN | Acetonitrile/Water | Room Temp. | - | Good |
Table 2: Substrate Scope and Yields for Palladium-Catalyzed Direct C-H Cyanation with K₄[Fe(CN)₆] [2]
| Entry | Indole Substrate | Product | Time (h) | Yield (%) |
| 1 | N-Methylindole | N-Methyl-3-cyanoindole | 24 | 85 |
| 2 | 1,2-Dimethylindole | 1,2-Dimethyl-3-cyanoindole | 12 | 92 |
| 3 | N-Benzylindole | N-Benzyl-3-cyanoindole | 24 | 80 |
| 4 | Indole | 3-Cyanoindole | 24 | 75 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Protocol 1: Palladium-Catalyzed Direct C-H Cyanation using Potassium Hexacyanoferrate(II) [2]
This method facilitates the direct cyanation at the C3-position of indoles through a C-H activation strategy, utilizing the non-toxic and inexpensive potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as the cyanide source.
-
Materials:
-
Indole substrate (0.45 mmol, 1.0 equiv)
-
Potassium hexacyanoferrate(II) (0.225 mmol, 0.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.045 mmol, 10 mol%)
-
Copper(II) acetate (Cu(OAc)₂, 1.35 mmol, 3.0 equiv)
-
Potassium acetate (KOAc, 0.90 mmol, 2.0 equiv, for N-substituted indoles without a C2-substituent)
-
Dry dimethyl sulfoxide (DMSO), 5 mL
-
-
Procedure:
-
To a sealable reaction tube, add the indole substrate, potassium hexacyanoferrate(II), palladium(II) acetate, and copper(II) acetate.
-
If applicable, add potassium acetate.
-
Add 5 mL of dry DMSO.
-
Seal the reaction tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with 30 mL of water.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a mixture of petroleum ether and ethyl acetate) to afford the desired 3-cyanoindole derivative.
-
Protocol 2: Site-Selective Electrochemical C-H Cyanation of Indoles [3]
This protocol describes a sustainable, metal-free approach to indole cyanation at room temperature.
-
Materials:
-
Indole substrate
-
Tris(4-bromophenyl)amine (redox catalyst)
-
Trimethylsilyl cyanide (TMSCN, cyano source)
-
Sodium hydroxide (NaOH, base)
-
nBu₄NBF₄ in acetonitrile-water (electrolyte)
-
Undivided electrochemical cell
-
Reticulated vitreous carbon (RVC) anode
-
Platinum cathode
-
Constant current source
-
-
Procedure:
-
Set up the undivided electrochemical cell with the RVC anode and platinum cathode.
-
Prepare the electrolyte solution of nBu₄NBF₄ in acetonitrile-water.
-
Add the indole substrate, tris(4-bromophenyl)amine, TMSCN, and NaOH to the cell.
-
Apply a constant current of 10 mA.
-
Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, LC-MS).
-
Upon completion, discontinue the current and perform a suitable work-up procedure to isolate the cyanated indole product.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the selection and optimization of catalysts for indole C-H cyanation.
References
Validation & Comparative
A Tale of Two Syntheses: Classic Fischer Indolization Meets Modern C-H Activation
For researchers, scientists, and professionals in drug development, the efficient synthesis of the indole scaffold remains a critical endeavor. This bicyclic aromatic heterocycle is a cornerstone of countless natural products and pharmaceuticals. For over a century, the Fischer indole synthesis has been a stalwart method for its construction. However, the dawn of modern synthetic techniques, particularly transition metal-catalyzed C-H activation, presents a compelling alternative. This guide offers an objective comparison of these two powerful strategies, supported by experimental data, detailed protocols, and mechanistic insights to inform the selection of the most suitable method for a given synthetic challenge.
At a Glance: Key Differences and Performance Metrics
The choice between the Fischer indole synthesis and modern C-H activation methods often hinges on factors such as substrate availability, desired substitution patterns, and tolerance to various functional groups. While the Fischer indole synthesis is a robust and well-established method, it often requires harsh acidic conditions and can be limited by the availability of substituted hydrazines. In contrast, C-H activation strategies offer milder reaction conditions, exceptional regioselectivity, and a broader substrate scope, though they often rely on expensive transition metal catalysts.[1][2]
The following tables provide a quantitative comparison of the two methods for the synthesis of representative indole derivatives.
Table 1: Synthesis of 2-Phenylindole
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | Acetic Acid | 170 | 1 | 72-80 |
| Pd-Catalyzed C-H Activation | Indole, Iodobenzene | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | DMA | 120 | 24 | 85 |
Table 2: Synthesis of 2,3-Disubstituted Indoles
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | p-Tolylhydrazine, Propiophenone | Polyphosphoric acid | Toluene | 110 | 2 | 75 |
| Rh-Catalyzed C-H Activation | N-Pivaloyl-2-phenyl-1H-indole, Phenylacetylene | [RhCp*Cl₂]₂, CsOAc | DCE | 80 | 12 | 92 |
Delving into the Mechanisms: A Visual Guide
The fundamental differences in the synthetic approaches are best understood by examining their reaction mechanisms.
The Classic Pathway: Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a thermal, acid-catalyzed reaction between a phenylhydrazine and an aldehyde or ketone.[2] The reaction proceeds through a series of well-defined steps, including the formation of a phenylhydrazone, a[3][3]-sigmatropic rearrangement, and subsequent aromatization to furnish the indole ring.
The Modern Approach: Transition Metal-Catalyzed C-H Activation
Modern C-H activation methods offer a more direct and often milder route to indoles. These reactions typically involve a transition metal catalyst, such as palladium or rhodium, which facilitates the direct coupling of a C-H bond with a suitable partner. A common strategy involves the use of a directing group to achieve high regioselectivity.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, detailed experimental protocols for the synthesis of a 2,3-disubstituted indole via both methods are presented below.
Protocol 1: Fischer Indole Synthesis of 2-Methyl-3-phenyl-1H-indole
Materials:
-
Phenylhydrazine (1.08 g, 10 mmol)
-
Propiophenone (1.34 g, 10 mmol)
-
Polyphosphoric acid (10 g)
-
Toluene (50 mL)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
A mixture of phenylhydrazine (1.08 g, 10 mmol) and propiophenone (1.34 g, 10 mmol) in toluene (50 mL) is heated to reflux for 2 hours with a Dean-Stark trap to remove water.
-
The reaction mixture is cooled to room temperature, and polyphosphoric acid (10 g) is added.
-
The mixture is then heated to 110 °C and stirred for 2 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of water (50 mL).
-
The mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (Hexane:Ethyl acetate = 9:1) to afford 2-methyl-3-phenyl-1H-indole as a white solid.
Protocol 2: Palladium-Catalyzed C-H Activation Synthesis of 2-Phenyl-3-methyl-1H-indole
Materials:
-
1-Methyl-1H-indole (1.31 g, 10 mmol)
-
Iodobenzene (2.04 g, 10 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 22.4 mg, 0.1 mmol)
-
Tricyclohexylphosphine (PCy₃, 56 mg, 0.2 mmol)
-
Potassium carbonate (K₂CO₃, 2.76 g, 20 mmol)
-
N,N-Dimethylacetamide (DMA, 20 mL)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To an oven-dried Schlenk tube are added 1-methyl-1H-indole (1.31 g, 10 mmol), iodobenzene (2.04 g, 10 mmol), palladium(II) acetate (22.4 mg, 0.1 mmol), tricyclohexylphosphine (56 mg, 0.2 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
N,N-Dimethylacetamide (20 mL) is added via syringe, and the reaction mixture is stirred at 120 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (Hexane:Ethyl acetate = 95:5) to afford 2-phenyl-3-methyl-1H-indole as a colorless oil.
Substrate Scope and Functional Group Tolerance: A Head-to-Head Comparison
A critical consideration in choosing a synthetic method is its compatibility with various functional groups and its applicability to a wide range of substrates.
Fischer Indole Synthesis:
-
Advantages: Tolerates a wide range of alkyl and aryl substituents on both the hydrazine and carbonyl components.[4]
-
Limitations: The reaction is sensitive to electronic effects; electron-donating groups on the phenylhydrazine generally accelerate the reaction, while electron-withdrawing groups can hinder or prevent it.[5] The harsh acidic conditions are incompatible with many sensitive functional groups, such as acid-labile protecting groups (e.g., Boc, trityl), certain esters, and acetals. The synthesis of C3-N-substituted indoles is particularly challenging.[5]
Modern C-H Activation Methods:
-
Advantages: Exhibit excellent functional group tolerance. Palladium- and rhodium-catalyzed systems are often compatible with esters, amides, ethers, halides, and even some protecting groups that are sensitive to acidic conditions.[6][7] The use of directing groups allows for precise control over regioselectivity, enabling the synthesis of otherwise difficult-to-access substitution patterns.[8]
-
Limitations: The choice of directing group is crucial and may require additional synthetic steps for its installation and removal. Catalyst poisoning by certain functional groups (e.g., thiols) can be an issue. The cost and potential toxicity of the metal catalysts are also important considerations.
Conclusion: Choosing the Right Tool for the Job
Both the Fischer indole synthesis and modern C-H activation methods are powerful tools for the construction of the indole nucleus. The Fischer indole synthesis, with its long history and operational simplicity for certain substrates, remains a relevant and valuable method. However, for the synthesis of highly functionalized or complex indole derivatives, modern C-H activation strategies offer unparalleled advantages in terms of mild reaction conditions, broad functional group tolerance, and precise regiochemical control. The choice between these two approaches will ultimately be guided by the specific requirements of the target molecule, the availability of starting materials, and the desired overall synthetic efficiency. As the field of C-H activation continues to evolve, it is expected that even more efficient and versatile methods for indole synthesis will emerge, further expanding the synthetic chemist's toolkit.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 7. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report (2017–2022) | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Reactivity of 1H-Indole-2-carbonitrile and 1H-Indole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two isomeric indole derivatives: 1H-indole-2-carbonitrile and 1H-indole-3-carbonitrile. Understanding the distinct reactivity patterns of these molecules is crucial for their strategic application in the synthesis of complex heterocyclic compounds, including novel drug candidates. This comparison is supported by available experimental data and established principles of electronic effects in aromatic systems.
Introduction to Indole Carbonitriles
Indole and its derivatives are fundamental scaffolds in a vast array of natural products and pharmaceuticals. The introduction of a carbonitrile (cyano) group onto the indole ring significantly influences its electronic properties and, consequently, its chemical reactivity. The position of this electron-withdrawing group, whether at the C2 or C3 position, dictates the regioselectivity of subsequent chemical transformations. While both this compound and 1H-indole-3-carbonitrile serve as versatile building blocks, their reactivity profiles exhibit notable differences, particularly in electrophilic substitution reactions.
Comparison of Reactivity: Electrophilic Aromatic Substitution
The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution. The preferred site of attack is typically the C3 position, as the resulting cationic intermediate (Wheland intermediate) is more stabilized by the nitrogen lone pair through resonance.[1][2] The presence of an electron-withdrawing nitrile group, however, deactivates the ring towards electrophilic attack and modulates the regioselectivity.
This compound
In this compound, the electron-withdrawing cyano group at the C2 position deactivates this position towards electrophilic attack. Consequently, electrophilic substitution predominantly occurs at the still electron-rich C3 position.[3] This is supported by experimental evidence, such as the high-yield iodination at the C3 position.[3]
1H-Indole-3-carbonitrile
For 1H-indole-3-carbonitrile, the electron-withdrawing cyano group is located at the most nucleophilic C3 position of the parent indole. This significantly deactivates the C3 position towards electrophilic attack. As a result, electrophilic substitution, if it occurs, is expected to be directed to other positions on the indole ring, potentially the C2 position or positions on the benzene ring, though likely requiring harsher reaction conditions. When the C3 position is occupied, electrophilic attack can occur at C2, often following an initial addition to C3 and subsequent rearrangement.[4]
Quantitative Data on Reactivity
| Reactant | Reagent & Conditions | Product | Yield (%) | Reference |
| This compound | I₂, KOH, DMF, 0 °C to rt, 4 h | 3-Iodo-1H-indole-2-carbonitrile | 77 | [3] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from 1H-indole-2-carboxamide.[3]
Procedure:
-
To a solution of 1H-indole-2-carboxamide (1.0 equiv.) in chloroform, add phosphorus oxychloride (4.0 equiv.) dropwise.
-
Stir the mixture under reflux for 3 hours.
-
Cool the reaction mixture to room temperature and quench with a 25% aqueous solution of ammonium hydroxide.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Electrophilic Iodination of this compound
This protocol describes the iodination of this compound at the C3 position.[3]
Procedure:
-
To a solution of this compound (1.0 equiv.) in DMF, add KOH (3.6 equiv.) in small portions and stir for 30 minutes at room temperature.
-
Cool the mixture to 0 °C and add a solution of iodine (1.0 equiv.) in DMF dropwise.
-
Stir the mixture for 4 hours at room temperature.
-
Pour the mixture into a solution of water and saturated aqueous ammonium chloride and stir for 30 minutes.
-
Filter the precipitate and dry under vacuum to obtain 3-iodo-1H-indole-2-carbonitrile.[3]
Synthesis of 1H-Indole-3-carbonitrile
One common method for the synthesis of 1H-indole-3-carbonitrile is from indole-3-carboxaldehyde.[5]
Procedure:
-
Reflux a mixture of indole-3-carboxaldehyde (1.0 equiv.), diammonium hydrogen phosphate (5.4 equiv.), 1-nitropropane (34.3 equiv.), and glacial acetic acid for 12.5 hours.
-
Remove the volatile reactants and solvent under reduced pressure.
-
Add an excess of water to the residue to precipitate the crude product.
-
Filter and dry the crude indole-3-carbonitrile.
-
Further purification can be achieved by crystallization or sublimation.[5]
Reactivity Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key differences in the electronic properties and predicted reactivity of the two isomers.
References
- 1. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 2. quora.com [quora.com]
- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic substitution with position 3 of the indole occupied [quimicaorganica.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
A Comparative Analysis of Palladium Catalysts for the Synthesis of Indole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of indole-2-carbonitrile, a key intermediate for various pharmacologically active compounds, has been significantly advanced through the use of palladium-catalyzed cross-coupling reactions. These methods offer milder conditions and greater functional group tolerance compared to traditional synthetic routes. This guide provides a comparative overview of different palladium catalyst systems for the synthesis of indole-2-carbonitrile, supported by experimental data to aid in the selection of the most suitable method for specific research and development needs.
Performance Comparison of Palladium Catalyst Systems
The choice of a palladium catalyst system for the synthesis of indole-2-carbonitrile is critical and depends on factors such as the starting material, desired yield, reaction conditions, and the nature of the cyanide source. The following table summarizes the performance of three distinct palladium catalyst systems.
| Catalyst System | Starting Material | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Characteristics |
| Method 1: Pd(tBu₃P)₂ | 2-(2,2-dibromovinyl)aniline | Zn(CN)₂ | Toluene/DMA | 110 | 12 | up to 74% | Utilizes a pre-functionalized aniline; robust catalyst system with an additive to enhance activity.[1] |
| Method 2: Palladacycle Precatalyst | 2-Bromoindole | K₄[Fe(CN)₆] | Dioxane/H₂O | 100 | 1 | 95% | Employs a non-toxic cyanide source; high yield and short reaction time. |
| Method 3: Ligand-Free Pd(OAc)₂ | 2-Bromoindole | K₄[Fe(CN)₆] | DMAC | 120 | 5 | 83-96% (for general aryl bromides) | Simple, ligand-free system; cost-effective and uses a non-toxic cyanide source.[2][3] |
Experimental Protocols
Detailed methodologies for the synthesis of indole-2-carbonitrile using the compared palladium catalyst systems are provided below.
Method 1: Synthesis from 2-(2,2-dibromovinyl)aniline using Pd(tBu₃P)₂
This method, developed by Lautens and coworkers, involves the palladium-catalyzed cyclization and cyanation of a 2-gem-dihalovinylaniline.[1]
Materials:
-
2-(2,2-dibromovinyl)aniline
-
Zinc cyanide (Zn(CN)₂)
-
Tris(tert-butyl)phosphine palladium(0) (Pd(tBu₃P)₂)
-
Zinc trifluoroacetate (Zn(TFA)₂)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
To an oven-dried reaction vessel, add 2-(2,2-dibromovinyl)aniline (1.0 equiv), zinc cyanide (0.55 equiv), potassium phosphate (2.0 equiv), and zinc trifluoroacetate (0.1 equiv).
-
Evacuate and backfill the vessel with argon.
-
Add Pd(tBu₃P)₂ (0.05 equiv).
-
Add a degassed mixture of toluene and DMA.
-
Seal the vessel and heat the reaction mixture at 110 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is quenched and worked up to isolate the indole-2-carbonitrile product.
-
Purification is typically performed by column chromatography.
Method 2: Cyanation of 2-Bromoindole using a Palladacycle Precatalyst
This protocol is adapted from a general method for the cyanation of (hetero)aryl halides using a highly active palladacycle precatalyst and a non-toxic cyanide source.
Materials:
-
2-Bromoindole
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladacycle precatalyst (e.g., G3-XPhos)
-
XPhos ligand
-
Potassium acetate (KOAc)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
In a reaction tube, combine 2-bromoindole (1.0 equiv), potassium ferrocyanide trihydrate (0.5 equiv), the palladacycle precatalyst (e.g., 0.01 equiv), and the ligand (e.g., 0.01 equiv).
-
The tube is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon).
-
Add degassed 1,4-dioxane and a degassed aqueous solution of potassium acetate.
-
The reaction mixture is heated to 100 °C for 1 hour.
-
After completion, the reaction is cooled, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography.
Method 3: Ligand-Free Cyanation of 2-Bromoindole using Pd(OAc)₂
This approach is based on a ligand-free palladium-catalyzed cyanation of aryl bromides and is a cost-effective and operationally simple method.[2][3]
Materials:
-
2-Bromoindole
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylacetamide (DMAC)
Procedure:
-
To a reaction vessel, add 2-bromoindole (1.0 equiv), potassium ferrocyanide (0.2-0.5 equiv), palladium(II) acetate (0.001-0.01 equiv), and sodium carbonate (1.2 equiv).
-
Add DMAC as the solvent.
-
The mixture is heated to 120 °C for approximately 5 hours.
-
Upon completion, the reaction is cooled and filtered to remove inorganic salts.
-
The filtrate is then subjected to an aqueous workup, and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography to yield indole-2-carbonitrile.
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for the palladium-catalyzed synthesis of indole-2-carbonitrile from a 2-haloindole precursor.
Caption: General workflow for palladium-catalyzed indole-2-carbonitrile synthesis.
References
A Comprehensive Guide to the Structural Validation of 1H-Indole-2-carbonitrile using 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of the heterocyclic compound 1H-indole-2-carbonitrile. We present supporting experimental data, detailed methodologies, and a comparison with alternative analytical methods to offer a comprehensive resource for researchers in the field.
Introduction
This compound is a significant scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Unambiguous structural confirmation is a critical step in the synthesis and characterization of new derivatives. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights, 2D NMR spectroscopy is indispensable for definitive validation by revealing through-bond correlations between nuclei. This guide focuses on the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for the complete structural elucidation of this compound.
Data Presentation: 1D and 2D NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shifts and the predicted 2D NMR correlations for this compound. The 1D NMR data is based on published literature, while the 2D correlations are predicted based on the known structure and chemical shifts.[1]
Table 1: ¹H and ¹³C NMR Chemical Shifts
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 (N-H) | 8.66 | - |
| 2 | - | 106.0 |
| 3 | 7.22 | 112.0 |
| 3a | - | 126.2 |
| 4 | 7.68 | 121.7 |
| 5 | 7.22 | 122.1 |
| 6 | 7.40 | 126.3 |
| 7 | 7.40 | 114.5 |
| 7a | - | 137.1 |
| CN | - | 114.6 |
Solvent: CDCl₃, Reference: TMS at 0 ppm.
Table 2: Predicted 2D NMR Correlations
| Experiment | From (Atom No.) | To (Atom No.) | Correlation Type |
| COSY | H4 (7.68 ppm) | H5 (7.22 ppm) | ³J (ortho) |
| H5 (7.22 ppm) | H4 (7.68 ppm), H6 (7.40 ppm) | ³J (ortho) | |
| H6 (7.40 ppm) | H5 (7.22 ppm), H7 (7.40 ppm) | ³J (ortho) | |
| H7 (7.40 ppm) | H6 (7.40 ppm) | ³J (ortho) | |
| HSQC | H3 (7.22 ppm) | C3 (112.0 ppm) | ¹J |
| H4 (7.68 ppm) | C4 (121.7 ppm) | ¹J | |
| H5 (7.22 ppm) | C5 (122.1 ppm) | ¹J | |
| H6 (7.40 ppm) | C6 (126.3 ppm) | ¹J | |
| H7 (7.40 ppm) | C7 (114.5 ppm) | ¹J | |
| HMBC | H1 (8.66 ppm) | C2 (106.0 ppm), C3 (112.0 ppm), C3a (126.2 ppm), C7a (137.1 ppm) | ²J, ³J |
| H3 (7.22 ppm) | C2 (106.0 ppm), C3a (126.2 ppm), C7a (137.1 ppm), CN (114.6 ppm) | ²J, ³J, ⁴J | |
| H4 (7.68 ppm) | C3a (126.2 ppm), C5 (122.1 ppm), C6 (126.3 ppm) | ³J, ²J, ³J | |
| H5 (7.22 ppm) | C3a (126.2 ppm), C4 (121.7 ppm), C6 (126.3 ppm), C7 (114.5 ppm) | ³J, ²J, ²J, ³J | |
| H6 (7.40 ppm) | C4 (121.7 ppm), C5 (122.1 ppm), C7 (114.5 ppm), C7a (137.1 ppm) | ³J, ²J, ²J, ³J | |
| H7 (7.40 ppm) | C3a (126.2 ppm), C5 (122.1 ppm), C6 (126.3 ppm), C7a (137.1 ppm) | ⁴J, ³J, ²J, ²J |
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below.
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation: All NMR spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
1. ¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
Pulse Program: cosygpqf
-
Spectral Width: 12 ppm in both dimensions
-
Number of Scans: 8
-
Number of Increments: 256
-
Relaxation Delay: 2.0 s
2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.
-
Pulse Program: hsqcedetgpsisp2.2
-
Spectral Width: 12 ppm (¹H) and 160 ppm (¹³C)
-
Number of Scans: 16
-
Number of Increments: 256
-
Relaxation Delay: 1.5 s
-
¹J C-H Coupling Constant: Optimized for 145 Hz
3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two to three (and sometimes four) bonds, which is crucial for identifying connectivity across quaternary carbons.
-
Pulse Program: hmbcgplpndqf
-
Spectral Width: 12 ppm (¹H) and 220 ppm (¹³C)
-
Number of Scans: 32
-
Number of Increments: 256
-
Relaxation Delay: 2.0 s
-
Long-range J C-H Coupling Constant: Optimized for 8 Hz
Mandatory Visualizations
Caption: Experimental workflow for the 2D NMR validation of this compound.
Caption: Key HMBC and COSY correlations for this compound.
Comparison with Alternative Methods
While 2D NMR is a powerful tool for structural elucidation in solution, other techniques can provide complementary information.
X-ray Crystallography: This technique provides the precise three-dimensional arrangement of atoms in a crystalline solid.
-
Advantages:
-
Provides unambiguous determination of stereochemistry and absolute configuration.
-
Offers high-resolution atomic coordinates.
-
-
Disadvantages:
-
Requires a suitable single crystal, which can be challenging to grow.
-
The determined structure is of the solid state, which may differ from the conformation in solution.
-
Does not provide information on dynamic processes in solution.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, allowing for the determination of its elemental composition. Tandem MS (MS/MS) experiments can provide fragmentation patterns that offer clues about the molecular structure.
-
Advantages:
-
Requires very small amounts of sample.
-
Provides rapid determination of molecular formula.
-
-
Disadvantages:
-
Does not provide definitive information on the connectivity of atoms or stereochemistry.
-
Interpretation of fragmentation patterns can be complex and may not be unique to a single isomer.
-
References
Substituent Effects on the Biological Activity of 2-Cyanoindoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-cyanoindole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The introduction of various substituents onto the indole ring system allows for the fine-tuning of these activities, leading to the development of potent and selective therapeutic agents. This guide provides a comparative analysis of the effects of different substituents on the anticancer, antiviral, and enzyme inhibitory activities of 2-cyanoindole derivatives, supported by quantitative data and detailed experimental protocols.
Data Presentation: Comparative Biological Activity of 2-Cyanoindole Derivatives
The biological activity of substituted 2-cyanoindoles is highly dependent on the nature and position of the substituents. The following tables summarize the in vitro efficacy of various derivatives against cancer cell lines, viruses, and specific enzymes.
Anticancer Activity
The antiproliferative activity of 2-cyanoindole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are presented below.
| Compound ID | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | N-Benzyl, 3-(thiazol-2-yl)prop-2-enamide | MG-MID (Glioblastoma) | 3.903 | [1] |
| 1b | N-Benzyl, 3-(5-(2-chlorobenzyl)thiazol-2-yl)prop-2-enamide | MG-MID (Glioblastoma) | 29.10 | [1] |
| 2a | 2-amino-6-(1H-indol-3-yl)-4-phenylpyridine | A549 (Lung) | 0.022 | [2] |
| 2b | 2-amino-6-(1H-indol-3-yl)-4-phenylpyridine | H460 (Lung) | 0.00023 | [2] |
| 2c | 2-amino-6-(1H-indol-3-yl)-4-phenylpyridine | HT-29 (Colon) | 0.00065 | [2] |
| 2d | 2-amino-6-(1H-indol-3-yl)-4-phenylpyridine | SMMC-7721 (Liver) | 0.00077 | [2] |
| 3a | 2,5-disubstituted | A549 (Lung) | 0.48 ± 0.15 | [3] |
| 3b | 2,5-disubstituted | HepG2 (Liver) | 13.21 ± 0.30 | [3] |
Structure-Activity Relationship (SAR) Analysis for Anticancer Activity:
-
The presence of a pyridine ring fused to the indole at the 6-position, as seen in compounds 2a-d , confers potent nanomolar activity against a range of cancer cell lines.[2]
-
N-alkylation, such as the N-benzyl group in compounds 1a and 1b , is a common modification, although its effect can be modulated by other substituents.[1]
-
Substitutions at the 2 and 5 positions have been shown to induce apoptosis by inhibiting the phosphorylation of RNA polymerase II.[3]
Enzyme Inhibitory Activity
2-Cyanoindole derivatives have been investigated as inhibitors of various enzymes, including kinases and tyrosinase. The inhibitory potency is typically expressed as IC50 or the inhibition constant (Ki).
| Compound ID | Substituent(s) | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| 4a | Pyrrole-substituted | Tyrosinase | 0.97 | - | [4] |
| 4b | Pyrrole-substituted | Tyrosinase | 28.72 (Kojic acid) | - | [4] |
Structure-Activity Relationship (SAR) Analysis for Enzyme Inhibition:
-
For tyrosinase inhibition, specific substitutions on a linked pyrrole ring can lead to highly potent inhibitors, with compound 4a being approximately 30 times more potent than the reference inhibitor, kojic acid.[4]
Antiviral Activity
The antiviral potential of 2-cyanoindoles has been explored against a variety of viruses. The half-maximal effective concentration (EC50) or IC50 values are used to quantify their antiviral efficacy.
| Compound ID | Substituent(s) | Virus | EC50/IC50 (µM) | Reference |
| 5a | Indole-2-carboxylate derivative | Influenza A | 7.53 | [5] |
| 5b | Indole-2-carboxylate derivative | Coxsackie B3 | SI = 17.1 | [5] |
| 6a | 5,6-dihydroxyindole carboxamide | HIV-1 Integrase | 1.4 | [6] |
| 6b | Indole derivative | HIV-1 | 1.4 | [6] |
| 6c | Indole derivative | HCV | 0.6 | [6] |
Structure-Activity Relationship (SAR) Analysis for Antiviral Activity:
-
Carboxylate groups at the 2-position of the indole ring appear to be favorable for broad-spectrum antiviral activity.[5]
-
Hydroxylation at the 5 and 6 positions, combined with a carboxamide group, leads to potent inhibition of HIV-1 integrase.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of biological data. The following are generalized protocols for the key experiments cited in this guide.
Synthesis of Substituted 2-Cyanoindoles
A common method for the synthesis of 1,2-disubstituted 3-cyanoindoles is a one-pot, two-step modified Madelung synthesis.[7]
General Procedure:
-
To a solution of the appropriate N-(2-(bromomethyl)aryl)-N-arylbenzamide (0.5 mmol) in dimethyl sulfoxide (DMSO, 1 mL) in a screw-cap vial, add potassium cyanide (KCN, 2.0 mmol, 4 equivalents).[7]
-
Seal the vial and heat the mixture at 100 °C for 12 hours.[7]
-
Add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN, 1.5 mmol, 3 equivalents) to the reaction mixture and continue stirring at 100 °C for an additional 12 hours.[7]
-
After cooling, pour the reaction mixture into water and extract with dichloromethane.[7]
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel.[7]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Enzyme Inhibition Assay (Tyrosinase)
This assay measures the inhibition of tyrosinase, an enzyme involved in melanin biosynthesis.[4]
Protocol:
-
Prepare a reaction mixture containing phosphate buffer, L-DOPA (substrate), and the test compound at various concentrations.[4]
-
Initiate the reaction by adding mushroom tyrosinase.[4]
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time using a spectrophotometer.[4]
-
Calculate the initial reaction rates and determine the percentage of inhibition.
-
The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[4]
Antiviral Activity Assay (Plaque Reduction Assay)
This assay is used to quantify the reduction in virus infectivity by a compound.
Protocol:
-
Seed host cells (e.g., Vero cells) in 6-well plates and grow to confluence.
-
Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Infect the cells with the virus at a known multiplicity of infection (MOI) for 1 hour.
-
Remove the virus inoculum and overlay the cells with a medium containing the test compound and a gelling agent (e.g., agarose).
-
Incubate the plates for several days until plaques (zones of cell death) are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the percentage of plaque reduction compared to the untreated virus control to determine the EC50 value.
Mandatory Visualization
The following diagrams illustrate key concepts and pathways relevant to the biological activity of 2-cyanoindoles.
Caption: Workflow for synthesis and biological evaluation of 2-cyanoindoles.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-cyanoindoles.
Caption: Targeting apoptosis pathways with 2-cyanoindole derivatives.
References
- 1. Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00328H [pubs.rsc.org]
- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. researchgate.net [researchgate.net]
- 5. sketchviz.com [sketchviz.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Comparison of different cyanating agents for indole synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a cyano group into the indole scaffold is a critical transformation in the synthesis of numerous pharmacologically active compounds. The choice of cyanating agent is a pivotal decision that significantly influences reaction efficiency, yield, safety, and scalability. This guide provides an objective comparison of various cyanating agents for indole synthesis, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Cyanating Agents
The selection of a cyanating agent involves a trade-off between reactivity, toxicity, cost, and functional group tolerance. Traditional methods often employ highly toxic metal cyanides, while modern approaches are continually being developed to offer safer and more versatile alternatives. The following table summarizes the performance of several common cyanating agents in indole synthesis.
| Cyanating Agent | Typical Reaction | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Characteristics |
| Copper(I) Cyanide (CuCN) | Rosenmund-von Braun | None (reagent) | NMP, DMF | 85-150 | 18-25 | ~98% | High yield, traditional method. Highly toxic, requires high temperatures, and often harsh reaction conditions. Best suited for substrates without sensitive functional groups.[1] |
| Zinc Cyanide (Zn(CN)₂) | Palladium-catalyzed cross-coupling | Palladium Catalyst (e.g., Pd(PPh₃)₄) | DMF | 80-100 | 12-24 | 80-95% | Less toxic alternative to CuCN. Palladium catalysis allows for milder conditions compared to the traditional Rosenmund-von Braun reaction.[1] |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Palladium-catalyzed cross-coupling | Palladium Catalyst (e.g., Pd(OAc)₂, ligand) | Acetonitrile/Water or DMF | 70-130 | 12-24 | 85-96% (for aryl bromides) | Non-toxic and environmentally benign cyanide source. Requires a palladium catalyst and specific ligands for efficient reaction. Considered a safer alternative.[1] |
| N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Electrophilic C-H Cyanation | Lewis Acid (e.g., BF₃·OEt₂) or Transition Metal (e.g., Rh) | Dichloromethane (DCM) | Room Temp. | 1-12 | Good to Excellent | Bench-stable, less toxic electrophilic cyanating agent. Allows for direct C-H functionalization of indoles with excellent regioselectivity for the C3 position.[2][3] |
| Trimethylsilyl cyanide (TMSCN) | Electrochemical C-H Cyanation | Redox catalyst (e.g., tris(4-bromophenyl)amine) | Acetonitrile/Water | Room Temp. | - | Good | Metal-free, sustainable approach. Offers high regioselectivity for both C2 and C3 cyanation. Avoids the need for transition-metal catalysts and chemical oxidants.[4] |
Experimental Workflow
The general workflow for indole cyanation can be conceptualized as a three-stage process, from substrate preparation to product isolation. The specific reagents and conditions will vary depending on the chosen cyanating agent.
Experimental Protocols
Detailed methodologies for the key cyanation reactions are provided below. These protocols are adapted from literature procedures and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Cyanation using Copper(I) Cyanide (CuCN) - Rosenmund-von Braun Reaction
This protocol is a traditional method for the cyanation of aryl halides and is adapted from a procedure for the synthesis of 5-cyanoindole from 5-bromoindole.[1]
Materials:
-
5-Bromoindole
-
Copper(I) Cyanide (CuCN)
-
N-Methyl-2-pyrrolidone (NMP)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromoindole (0.1 mol, 19.6 g) and N-methyl-2-pyrrolidone (NMP, 200 mL).
-
Add copper(I) cyanide (0.105 mol, 9.4 g) to the mixture.
-
Heat the reaction mixture to 85°C and maintain this temperature with stirring for 18-25 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a solution of ethylenediamine and water to complex the copper salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cyanation using Zinc Cyanide (Zn(CN)₂)
This method offers a less toxic alternative to CuCN. The following is a general procedure for the palladium-catalyzed cyanation of an aryl bromide.
Materials:
-
Aryl-substituted indole (e.g., 5-bromoindole)
-
Zinc Cyanide (Zn(CN)₂)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Dimethylformamide (DMF)
-
Schlenk flask and nitrogen/argon line
Procedure:
-
To a Schlenk flask under an inert atmosphere (nitrogen or argon), add the bromoindole (1.0 mmol), zinc cyanide (0.6 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography.
Direct C-H Cyanation using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)
This protocol describes a Lewis acid-catalyzed direct cyanation of the indole C3-position.[2][3]
Materials:
-
Indole derivative
-
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
To a solution of the indole (0.5 mmol) in dry dichloromethane (5 mL) at 0°C, add NCTS (0.6 mmol).
-
Slowly add boron trifluoride diethyl etherate (0.6 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the time indicated by TLC monitoring (typically 1-12 hours).
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Electrochemical C-H Cyanation using Trimethylsilyl cyanide (TMSCN)
This modern approach offers a sustainable, metal-free cyanation of indoles.[4]
Materials:
-
Indole derivative
-
Trimethylsilyl cyanide (TMSCN)
-
Tris(4-bromophenyl)amine (redox catalyst)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium tetrafluoroborate (nBu₄NBF₄)
-
Acetonitrile and Water
-
Undivided electrochemical cell with a reticulated vitreous carbon (RVC) anode and a platinum cathode
-
Constant current source
Procedure:
-
In an undivided electrochemical cell, combine the indole substrate (0.2 mmol), TMSCN (0.4 mmol), tris(4-bromophenyl)amine (0.02 mmol), and NaOH (0.4 mmol).
-
Add a solution of nBu₄NBF₄ (0.2 M) in acetonitrile/water (9:1, 5 mL).
-
Equip the cell with an RVC anode and a platinum cathode.
-
Apply a constant current of 10 mA and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, evaporate the acetonitrile under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Conclusion
The synthesis of cyanated indoles can be achieved through a variety of methods, each with its own set of advantages and disadvantages. Traditional methods using copper(I) cyanide offer high yields but are hampered by the reagent's extreme toxicity. Palladium-catalyzed reactions with zinc cyanide or potassium ferrocyanide provide safer alternatives with good to excellent yields. For direct C-H functionalization, electrophilic cyanating agents like NCTS present a powerful and regioselective option. The emerging field of electrochemistry offers a promising, sustainable route to cyanated indoles using TMSCN, avoiding the use of metal catalysts and harsh oxidants. The choice of the optimal cyanating agent will ultimately depend on the specific requirements of the target molecule, including the presence of sensitive functional groups, scalability, and safety considerations.
References
A Comparative Guide to Protecting Groups for the Indole Nitrogen: Efficacy, Stability, and Experimental Protocols
For researchers, scientists, and drug development professionals, the strategic protection and deprotection of the indole nitrogen is a critical consideration in the synthesis of complex molecules. The inherent reactivity of the N-H bond in the indole ring system necessitates the use of protecting groups to prevent undesired side reactions and to direct reactivity towards other positions of the molecule. This guide provides an objective comparison of the efficacy of four commonly employed protecting groups for the indole nitrogen: tert-Butoxycarbonyl (Boc), Tosyl (Ts), 2-(Trimethylsilyl)ethoxymethyl (SEM), and Pivaloyl (Piv). The comparison is supported by experimental data on their introduction, removal, and relative stability, along with detailed experimental protocols.
Comparative Analysis of Protecting Group Performance
The choice of an appropriate protecting group is contingent upon several factors, including its stability to various reaction conditions, the ease and efficiency of its introduction and removal, and its influence on the reactivity of the indole ring. The following tables summarize the quantitative data for the protection and deprotection of the indole nitrogen using Boc, Ts, SEM, and Pivaloyl groups.
Table 1: Comparison of Protection Methods for the Indole Nitrogen
| Protecting Group | Reagents and Conditions | Reaction Time | Typical Yield (%) | Notes |
| Boc | (Boc)₂O, DMAP (cat.), THF, rt | 2 - 12 h | 90 - 98% | Mild conditions, high yield.[1][2] |
| Ts | TsCl, NaH, DMF, 0 °C to rt | 2 - 6 h | 85 - 95% | Strong base required, generally high yielding. |
| SEM | SEM-Cl, NaH, DMF, 0 °C to rt | 2 - 4 h | 78 - 94% | Requires anhydrous conditions and a strong base.[3] |
| Pivaloyl | Piv-Cl, NaH, THF, 0 °C to rt | 1 - 3 h | >90% | Strong base needed; provides steric hindrance. |
Table 2: Comparison of Deprotection Methods for the Indole Nitrogen
| Protecting Group | Reagents and Conditions | Reaction Time | Typical Yield (%) | Notes |
| Boc | Acidic: TFA, DCM, rt | 0.5 - 2 h | 90 - 99% | Common and efficient method.[4] |
| Basic: K₂CO₃, MeOH, rt | 1 - 5 h | 85 - 95% | Milder alternative to acid, good for acid-sensitive substrates.[2] | |
| Thermolytic: TFE or HFIP, microwave | 5 - 30 min | >95% | Rapid deprotection, particularly for recalcitrant substrates.[4] | |
| Ts | Basic: Cs₂CO₃, THF/MeOH, rt to reflux | 0.5 - 15 h | 90 - 100% | Mild and efficient, especially with electron-withdrawing groups on the indole.[1] |
| Reductive: Mg, MeOH, reflux | 2 - 6 h | 70 - 90% | Alternative for substrates sensitive to strong base. | |
| SEM | Fluoride: TBAF, THF, rt to 45 °C | 12 - 20 h | 80 - 95% | Mild conditions, but can be slow.[3] |
| Acidic: HCl, EtOH, reflux | 1 - 4 h | 85 - 95% | Harsher conditions compared to fluoride-based methods.[3] | |
| Pivaloyl | Basic: LDA, THF, 40-45 °C | 1 - 3 h | 90 - 100% | Requires a strong, non-nucleophilic base; notoriously difficult to remove under milder conditions.[5] |
Stability Profile of Protecting Groups
The stability of the protecting group to various reagents is a crucial factor in multistep synthesis.
-
Boc: Stable to a wide range of non-acidic conditions, including organometallics, mild oxidants, and most reducing agents. It is, however, readily cleaved by strong acids.
-
Ts: Very stable to acidic conditions and many oxidizing and reducing agents. Its removal typically requires strong bases or reductive conditions.
-
SEM: Stable to a variety of conditions including bases, organometallic reagents, and mild acids. It is cleaved by fluoride ions or strong acids.[3]
-
Pivaloyl: Extremely robust and stable to a wide range of reagents, including strong acids and bases (with the exception of very strong non-nucleophilic bases like LDA).[5] This high stability can also be a drawback, making its removal challenging.
Experimental Protocols
Detailed methodologies for the introduction and removal of each protecting group are provided below.
tert-Butoxycarbonyl (Boc) Group
Protection of Indole with Boc Anhydride:
-
Reagents: Indole (1.0 equiv), Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv), 4-Dimethylaminopyridine (DMAP, 0.1 equiv), Tetrahydrofuran (THF).
-
Procedure: To a solution of indole in THF at room temperature, add DMAP followed by (Boc)₂O. Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC. Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by flash column chromatography (Hexane/Ethyl Acetate) to afford N-Boc-indole.
Deprotection of N-Boc-Indole using Trifluoroacetic Acid (TFA):
-
Reagents: N-Boc-indole (1.0 equiv), Trifluoroacetic acid (TFA, 5-10 equiv), Dichloromethane (DCM).
-
Procedure: Dissolve N-Boc-indole in DCM and cool the solution to 0 °C. Add TFA dropwise and stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC. Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected indole.
Tosyl (Ts) Group
Protection of Indole with Tosyl Chloride:
-
Reagents: Indole (1.0 equiv), Sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil), p-Toluenesulfonyl chloride (TsCl, 1.1 equiv), Anhydrous Dimethylformamide (DMF).
-
Procedure: To a suspension of NaH in anhydrous DMF at 0 °C, add a solution of indole in DMF dropwise. Stir the mixture at 0 °C for 30 minutes. Then, add a solution of TsCl in DMF dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC. Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.
Deprotection of N-Tosyl-Indole using Cesium Carbonate:
-
Reagents: N-Tosyl-indole (1.0 equiv), Cesium carbonate (Cs₂CO₃, 3.0 equiv), Tetrahydrofuran (THF), Methanol (MeOH).
-
Procedure: Dissolve N-Tosyl-indole in a 2:1 mixture of THF and MeOH. Add Cs₂CO₃ and stir the mixture at room temperature or reflux for the time indicated by TLC monitoring (can range from 0.5 to 15 hours depending on the substrate).[1] After completion, remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to give the deprotected indole.
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
Protection of Indole with SEM-Cl:
-
Reagents: Indole (1.0 equiv), Sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil), 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv), Anhydrous Dimethylformamide (DMF).
-
Procedure: To a suspension of NaH in anhydrous DMF at 0 °C, add a solution of indole in DMF dropwise. After stirring for 30 minutes at 0 °C, add SEM-Cl dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC. Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash chromatography.
Deprotection of N-SEM-Indole using TBAF:
-
Reagents: N-SEM-indole (1.0 equiv), Tetrabutylammonium fluoride (TBAF, 1.5 equiv, 1M solution in THF), Tetrahydrofuran (THF).
-
Procedure: Dissolve N-SEM-indole in THF and add the TBAF solution. Stir the reaction mixture at room temperature or heat to 45 °C for 12-20 hours. Monitor the reaction by TLC. Upon completion, add water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by flash chromatography.
Pivaloyl (Piv) Group
Protection of Indole with Pivaloyl Chloride:
-
Reagents: Indole (1.0 equiv), Sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil), Pivaloyl chloride (Piv-Cl, 1.1 equiv), Anhydrous Tetrahydrofuran (THF).
-
Procedure: To a suspension of NaH in anhydrous THF at 0 °C, add a solution of indole in THF dropwise. After 30 minutes, add pivaloyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash chromatography.
Deprotection of N-Pivaloyl-Indole using LDA:
-
Reagents: N-Pivaloyl-indole (1.0 equiv), Lithium diisopropylamide (LDA, 2.0 equiv, solution in THF/heptane/ethylbenzene), Anhydrous Tetrahydrofuran (THF).
-
Procedure: To a solution of N-Pivaloyl-indole in anhydrous THF at 0 °C, add the LDA solution dropwise. After the addition is complete, warm the reaction mixture to 40-45 °C and stir for 1-3 hours.[5] Monitor the reaction by TLC. Cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the deprotected indole.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the protection and deprotection of the indole nitrogen, as well as a more detailed experimental setup.
References
Spectroscopic comparison of 1H-indole-2-carbonitrile and its N-methylated derivative
For researchers, scientists, and professionals in drug development, a detailed understanding of the structural and electronic properties of bioactive molecules is paramount. This guide provides a comprehensive spectroscopic comparison of 1H-indole-2-carbonitrile and its N-methylated derivative, N-methyl-1H-indole-2-carbonitrile. By examining their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, we can elucidate the subtle yet significant effects of N-methylation on the indole scaffold.
While extensive spectroscopic data for this compound is available, specific experimental data for its N-methylated analog is less prevalent in the public domain. This guide supplements the available data with comparative analysis of closely related N-methylated indole compounds to provide a robust analytical overview.
At a Glance: Key Spectroscopic Differences
The primary distinction between this compound and its N-methylated derivative lies in the substitution at the indole nitrogen. This modification eliminates the N-H proton, a key feature in the spectra of the parent compound, and introduces a methyl group with its own characteristic spectral signatures. These changes are most evident in NMR and IR spectroscopy.
Quantitative Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from various spectroscopic techniques for this compound and expected values for N-methyl-1H-indole-2-carbonitrile based on data from related compounds.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Proton Position | This compound (CDCl₃) | N-Methyl-1H-indole-2-carbonitrile (CDCl₃, Predicted) | Key Differences |
| H1 (N-H) | ~8.66 (broad singlet)[1] | Absent | Disappearance of the acidic N-H proton signal. |
| N-CH₃ | Absent | ~3.7-3.9 (singlet) | Appearance of a singlet for the N-methyl protons. |
| H3 | ~7.25-7.19 (multiplet)[1] | ~7.1-7.3 (singlet or narrow multiplet) | Shift and change in multiplicity due to absence of N-H coupling. |
| H4, H5, H6, H7 | ~7.68-7.19 (multiplets)[1] | Similar aromatic region shifts, with potential slight downfield shift. | Minimal changes expected in the benzene ring protons. |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon Position | This compound (CDCl₃)[1] | N-Methyl-1H-indole-2-carbonitrile (CDCl₃, Predicted) | Key Differences |
| N-CH₃ | Absent | ~30-35 | Appearance of a signal for the N-methyl carbon. |
| C2 | ~126.2 | Slightly downfield shift | Minor electronic effect of N-methylation. |
| C3 | ~106.0 | Slightly downfield shift | Minor electronic effect of N-methylation. |
| C3a | ~126.3 | Similar chemical shift | |
| C4 | ~122.1 | Similar chemical shift | |
| C5 | ~121.7 | Similar chemical shift | |
| C6 | ~114.5 | Similar chemical shift | |
| C7 | ~112.0 | Similar chemical shift | |
| C7a | ~137.1 | Similar chemical shift | |
| CN | ~114.6 | Similar chemical shift |
Table 3: Infrared (IR) Spectroscopic Data (Wavenumbers in cm⁻¹)
| Functional Group | This compound (Predicted) | N-Methyl-1H-indole-2-carbonitrile (Predicted) | Key Differences |
| N-H Stretch | ~3400 (sharp) | Absent | Absence of the N-H stretching vibration. |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | |
| C-H Stretch (Aliphatic) | Absent | ~2950-2850 | Appearance of C-H stretching from the N-methyl group. |
| C≡N Stretch | ~2230-2210 | ~2230-2210 | Minimal change expected. |
| C=C Stretch (Aromatic) | ~1600-1450 | ~1600-1450 |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data (Maximum Absorbance, λmax in nm)
| Compound | λmax (in Methanol, Predicted) | Key Differences |
| This compound | ~220, ~270-280 | N-methylation is expected to cause a slight bathochromic (red) shift in the absorption bands due to the electron-donating nature of the methyl group. |
| N-Methyl-1H-indole-2-carbonitrile | ~225, ~275-285 |
Table 5: Mass Spectrometry (MS) Data
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Patterns (Predicted) |
| This compound | 142.16[2] | Molecular ion peak (M⁺) at m/z 142. Loss of HCN to give a fragment at m/z 115. |
| N-Methyl-1H-indole-2-carbonitrile | 156.18[3] | Molecular ion peak (M⁺) at m/z 156. Loss of HCN to give a fragment at m/z 129. Potential loss of a methyl radical (CH₃) to give a fragment at m/z 141. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm. A solvent blank is used as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualizing Experimental and Logical Relationships
To clarify the workflow and the biological context of these compounds, the following diagrams are provided.
Caption: Experimental workflow for the spectroscopic comparison.
Indole-2-carbonitrile derivatives have been identified as potential anticancer agents due to their ability to inhibit tubulin polymerization.[4][5][6] This biological activity is a critical aspect of their potential therapeutic application.
Caption: Inhibition of tubulin polymerization by indole derivatives.
Conclusion
The N-methylation of this compound introduces distinct and predictable changes in its spectroscopic properties. The most notable differences are the disappearance of the N-H proton signal in ¹H NMR and the N-H stretching vibration in IR spectroscopy, alongside the appearance of new signals corresponding to the N-methyl group. These spectroscopic signatures provide clear and unambiguous markers for distinguishing between the two compounds. Understanding these differences is crucial for the structural confirmation and quality control of these and similar indole derivatives in a research and drug development context. The potential of these compounds as tubulin polymerization inhibitors underscores the importance of such detailed structural analysis in the quest for novel anticancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C9H6N2 | CID 3787599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Novel Indole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents is a continuous endeavor. Indole, a privileged heterocyclic scaffold, has consistently emerged as a promising foundation for the development of potent therapeutic agents. This guide provides a comparative analysis of the anti-cancer activity of recently developed indole derivatives against various cancer cell lines, supported by experimental data and detailed protocols to aid in reproducible research.
Data Presentation: A Comparative Look at Cytotoxicity
The anti-cancer efficacy of novel indole derivatives is primarily assessed by their cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric, represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of various novel indole derivatives against a panel of human cancer cell lines, offering a clear comparison of their potency.
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Series 1: Sulfonohydrazide Derivatives | ||||
| 5f (p-chlorophenyl substituent) | MCF-7 | Breast Cancer | 13.2 | [1] |
| 5f (p-chlorophenyl substituent) | MDA-MB-468 | Breast Cancer | 8.2 | [1] |
| 5k (biphenyl substituent) | MCF-7 | Breast Cancer | 17.3 | [1] |
| Series 2: Pyrido[3,4-b]indole Derivatives | ||||
| 11 (1-naphthyl-6-methoxy) | Breast Cancer Cells | Breast Cancer | 0.08 | |
| 11 (1-naphthyl-6-methoxy) | Colon Cancer Cells | Colon Cancer | 0.13 | |
| 11 (1-naphthyl-6-methoxy) | Melanoma Cells | Melanoma | 0.13 | |
| 11 (1-naphthyl-6-methoxy) | Pancreatic Cancer Cells | Pancreatic Cancer | 0.2 | |
| Series 3: Thiazolyl-indole-2-carboxamide Derivatives | ||||
| 6i | MCF-7 | Breast Cancer | 6.10 ± 0.4 | [2] |
| 6v | MCF-7 | Breast Cancer | 6.49 ± 0.3 | [2] |
| 6a | Various | Cancer Cell Lines | 37.25–65.37 | [2] |
| Series 4: Pyrazolinyl-Indole Derivatives | ||||
| HD05 | Leukemia Cells | Leukemia | 78.76% inhibition at 10 µM | [3] |
| Series 5: Dual EGFR/SRC Kinase Inhibitors | ||||
| 16 | A549 | Lung Cancer | Potent | |
| 16 | PC3 | Prostate Cancer | Potent | |
| Series 6: Indole-based 1,3,4-Oxadiazoles | ||||
| 2e | HCT116 | Colon Cancer | 6.43 ± 0.72 | [4][5] |
| 2e | A549 | Lung Cancer | 9.62 ± 1.14 | [4][5] |
| 2e | A375 | Melanoma | 8.07 ± 1.36 | [4][5] |
| Series 7: Indole-Chalcone Derivatives | ||||
| FC77 | NCI-60 Panel | Various Cancers | ~6 | [6][7] |
| Series 8: 28-Indole-betulin Derivatives | ||||
| EB355A | MCF-7 | Breast Cancer | Active | |
| Series 9: Quinoline-Indole Derivatives | ||||
| V7 | MGC803 | Gastric Cancer | 1.59 | [8] |
| 9b | MGC-803 | Gastric Cancer | 0.58 | [8] |
| 9b | HCT-116 | Colon Cancer | 0.68 | [8] |
| 9b | Kyse450 | Esophageal Cancer | 0.59 | [8] |
| Series 10: Indole-Curcumin Derivatives | ||||
| 27 (methoxy-substituted) | Hep-2 | Laryngeal Cancer | 12 | [9] |
| 27 (methoxy-substituted) | A549 | Lung Cancer | 15 | [9] |
| 27 (methoxy-substituted) | HeLa | Cervical Cancer | 4 | [9] |
Note: "Potent" and "Active" indicate significant anti-cancer activity was observed, though specific IC50 values were not always provided in the cited text.
Experimental Protocols: A Guide to Reproducibility
Detailed and accurate methodologies are the cornerstone of scientific advancement. The following sections provide comprehensive protocols for key experiments utilized in the assessment of the anti-cancer activity of indole derivatives.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Novel indole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of this process. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with indole derivatives
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Collection: Following treatment with the indole derivatives, harvest the cells (including any floating cells in the medium) and centrifuge at a low speed.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Mandatory Visualizations: Pathways and Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.
Signaling Pathways
Indole derivatives exert their anti-cancer effects through the modulation of various signaling pathways critical for cancer cell survival and proliferation.
Caption: Potential signaling pathways targeted by novel indole derivatives.
Experimental Workflows
The systematic evaluation of novel compounds involves a series of well-defined experimental steps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 1H-Indole-2-Carbonitrile: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 1H-indole-2-carbonitrile, a compound requiring careful handling due to its potential health and environmental hazards. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Safety Data
This compound is classified with multiple hazards, underscoring the need for stringent safety protocols. It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] Furthermore, it can cause serious irritation to the skin and eyes.[1][2] This compound is also recognized as being toxic when in contact with the skin and poses a significant threat to aquatic life, being classified as very toxic.[3]
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin[3] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][3] |
| Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | H400: Very toxic to aquatic life[3] |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended, especially in situations where dust may be generated.[4]
-
Protective Clothing: A lab coat or other suitable protective clothing to prevent skin contact.[4]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks:
-
Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation.[4]
-
Control Ignition Sources: Remove any potential sources of ignition from the vicinity.[4]
-
Contain the Spill: Prevent the spill from spreading further. Do not allow the chemical to enter drains or watercourses.
-
Absorb and Collect: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For solutions, use an inert, non-combustible absorbent material.[4]
-
Package for Disposal: Place all contaminated materials into a suitable, clearly labeled container for disposal.[4]
-
Decontaminate: Thoroughly clean the spill area and any contaminated equipment.[4]
Proper Disposal Procedure
Chemical waste generators are responsible for classifying discarded chemicals as hazardous waste in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials in a designated, compatible, and properly labeled waste container.
-
Consult Regulations: Refer to your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.
-
Arrange for Pickup: Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste contractor.[4][5] Do not dispose of this chemical down the drain or in regular trash. [4]
Caption: Step-by-step process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1H-Indole-2-Carbonitrile
For Immediate Use By Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical plans for the handling and disposal of 1H-indole-2-carbonitrile. Adherence to these procedures is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards. By providing clear, actionable guidance, we aim to be your trusted partner in laboratory safety and chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin and eye irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Nitrile rubber gloves (minimum 0.11 mm thickness), a chemically resistant lab coat, and full-length pants. | Prevents skin contact, which can be harmful. Nitrile gloves offer good resistance to organic nitriles. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P95 particulate filter. | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of harmful dust. |
| Foot Protection | Closed-toe, chemically resistant shoes. | Standard laboratory practice to protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
All operations involving this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
Preparation:
-
Designated Area: Cordon off a specific area within the laboratory for the handling of this compound.
-
Safety Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
PPE Inspection: Before each use, thoroughly inspect all PPE for any signs of damage or degradation.
-
Waste Containers: Prepare clearly labeled, dedicated waste containers for solid and liquid waste.
Handling:
-
Donning PPE: Put on all required PPE as specified in Table 1 before entering the designated handling area.
-
Weighing: If weighing the solid compound, do so in a fume hood or a balance enclosure to minimize the generation of airborne dust.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions in a chemical fume hood.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Table 2: Disposal Procedures for this compound Waste
| Waste Type | Collection and Storage | Disposal Method |
| Solid Waste | Collect in a clearly labeled, sealed, and chemically compatible container. Store in a designated hazardous waste accumulation area. | Arrange for pickup and disposal by a licensed hazardous waste management company. |
| Liquid Waste (Organic Solvents) | Collect in a clearly labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams. Store in a designated hazardous waste accumulation area. | Arrange for pickup and disposal by a licensed hazardous waste management company. |
| Contaminated Materials (e.g., gloves, paper towels) | Place in a sealed, labeled bag and dispose of as solid hazardous waste. | Arrange for pickup and disposal by a licensed hazardous waste management company. |
Experimental Protocol: Synthesis of 3-iodo-1H-indole-2-carbonitrile
The following is a representative experimental protocol adapted from a published procedure for a reaction involving this compound. This protocol should be performed by trained personnel in a properly equipped laboratory.
Materials:
-
This compound (2.0 g, 14.1 mmol)
-
Potassium hydroxide (KOH) (0.79 g, 14.1 mmol)
-
Iodine (I₂) (3.57 g, 14.1 mmol)
-
Dimethylformamide (DMF) (13 mL)
-
Water
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
In a chemical fume hood, dissolve this compound (2.0 g) in 10 mL of DMF in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add potassium hydroxide (0.79 g) in small portions. Stir the mixture at room temperature for 30 minutes.
-
In a separate container, dissolve iodine (3.57 g) in 3 mL of DMF.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the iodine solution dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4 hours.
-
Pour the reaction mixture into a beaker containing 600 mL of water and 40 mL of saturated aqueous ammonium chloride.
-
Stir the resulting mixture for 30 minutes to allow for the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Dry the product under vacuum.
Visualizing the Workflow
To ensure a clear understanding of the operational and safety procedures, the following diagrams illustrate the logical relationships and workflow for handling this compound.
Caption: Logical relationship between the hazards of this compound and the required PPE.
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
